molecular formula C47H68I6N2O6 B041213 DHOG CAS No. 161466-45-1

DHOG

Katalognummer: B041213
CAS-Nummer: 161466-45-1
Molekulargewicht: 1518.5 g/mol
InChI-Schlüssel: WPURVAFCMUEHIC-KTKRTIGZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

DHOG is a potent and cell-permeable agonist of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development, tissue patterning, and stem cell maintenance. Its primary research value lies in its ability to directly bind to and antagonize the Patched-1 (Ptch1) receptor, thereby relieving the suppression of Smoothened (SMO) and activating the downstream Gli family of transcription factors. This mechanism makes this compound an indispensable tool for experimentally stimulating the Hh pathway in vitro and in vivo.

Eigenschaften

IUPAC Name

1,3-bis[7-(3-amino-2,4,6-triiodophenyl)heptanoyloxy]propan-2-yl (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H68I6N2O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-24-29-43(58)61-34(32-59-41(56)27-22-18-16-20-25-35-37(48)30-39(50)46(54)44(35)52)33-60-42(57)28-23-19-17-21-26-36-38(49)31-40(51)47(55)45(36)53/h9-10,30-31,34H,2-8,11-29,32-33,54-55H2,1H3/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPURVAFCMUEHIC-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC(COC(=O)CCCCCCC1=C(C(=C(C=C1I)I)N)I)COC(=O)CCCCCCC2=C(C(=C(C=C2I)I)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC(COC(=O)CCCCCCC1=C(C(=C(C=C1I)I)N)I)COC(=O)CCCCCCC2=C(C(=C(C=C2I)I)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H68I6N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1518.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161466-45-1
Record name DHOG
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161466451
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

An In-depth Technical Guide to DHOG Contrast Agent in Preclinical Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the preclinical micro-computed tomography (micro-CT) contrast agent DHOG. This compound, an acronym for 1,3-Bis-[7-(3-amino-2,4,6-triiodophenyl)-heptanoyl]-2-oleoyl glycerol (B35011), is a hepatobiliary contrast agent commercially known as Fenestra LC. This document details its chemical properties, mechanism of action, applications in preclinical imaging, and experimental protocols. Quantitative data are summarized in tabular format for ease of comparison, and key pathways and workflows are visualized using diagrams.

Introduction to this compound (Fenestra LC)

This compound is a specialized, iodinated lipid-based contrast agent designed for high-resolution in vivo imaging in small animals using micro-CT. Unlike traditional small-molecule iodinated contrast agents that are rapidly cleared from the body, this compound is formulated as a stable oil-in-water nanoemulsion. This formulation allows for a prolonged intravascular residence time and targeted uptake by specific tissues, primarily the liver and spleen. Its unique properties make it a valuable tool for anatomical and functional imaging of the hepatobiliary system, as well as for oncological research in preclinical models.

Chemical Properties

The active component of this compound is 1,3-Bis-[7-(3-amino-2,4,6-triiodophenyl)-heptanoyl]-2-oleoyl glycerol. The presence of multiple iodine atoms in its structure provides the necessary X-ray attenuation for contrast enhancement in CT imaging. The lipidic nature of the molecule is crucial for its formulation into a nanoemulsion and its biological targeting.

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, its structure as an iodinated triglyceride suggests a multi-step synthesis involving the esterification of a glycerol backbone with oleic acid and a custom-synthesized iodinated fatty acid derivative.

Mechanism of Action: Chylomicron Remnant Mimicry

The primary mechanism of action of this compound is its ability to mimic chylomicron remnants, which are naturally occurring lipoproteins involved in the transport of dietary lipids.[1] After intravenous administration, the this compound nanoemulsion particles are recognized by the body's lipid transport system. They associate with apolipoproteins from the plasma, which facilitates their recognition and uptake by specific receptors on hepatocytes.[2]

This targeted uptake into the liver parenchyma leads to a significant and prolonged enhancement of the liver tissue on micro-CT images.[3] The contrast agent is eventually metabolized and cleared through the hepatobiliary system.[4]

DHOG_Uptake_Pathway cluster_bloodstream Bloodstream cluster_liver Hepatocyte DHOG_emulsion This compound Nanoemulsion (Fenestra LC) DHOG_ApoE This compound-ApoE Complex (Chylomicron Remnant Mimic) DHOG_emulsion->DHOG_ApoE associates with ApoE Apolipoprotein E (ApoE) ApoE->DHOG_ApoE Receptor LDL Receptor / LRP DHOG_ApoE->Receptor binds to Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis triggers Metabolism Intracellular Metabolism Endocytosis->Metabolism Biliary_Excretion Biliary Excretion Metabolism->Biliary_Excretion Experimental_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Diet Soft Diet (24-48h) Anesthesia Anesthetize Mouse Diet->Anesthesia Tail_Vein Warm Tail Vein Anesthesia->Tail_Vein Pre_Scan Acquire Baseline Micro-CT Scan Inject Inject this compound (i.v.) Pre_Scan->Inject Post_Scans Acquire Post-Contrast Micro-CT Scans (Multiple Time Points) Inject->Post_Scans Reconstruction Image Reconstruction ROI_Analysis Region of Interest (ROI) Analysis Reconstruction->ROI_Analysis Quantification Quantify Hounsfield Units (HU) ROI_Analysis->Quantification

References

An In-depth Technical Guide to 1,3-Bis-[7-(3-amino-2,4,6-triiodophenyl)-heptanoyl]-2-oleoyl glycerol (DHOG)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of 1,3-Bis-[7-(3-amino-2,4,6-triiodophenyl)-heptanoyl]-2-oleoyl glycerol (B35011), commonly referred to as DHOG. This compound is recognized as a potent agonist of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and adult tissue homeostasis. Furthermore, its iodinated structure has led to its application as a contrast agent in preclinical micro-computed tomography (micro-CT) imaging. This document details its known physicochemical characteristics, delves into its mechanism of action as a Hedgehog pathway agonist, and presents a detailed experimental protocol for its use in micro-CT imaging studies.

Chemical Structure and Properties

This compound is a complex triacylglycerol molecule. Its structure consists of a glycerol backbone esterified with two 7-(3-amino-2,4,6-triiodophenyl)-heptanoyl chains at the sn-1 and sn-3 positions, and an oleoyl (B10858665) chain at the sn-2 position. The presence of six iodine atoms per molecule is a key feature, contributing significantly to its high molecular weight and its properties as a contrast agent.

Chemical Structure:

Chemical Name: 1,3-Bis-[7-(3-amino-2,4,6-triiodophenyl)-heptanoyl]-2-oleoyl glycerol CAS Number: 161466-45-1

Physicochemical Properties

PropertyValueSource
Molecular Formula C47H68I6N2O6Vendor Information
Molecular Weight 1518.48 g/mol Vendor Information
Appearance Pale yellow liquid[1]
Solubility Soluble in ether, chloroform, isobutyl alcohol, methyl acetate, ethyl acetate, methyl formate, tetrahydrofuran. Water soluble.[1][2]
Density 1.797 g/cm³[1]
Refractive Index 1.547[1]

Pharmacological Properties and Mechanism of Action

Hedgehog Signaling Pathway Agonist

The primary pharmacological activity of this compound is its role as an agonist of the Hedgehog (Hh) signaling pathway. The Hh pathway is a crucial signaling cascade involved in embryonic development, tissue regeneration, and adult stem cell maintenance.[3] Aberrant activation of this pathway is implicated in the development of several types of cancer.

The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the transmembrane receptor Patched (PTCH). In the absence of a ligand, PTCH inhibits the activity of a G protein-coupled receptor-like protein, Smoothened (SMO). Upon ligand binding to PTCH, this inhibition is relieved, allowing SMO to become active. Activated SMO then initiates a downstream signaling cascade that culminates in the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3). These transcription factors then translocate to the nucleus and regulate the expression of Hh target genes, which control cell fate, proliferation, and differentiation.

While the precise binding site of this compound on the components of the Hedgehog pathway has not been definitively elucidated in publicly available literature, as a Smoothened agonist, it is hypothesized to directly bind to and activate the Smoothened (SMO) receptor, mimicking the effect of the endogenous Hedgehog ligand and thereby initiating the downstream signaling cascade.[4][5] This activation is independent of the natural Hedgehog ligands and the PTCH receptor.

Micro-CT Contrast Agent

The high iodine content of this compound makes it an effective contrast agent for X-ray-based imaging modalities like micro-computed tomography (micro-CT). The iodine atoms attenuate X-rays, leading to enhanced contrast in the resulting images. This compound has been specifically investigated as a hepatobiliary contrast agent for preclinical micro-CT imaging in mice.[6][7] At early time points after administration, it exhibits properties of a macromolecular contrast agent, showing a blood pool effect. At later stages, it is specifically taken up by the liver, providing prolonged and marked enhancement of this organ on micro-CT images.[6]

Experimental Protocols

Micro-Computed Tomography (Micro-CT) Imaging Protocol in Mice

The following protocol is adapted from a study assessing the imaging characteristics and pharmacokinetics of this compound as a hepatobiliary contrast agent in mice.[6][7]

Objective: To visualize and quantify the distribution of this compound in the liver and other abdominal organs over time using micro-CT.

Materials:

  • 1,3-Bis-[7-(3-amino-2,4,6-triiodophenyl)-heptanoyl]-2-oleoyl glycerol (this compound)

  • Experimental animals (e.g., female C3H mice)

  • Micro-CT scanner (e.g., MicroCAT II)

  • Anesthesia (e.g., isoflurane)

  • Intravenous injection equipment

Procedure:

  • Animal Preparation: Acclimatize the mice to the laboratory conditions. Prior to imaging, anesthetize the mice using a suitable anesthetic agent.

  • Baseline Imaging: Acquire a baseline micro-CT scan of the abdomen of each mouse before the injection of the contrast agent.

  • Contrast Agent Administration: Administer this compound intravenously at a dose of 1 g Iodine/kg body weight.

  • Post-Contrast Imaging: Acquire micro-CT scans at multiple time points after the injection of this compound. Recommended time points include immediately after injection and at 1, 3, 7, 24, and 48 hours post-injection to capture both the blood pool and hepatobiliary phases.

  • Image Analysis:

    • Reconstruct the acquired projection data to generate 3D micro-CT images.

    • Quantify the contrast enhancement by measuring the Hounsfield Units (HU) in regions of interest (ROIs) placed over the liver, aorta, spleen, and kidneys at each time point.

    • Compare the post-contrast HU values to the baseline values to determine the extent and kinetics of contrast enhancement.

Expected Results:

  • A marked enhancement of blood in the aorta and high enhancement of the spleen will be observed at early time points, which will decline after approximately 90 minutes.[6]

  • The liver parenchyma will show a gradual accumulation of the contrast agent, with a significant increase in HU values between 3 and 7 hours post-injection.[6]

  • Minimal to no significant enhancement is expected in the renal parenchyma, indicating limited renal excretion.[6]

Signaling Pathways and Experimental Workflows

Hedgehog Signaling Pathway

The following diagram illustrates the canonical Hedgehog signaling pathway, highlighting the role of key components.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH PTCH Hh Ligand->PTCH Binds to SMO SMO PTCH->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Sequesters GLI-A GLI (Activator) SUFU->GLI-A Release (Hh present) GLI-R GLI (Repressor) GLI->GLI-R Processing (No Hh) Target Genes Target Genes GLI-R->Target Genes Represses GLI-A->Target Genes Activates This compound This compound (Agonist) This compound->SMO Directly Activates

Caption: Canonical Hedgehog signaling pathway and the proposed mechanism of action for this compound.

Experimental Workflow for Micro-CT Imaging

The following diagram outlines the general workflow for conducting a micro-CT imaging study using this compound.

MicroCT_Workflow start Start animal_prep Animal Preparation (Anesthesia) start->animal_prep baseline_scan Baseline Micro-CT Scan animal_prep->baseline_scan dhog_injection Intravenous Injection of this compound baseline_scan->dhog_injection post_scan Post-Injection Micro-CT Scans (Multiple Time Points) dhog_injection->post_scan reconstruction 3D Image Reconstruction post_scan->reconstruction analysis Image Analysis (ROI Measurement, HU Quantification) reconstruction->analysis end End analysis->end

References

An In-depth Technical Guide to the Mechanism of Action of Drug-like Hepatobiliary Organic Gadolinium-based (DHOG) Contrast Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Drug-like Hepatobiliary Organic Gadolinium-based (DHOG) contrast agents, with a focus on two prominent examples: Gadobenate dimeglumine (Gd-BOPTA) and Gadoxetic acid (Gd-EOB-DTPA). These agents are critical tools in magnetic resonance imaging (MRI) for the detection and characterization of focal liver lesions and the assessment of biliary function.

Introduction to this compound Contrast Agents

This compound contrast agents are a class of gadolinium-based contrast agents (GBCAs) that exhibit a dual mechanism of action. Initially, they distribute in the extracellular fluid, similar to conventional GBCAs, providing vascular and interstitial enhancement. Subsequently, they are specifically taken up by hepatocytes and excreted into the biliary system, enabling a delayed "hepatobiliary phase" of imaging. This specific uptake is mediated by organic anion transporting polypeptides (OATPs) on the sinusoidal membrane of hepatocytes, and their excretion into the bile is facilitated by multidrug resistance-associated proteins (MRPs) on the canalicular membrane.

Physicochemical and Pharmacokinetic Properties

The distinct imaging characteristics of Gd-BOPTA and Gd-EOB-DTPA are rooted in their unique physicochemical and pharmacokinetic properties. A summary of these key parameters is presented in the tables below.

Table 1: Physicochemical Properties of Gd-BOPTA and Gd-EOB-DTPA
PropertyGd-BOPTA (Gadobenate dimeglumine)Gd-EOB-DTPA (Gadoxetic acid)
Molecular Weight 1058.2 g/mol 725.7 g/mol
Ionicity IonicIonic
Structure LinearLinear
Protein Binding Weak and transient (<5%)~10%
T1 Relaxivity (1.5 T, human plasma) >6.5 L/mmol/s[1]~8.7 L/mmol/s
Table 2: Pharmacokinetic Properties of Gd-BOPTA and Gd-EOB-DTPA in Humans
ParameterGd-BOPTAGd-EOB-DTPA
Recommended Dose 0.05 - 0.1 mmol/kg0.025 mmol/kg[2][3]
Hepatobiliary Excretion 3-5%[2]~50%[1][2]
Renal Excretion 95-97%~50%[1][2]
Peak Liver Enhancement 45-120 minutes[3]~20 minutes[2][3]
Imaging Window (Hepatobiliary Phase) 45-120 minutes[3]20-120 minutes[3][4]
Terminal Half-life (t1/2) ~1.2 hours~1.8 hours[5]

Mechanism of Action: Cellular and Molecular Pathways

The hepatobiliary specificity of this compound agents is governed by a series of transport processes across the hepatocyte membrane.

Hepatocellular Uptake

The uptake of Gd-BOPTA and Gd-EOB-DTPA from the sinusoidal blood into hepatocytes is an active transport process primarily mediated by Organic Anion Transporting Polypeptides (OATPs) , specifically OATP1B1 and OATP1B3.[6][7][8] These transporters are also responsible for the uptake of endogenous compounds like bilirubin.[9][10] The expression levels of these transporters can be altered in diseased states, such as hepatocellular carcinoma (HCC), which can affect the degree of contrast agent uptake.[11]

Intracellular Transit and Biliary Excretion

Once inside the hepatocyte, the contrast agent transits through the cytoplasm to the canalicular membrane. The excretion into the bile canaliculi is mediated by Multidrug Resistance-Associated Proteins (MRPs) , particularly MRP2.[6][8] A portion of the intracellular agent can also be transported back into the sinusoidal blood via MRP3, which is located on the basolateral membrane.[8][9]

The following diagram illustrates the key signaling pathways involved in the hepatocellular transport of this compound contrast agents.

DHOG_Hepatocyte_Transport cluster_sinusoid Sinusoidal Blood cluster_hepatocyte Hepatocyte cluster_bile Bile Canaliculus DHOG_blood This compound Agent OATP1B1_B3 OATP1B1/OATP1B3 DHOG_blood->OATP1B1_B3 Uptake DHOG_intra This compound Agent MRP2 MRP2 DHOG_intra->MRP2 Excretion MRP3 MRP3 DHOG_intra->MRP3 Efflux OATP1B1_B3->DHOG_intra DHOG_bile This compound Agent MRP2->DHOG_bile MRP3->DHOG_blood InVitro_Uptake_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Culture Transfected HEK293 Cells Incubation Incubate Cells with This compound Agent Cell_Culture->Incubation Agent_Prep Prepare this compound Agent Solution Agent_Prep->Incubation Washing Wash Cells Incubation->Washing Lysis Lyse Cells Washing->Lysis Measurement Measure Intracellular Concentration Lysis->Measurement Comparison Compare with Control Measurement->Comparison InVivo_Imaging_Workflow Animal_Prep Anesthetize Animal & Place in MRI Pre_Contrast Acquire Pre-contrast T1-weighted Images Animal_Prep->Pre_Contrast Injection Inject this compound Agent (IV Bolus) Pre_Contrast->Injection Dynamic_Scan Dynamic Post-contrast Imaging (Arterial, Portal Venous) Injection->Dynamic_Scan Hepatobiliary_Scan Hepatobiliary Phase Imaging (20-120 min) Dynamic_Scan->Hepatobiliary_Scan Data_Analysis ROI Analysis (SI, CNR, SNR) Hepatobiliary_Scan->Data_Analysis

References

An In-depth Technical Guide to DHOG (Fenestra LC) for Liver and Spleen Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DHOG (Fenestra LC), a preclinical contrast agent designed for high-resolution micro-computed tomography (micro-CT) imaging of the liver and spleen. This document details the agent's mechanism of action, experimental protocols for its use, and quantitative data on its imaging performance.

Introduction to this compound (Fenestra LC)

Fenestra LC is a lipophilic, iodinated contrast agent, with the active compound being glyceryl-2-oleyl-1,3-bis-[7-(3-amino-2,4,6-triiodophenyl)-heptanoate] (this compound). It is formulated as an oil-in-water lipid emulsion that, upon intravenous administration, serves as a contrast-enhancing agent for micro-CT imaging. A key feature of Fenestra LC is its ability to selectively accumulate in hepatocytes, providing clear delineation of the liver parenchyma from surrounding tissues and enabling the visualization of hepatic lesions.[1][2] Due to its targeted uptake, it also provides contrast enhancement in the spleen.

Mechanism of Action: Mimicking Chylomicron Remnants

The selective uptake of Fenestra LC by the liver is achieved by mimicking the body's natural lipid transport system. The lipid emulsion particles are designed to resemble chylomicron remnants, which are lipoproteins that transport dietary lipids from the intestine to the liver.[1]

Following intravenous injection, Fenestra LC particles are recognized by receptors on hepatocytes that are responsible for the uptake of chylomicron remnants.[1] This process is primarily mediated by apolipoprotein E (ApoE) which adsorbs to the surface of the lipid particles from the plasma. The ApoE-coated particles then bind to specific receptors on the hepatocyte surface, such as the Low-Density Lipoprotein (LDL) receptor and the LDL receptor-related protein (LRP), leading to their internalization.[3][4] This targeted delivery results in a high concentration of the iodinated this compound molecules within the liver parenchyma, leading to significant X-ray attenuation and contrast enhancement in micro-CT images.[2] Tumor cells in the liver and spleen do not typically take up this compound, rendering them visible as dark regions against the bright, contrast-enhanced healthy tissue.[5]

Signaling Pathway for Hepatocyte Uptake

G cluster_blood Bloodstream cluster_hepatocyte Hepatocyte Fenestra LC Fenestra LC ApoE_Fenestra ApoE Coated Fenestra LC Fenestra LC->ApoE_Fenestra ApoE Adsorption ApoE ApoE LDL_Receptor LDL Receptor ApoE_Fenestra->LDL_Receptor Binding LRP LRP ApoE_Fenestra->LRP Binding Endocytosis Endocytosis LDL_Receptor->Endocytosis LRP->Endocytosis Lysosomal\nDegradation Lysosomal Degradation Endocytosis->Lysosomal\nDegradation Contrast\nEnhancement Contrast Enhancement Lysosomal\nDegradation->Contrast\nEnhancement

Caption: Hepatocyte uptake pathway of ApoE-coated Fenestra LC.

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and high-quality imaging data with Fenestra LC. The following protocols are synthesized from user guides and published studies.[2][6]

Animal Preparation
  • Animal Model: C57Bl/6, Balb/c, SCID, or other relevant mouse strains are suitable.[6][7]

  • Diet: To minimize gastrointestinal image artifacts, it is recommended to place the animals on a soft or liquid diet for 24-48 hours prior to imaging. This helps to clear the GI tract of high-density food particles.[6]

  • Anesthesia: Anesthesia is required to immobilize the animal during imaging. A common choice is an intraperitoneal injection of a ketamine/xylazine cocktail (e.g., 80 mg/kg ketamine and 5 mg/kg xylazine). Inhalable anesthetics like isoflurane (B1672236) can also be used, though care must be taken to manage respiratory motion artifacts.[6]

  • Body Temperature Maintenance: It is important to maintain the animal's body temperature during the procedure, for example, by using a heating pad or wrapping the animal in a layer of bubble wrap.[6]

Contrast Agent Administration
  • Dosage: A typical dose of Fenestra LC is 0.4 mL per 20 g of body weight (20 mL/kg). However, the dose can be adjusted based on the specific requirements of the study, desired contrast level, and institutional animal care and use committee (IACUC) guidelines.[6] Doses ranging from 7.5 ml/kg to 15 ml/kg have been reported.[7]

  • Route of Administration: Intravenous (IV) injection via the lateral tail vein is the standard route of administration.[6] Intraperitoneal (IP) injection has also been explored as a viable alternative, though the timing of peak enhancement will differ.[8]

  • Injection Technique:

    • Warm the mouse's tail with warm water or a heat lamp for 30-60 seconds to dilate the tail veins.[6]

    • Use a 1 mL syringe with a 30-gauge needle for the injection.[6]

    • Inject the 400 µL dose slowly over a period of 30-60 seconds.[6]

    • A saline flush after the injection is optional.[6]

Micro-CT Imaging
  • Scanner Settings: The following are example settings for a Siemens MicroCAT II system, which can be adapted for other scanners:

    • X-ray Voltage: 80 kVp[6]

    • Anode Current: 500 µA[6]

    • Resolution: Medium resolution with approximately 520 rotational steps.[6]

    • Scan Time: Approximately 12 minutes for a typical hepatic scan.[6]

  • Imaging Time Points:

    • A pre-contrast (baseline) scan is recommended.[6]

    • Post-injection scans can be acquired at various time points to capture the dynamic uptake and clearance of the agent. Recommended time points include immediately after injection (t=0), and at 30, 60, 120, 180, and 240 minutes post-injection.[6]

    • Peak liver contrast is typically observed around 3-4 hours post-injection.[2][9]

    • Peak spleen contrast is generally observed later, at approximately 48 hours post-injection.[9]

Experimental Workflow

G Animal_Prep Animal Preparation (Diet, Anesthesia, Temp. Control) Baseline_Scan Baseline Micro-CT Scan Animal_Prep->Baseline_Scan Fenestra_Admin Fenestra LC Administration (IV Tail Vein Injection) Baseline_Scan->Fenestra_Admin Post_Injection_Scans Post-Injection Micro-CT Scans (Multiple Time Points) Fenestra_Admin->Post_Injection_Scans Image_Recon Image Reconstruction Post_Injection_Scans->Image_Recon Data_Analysis Data Analysis (ROI Measurement, Volume Quantification) Image_Recon->Data_Analysis

Caption: Experimental workflow for liver and spleen imaging with Fenestra LC.

Quantitative Data Presentation

The following tables summarize the quantitative data on the performance of Fenestra LC for liver and spleen imaging, as reported in the literature.

Table 1: Contrast Enhancement in Liver and Spleen (Hounsfield Units - HU)
Time Post-InjectionOrganContrast Enhancement (HU)Reference
4 hoursLiver351 +/- 27[5]
4 hoursSpleen1020 +/- 159[5]
6 daysLiver203 +/- 14[5]
6 daysSpleen482 +/- 3[5]
Table 2: Liver and Spleen to Gastrointestinal (GI) Tract Contrast Ratios in C57 Mice
Dose (ml/kg)Time Post-InjectionOrganLiver/GI RatioSpleen/GI RatioReference
7.5Day 1Liver1.17 +/- 0.02-[7]
7.5Day 1Spleen-1.30 +/- 0.11[7]
10Day 1Liver1.20 +/- 0.03-[7]
10Day 1Spleen-1.31 +/- 0.08[7]
15Day 1Liver1.28 +/- 0.02-[7]
15Day 1Spleen-1.62 +/- 0.03[7]
15Day 9Spleen-1.59 +/- 0.06[7]
Table 3: Comparison of Fenestra LC with other Contrast Agents
Contrast AgentInjection Volume (for 20g mouse)Duration of Liver EnhancementDuration of Spleen EnhancementReference
Fenestra LC 400 µL (repeated injections)Up to 2 daysUp to 9 days[9]
ExiTron nano 6000100 µL (single injection)> 3 weeks> 3 weeks[9]
ExiTron nano 12000100 µL (single injection)> 3 weeks> 3 weeks[9]

Conclusion

This compound (Fenestra LC) is a valuable tool for preclinical research, offering selective and robust contrast enhancement of the liver and spleen for micro-CT imaging. Its mechanism of action, which leverages the natural chylomicron remnant uptake pathway in hepatocytes, allows for detailed anatomical and functional studies of these organs. By following the detailed experimental protocols outlined in this guide, researchers can achieve high-quality, reproducible imaging results for applications in oncology, drug development, and disease modeling. The quantitative data provided serves as a baseline for experimental planning and data interpretation. While newer agents may offer longer-lasting enhancement with smaller injection volumes, Fenestra LC remains a well-characterized and effective option for liver and spleen imaging studies.

References

An In-depth Technical Guide on the Biodistribution and Pharmacokinetics of Novel Compounds in Mice: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches for "DHOG" and "9,10-dihydroxy-7-octadecen-12-ynoic acid" did not yield specific biodistribution or pharmacokinetic data in mice. The following guide provides a comprehensive template and standardized methodologies for conducting and presenting such studies, using hypothetical data for illustrative purposes.

This technical guide outlines the essential components for evaluating the biodistribution and pharmacokinetics of a novel chemical entity, referred to herein as "Compound X," in a murine model. The methodologies, data presentation formats, and visualizations provided serve as a robust framework for preclinical drug development and research.

Data Presentation

Quantitative data from biodistribution and pharmacokinetic studies are summarized below. These tables are designed for clear comparison and interpretation of the compound's behavior in vivo.

Table 1: Organ Biodistribution of Compound X in Mice

This table summarizes the distribution of Compound X in various tissues at different time points following a single intravenous injection (10 mg/kg). Data are presented as the mean percentage of the injected dose per gram of tissue (%ID/g) ± standard deviation (SD).

Organ1 hour (%ID/g ± SD)4 hours (%ID/g ± SD)24 hours (%ID/g ± SD)
Blood5.2 ± 0.81.5 ± 0.30.1 ± 0.05
Liver25.6 ± 4.215.3 ± 2.92.1 ± 0.5
Spleen10.1 ± 2.18.7 ± 1.51.2 ± 0.3
Kidneys18.9 ± 3.56.2 ± 1.10.5 ± 0.1
Lungs7.5 ± 1.32.1 ± 0.40.2 ± 0.08
Heart2.1 ± 0.50.8 ± 0.20.05 ± 0.01
Brain0.5 ± 0.10.1 ± 0.03< 0.01
Muscle1.8 ± 0.41.2 ± 0.30.3 ± 0.1
Fat3.2 ± 0.74.5 ± 0.92.8 ± 0.6

Table 2: Pharmacokinetic Parameters of Compound X in Mice

This table presents the key pharmacokinetic parameters of Compound X in mice following a single intravenous (10 mg/kg) and oral (50 mg/kg) administration.

ParameterIntravenous (10 mg/kg)Oral (50 mg/kg)
Cmax (ng/mL) 2500850
Tmax (h) 0.081.0
AUC0-t (ng·h/mL) 48006200
AUC0-inf (ng·h/mL) 51006500
t1/2 (h) 3.54.2
CL (mL/h/kg) 32.7-
Vd (L/kg) 0.15-
F (%) -25.5

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity; t1/2: Half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.

1. Animal Studies

  • Animal Model: Male BALB/c mice, 8-10 weeks old, weighing 20-25 g, were used for all studies. Animals were housed in a controlled environment with a 12-hour light/dark cycle and had ad libitum access to food and water. All animal procedures were performed in accordance with the institutional guidelines for the care and use of laboratory animals.

2. Biodistribution Study

  • Dosing: A solution of Compound X (formulated in 10% DMSO, 40% PEG300, and 50% saline) was administered as a single intravenous (IV) bolus dose of 10 mg/kg via the tail vein.

  • Sample Collection: At 1, 4, and 24 hours post-administration, mice (n=5 per time point) were euthanized. Blood was collected via cardiac puncture into heparinized tubes. Major organs including the liver, spleen, kidneys, lungs, heart, brain, muscle, and fat were excised, rinsed with cold saline, blotted dry, and weighed.

  • Sample Processing and Analysis: Plasma was separated from blood by centrifugation. Organ samples were homogenized in saline. The concentration of Compound X in plasma and tissue homogenates was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The results for organ tissues were expressed as the percentage of the injected dose per gram of tissue (%ID/g).

3. Pharmacokinetic Study

  • Dosing:

    • Intravenous (IV) Administration: A single dose of 10 mg/kg of Compound X was administered via the tail vein.

    • Oral (PO) Administration: A single dose of 50 mg/kg of Compound X was administered by oral gavage.

  • Blood Sampling: For both routes of administration, sparse blood samples (approximately 50 µL) were collected from the saphenous vein at predefined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into heparinized capillary tubes.

  • Sample Analysis: Plasma was obtained by centrifugation and stored at -80°C until analysis. Plasma concentrations of Compound X were quantified by a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis of the plasma concentration-time data with appropriate software (e.g., Phoenix WinNonlin).

Mandatory Visualization

Diagrams illustrating key experimental workflows are provided below using the DOT language.

Biodistribution_Workflow A Acclimatize BALB/c Mice (8-10 weeks old) B Administer Compound X (10 mg/kg) Intravenously A->B C Euthanize Mice at 1h, 4h, 24h Post-Dose B->C D Collect Blood and Excise Organs C->D E Weigh Organs and Prepare Homogenates D->E F Quantify Compound X (LC-MS/MS) E->F G Calculate %ID/g for Each Organ F->G Pharmacokinetic_Workflow cluster_iv Intravenous Dosing cluster_po Oral Dosing A1 Administer Compound X (10 mg/kg) Intravenously B1 Collect Blood Samples (0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) A1->B1 C Separate Plasma by Centrifugation B1->C A2 Administer Compound X (50 mg/kg) Orally B2 Collect Blood Samples (0.25, 0.5, 1, 2, 4, 8, 24h) A2->B2 B2->C D Quantify Compound X in Plasma (LC-MS/MS) C->D E Perform Non-Compartmental Pharmacokinetic Analysis D->E

An In-depth Technical Guide to DHOG Uptake in Hepatocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms, kinetics, and regulation of Dehydroepiandrosterone (B1670201) 3-sulfate (DHOG), also known as DHEA-S, uptake in hepatocytes. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development who are investigating the hepatic transport of endogenous and xenobiotic compounds.

Introduction to this compound and its Hepatic Uptake

Dehydroepiandrosterone 3-sulfate (this compound) is the most abundant circulating steroid hormone in humans and serves as a precursor for the synthesis of androgens and estrogens. The liver plays a central role in the clearance and metabolism of this compound from the bloodstream. The uptake of this sulfated steroid into hepatocytes is a critical first step and is mediated by specific transporter proteins located on the sinusoidal membrane of these cells. Understanding the mechanisms of this compound uptake is crucial for elucidating its physiological roles and for predicting potential drug-drug interactions and hepatotoxicity.

Key Transporters in Hepatic this compound Uptake

The uptake of this compound into hepatocytes is a carrier-mediated process primarily facilitated by members of two solute carrier (SLC) superfamilies: the Organic Anion Transporting Polypeptides (OATPs) and the Sodium Taurocholate Cotransporting Polypeptide (NTCP).

  • Organic Anion Transporting Polypeptides (OATPs): Several members of the OATP family, encoded by the SLCO gene family, are expressed on the basolateral membrane of hepatocytes and are responsible for the uptake of a wide range of endogenous compounds and xenobiotics. The key OATPs involved in this compound uptake are:

    • OATP1B1 (SLCO1B1): A major hepatic uptake transporter.

    • OATP1B3 (SLCO1B3): Exhibits some overlapping substrate specificity with OATP1B1.

    • OATP2B1 (SLCO2B1): Also contributes to the hepatic uptake of various steroid sulfates.

  • Sodium Taurocholate Cotransporting Polypeptide (NTCP; SLC10A1): This sodium-dependent transporter is the primary transporter for bile acids into hepatocytes but also mediates the uptake of other sulfated compounds, including this compound.[1]

Quantitative Kinetics of this compound Uptake

The efficiency of transporter-mediated uptake is characterized by the Michaelis-Menten kinetic parameters: the Michaelis constant (Km), which reflects the substrate concentration at half-maximal transport velocity, and the maximum transport velocity (Vmax). The following table summarizes the available quantitative data for this compound uptake by the key hepatic transporters.

TransporterExperimental SystemKm (µM)Vmax (pmol/mg protein/min)Citation
OATP1B1 Xenopus laevis oocytes6.6Not Reported[2]
OATP1B3 HEK293 cells23.2321.6 (for testosterone)[3]
OATP2B1 MDCKII cells>200Not Reported[4]
NTCP HEK293 cells56.1Not Reported[1]
Total Uptake Rat Hepatocytes17.03700[5][6]

Note: Data for OATP1B3 with testosterone (B1683101) as a substrate is included to provide context for its transport capacity. The affinity of OATP2B1 for this compound was found to be low. Data from different experimental systems should be compared with caution due to potential variations in transporter expression and cellular environment.

Regulation of this compound Transporter Expression and Activity

The expression and function of OATP and NTCP transporters are tightly regulated at the transcriptional and post-translational levels, influencing the rate of this compound uptake.

Regulation of OATP Transporters

The expression of OATP1B1 and OATP1B3 is influenced by a variety of nuclear receptors and signaling pathways. Post-translational modifications also play a crucial role in modulating their transport activity.

OATP_Regulation FXR FXR OATP1B1_gene SLCO1B1 Gene FXR->OATP1B1_gene PXR PXR PXR->OATP1B1_gene CAR CAR CAR->OATP1B1_gene HNF1a HNF1α HNF1a->OATP1B1_gene OATP1B3_gene SLCO1B3 Gene HNF1a->OATP1B3_gene HNF4a HNF4α HNF4a->OATP1B1_gene HNF4a->OATP1B3_gene GR GR GR->OATP1B1_gene LXR LXRα LXR->OATP1B3_gene OATP1B1_protein OATP1B1 OATP1B1_gene->OATP1B1_protein Transcription & Translation OATP1B3_protein OATP1B3 OATP1B3_gene->OATP1B3_protein Transcription & Translation Phosphorylation Phosphorylation OATP1B1_protein->Phosphorylation Ubiquitination Ubiquitination OATP1B1_protein->Ubiquitination DHOG_uptake This compound Uptake OATP1B1_protein->DHOG_uptake OATP1B3_protein->Phosphorylation OATP1B3_protein->Ubiquitination OATP1B3_protein->DHOG_uptake Phosphorylation->OATP1B1_protein Modulates Activity Phosphorylation->OATP1B3_protein Modulates Activity Degradation Degradation Ubiquitination->Degradation NTCP_Regulation BileAcids Bile Acids FXR FXR BileAcids->FXR activates SHP SHP FXR->SHP induces RXR_RAR RXR:RAR SHP->RXR_RAR inhibits NTCP_gene SLC10A1 Gene RXR_RAR->NTCP_gene activates HNF1a HNF1α HNF1a->NTCP_gene activates HNF4a HNF4α HNF4a->NTCP_gene activates IL6 IL-6 STAT3 STAT3 IL6->STAT3 activates IL1b IL-1β IL1b->NTCP_gene represses STAT3->NTCP_gene represses NTCP_protein NTCP NTCP_gene->NTCP_protein Transcription & Translation DHOG_uptake This compound Uptake NTCP_protein->DHOG_uptake Suspension_Uptake_Workflow Thaw Thaw Cryopreserved Hepatocytes Resuspend Resuspend in KHB (1x10^6 cells/mL) Thaw->Resuspend Prewarm Pre-warm to 37°C Resuspend->Prewarm Add_Substrate Add [3H]-DHOG Prewarm->Add_Substrate Incubate Incubate for Defined Time Points Add_Substrate->Incubate Layer_Centrifuge Layer over Oil/Lysis Buffer and Centrifuge Incubate->Layer_Centrifuge Separate Hepatocytes Pellet through Oil Layer_Centrifuge->Separate Lyse Cells Lyse in Bottom Layer Separate->Lyse Quantify Quantify Radioactivity (Scintillation Counting) Lyse->Quantify Analyze Calculate Uptake Rate and Kinetic Parameters Quantify->Analyze SCH_Uptake_Workflow Seed Seed Hepatocytes on Collagen-Coated Plates Overlay Overlay with Matrigel to form Sandwich Culture Seed->Overlay Culture Culture for Several Days (Bile Canaliculi Formation) Overlay->Culture Wash Wash with Pre-warmed HBSS Culture->Wash Incubate_this compound Incubate with [3H]-DHOG Wash->Incubate_this compound Wash_Cold Terminate with Ice-Cold HBSS Wash Incubate_this compound->Wash_Cold Ca_Free_Incubation Parallel Incubation in Ca2+-free HBSS Incubate_this compound->Ca_Free_Incubation Lyse_Cells Lyse Cells Wash_Cold->Lyse_Cells Quantify_Uptake Quantify Radioactivity (Total Uptake) Lyse_Cells->Quantify_Uptake Quantify_Efflux Quantify Radioactivity in Medium (Biliary Efflux) Ca_Free_Incubation->Quantify_Efflux

References

The Advent of DHOG: A Technical Guide to High-Resolution In Vivo Liver Lesion Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of the hepatobiliary-specific contrast agent, DHOG (glyceryl-2-oleyl-1,3-di-7-(3-amino-2,4,6-triiodophenyl)-heptanoate), for the in vivo detection of liver lesions using micro-computed tomography (microCT). This compound's unique mechanism of action allows for high-resolution visualization and quantification of hepatic tumors, offering a powerful tool for preclinical cancer research and the evaluation of novel therapeutics.

Core Principles of this compound-Enhanced Imaging

This compound is a lipophilic, iodinated contrast agent formulated as an oil-in-water emulsion. Its efficacy in liver imaging stems from its ability to mimic chylomicron remnants, leading to selective uptake by hepatocytes.[1] This hepatocyte-specific accumulation results in a significant increase in the X-ray attenuation of healthy liver parenchyma, thereby enhancing the contrast between normal tissue and liver lesions, which do not take up the agent.[2] This contrast enhancement enables the detection of small tumors that would otherwise be indistinguishable from surrounding tissue in non-contrast microCT scans.[3][4]

Mechanism of Hepatocellular Uptake

The uptake of this compound by liver parenchymal cells is a receptor-mediated process. The lipid emulsion particles of this compound associate with apolipoprotein E (ApoE) in the bloodstream.[1] This this compound-ApoE complex is then recognized and internalized by ApoE receptors on the surface of hepatocytes.[5][6] This targeted delivery mechanism ensures high concentrations of the contrast agent within the liver, leading to prolonged and robust contrast enhancement.

DHOG_Uptake_Pathway cluster_bloodstream Bloodstream cluster_hepatocyte Hepatocyte This compound This compound Emulsion Particle DHOG_ApoE This compound-ApoE Complex This compound->DHOG_ApoE ApoE Apolipoprotein E (ApoE) ApoE->DHOG_ApoE Receptor ApoE Receptor DHOG_ApoE->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Intracellular Intracellular Accumulation Endosome->Intracellular Trafficking

This compound Hepatocellular Uptake Pathway

Quantitative Efficacy of this compound in Liver Lesion Detection

This compound-enhanced microCT has demonstrated high sensitivity in detecting small liver metastases. Studies have shown the ability to identify lesions as small as 0.35 mm in diameter.[2][3] The quantitative enhancement of liver tissue and the resulting contrast with tumor tissue are critical for accurate volume quantification and longitudinal monitoring of tumor growth.

Table 1: Pharmacokinetics of this compound in Mice

OrganPeak Enhancement (Time)Notes
Aorta (Blood Pool)Early post-contrastDeclines after 90 minutes.[3][7]
SpleenEarly post-contrastHigh enhancement, declines after 90 minutes.[3][7]
Liver Parenchyma3 - 7 hours post-injectionSlow accumulation, prolonged enhancement.[3][7]

Table 2: Contrast Enhancement in Hounsfield Units (HU) in Rats

OrganTime Post-InjectionContrast Enhancement (HU over baseline)
Spleen4 hours1020 ± 159
Liver4 hours351 ± 27
Spleen6 days482 ± 3
Liver6 days203 ± 14
Data from a study in rats with a single IV injection of this compound.[2]

Table 3: Reproducibility of Lesion Detection in Mice

Lesion SizeVariability between Scans (HU)Variability within a Single Scan (HU)
1 mm diameter27.7 (P < .05)19.8 (P < .05)
This demonstrates a high degree of reproducibility for detecting lesions of a specific size.[3][7]

Experimental Protocol for this compound-Enhanced MicroCT

The following provides a generalized methodology for in vivo liver lesion detection in a murine model using this compound. Specific parameters may need to be optimized based on the animal model and imaging system.

Experimental_Workflow cluster_prep Animal Preparation cluster_imaging Imaging Protocol cluster_analysis Data Analysis Animal_Model Establishment of Liver Lesion Model (e.g., tail vein injection of tumor cells) Anesthesia Anesthesia (e.g., isoflurane) Animal_Model->Anesthesia Baseline_Scan Acquire Baseline Pre-Contrast MicroCT Scan Anesthesia->Baseline_Scan DHOG_Admin Intravenous Injection of this compound (e.g., 1 g I/kg body weight) Baseline_Scan->DHOG_Admin Post_Contrast_Scans Acquire Post-Contrast Scans at Multiple Time Points (e.g., 3-7 hours post-injection) DHOG_Admin->Post_Contrast_Scans Reconstruction 3D Image Reconstruction Post_Contrast_Scans->Reconstruction Segmentation Segmentation of Liver and Tumor Volumes Reconstruction->Segmentation Quantification Quantitative Analysis (Tumor Burden, Hounsfield Units) Segmentation->Quantification

This compound-Enhanced MicroCT Experimental Workflow
Detailed Methodologies

1. Animal Model Preparation:

  • Liver lesions are established in a suitable animal model, such as nude mice.

  • A common method is the tail vein injection of a metastatic cancer cell line, which reproducibly generates multiple liver tumors.[3][7]

2. Anesthesia and Animal Monitoring:

  • Animals are anesthetized for the duration of the imaging procedure, typically with an inhalant anesthetic like isoflurane, to prevent motion artifacts.

  • Body temperature and respiratory rate should be monitored throughout the scan.

3. This compound Administration:

  • This compound is administered via intravenous injection, commonly through the tail vein.

  • A typical dosage is 1 g of iodine per kg of body weight.[3][7]

4. MicroCT Imaging:

  • A baseline, pre-contrast scan is acquired to establish the native tissue densities.

  • Post-contrast scans are performed at time points optimized for peak liver enhancement, generally between 3 and 7 hours after this compound injection.[3][7]

  • For distinguishing small lesions from vasculature, a dual-phase scanning approach can be employed: an initial scan immediately after injection to visualize blood vessels, and a second scan at a later time point for parenchymal enhancement.[4]

  • Typical scanner settings for a MicroCAT II scanner are an X-ray voltage of 50 kVp and an anode current of 200 µA.[2]

5. Image Reconstruction and Analysis:

  • The acquired projection images are reconstructed into a 3D volumetric dataset.

  • Specialized software is used to segment the liver and individual tumor volumes.

  • Quantitative analysis includes the calculation of tumor burden as a percentage of total liver volume and the measurement of contrast enhancement in Hounsfield Units (HU).

Logical Framework for Image Interpretation

The interpretation of this compound-enhanced microCT images relies on the differential contrast between healthy and diseased tissue.

Logical_Relationship cluster_healthy Healthy Liver Parenchyma cluster_lesion Liver Lesion (Tumor) DHOG_Admin This compound Administration Hepatocyte_Uptake Hepatocyte-Specific Uptake DHOG_Admin->Hepatocyte_Uptake No_Uptake Lack of Hepatocyte Uptake DHOG_Admin->No_Uptake High_Attenuation High X-ray Attenuation (Bright on CT) Hepatocyte_Uptake->High_Attenuation High_Contrast High Contrast Between Liver and Lesion High_Attenuation->High_Contrast Low_Attenuation Low X-ray Attenuation (Dark on CT) No_Uptake->Low_Attenuation Low_Attenuation->High_Contrast Detection Detection and Quantification of Lesion High_Contrast->Detection

Image Interpretation Logic

Conclusion

This compound serves as a robust and highly effective contrast agent for the preclinical, in vivo imaging of liver lesions. Its hepatocyte-specific uptake mechanism provides excellent contrast for the detection and quantification of tumors, enabling detailed longitudinal studies of tumor progression and response to therapy. The methodologies and data presented in this guide provide a comprehensive overview for researchers and drug development professionals seeking to leverage this powerful imaging tool.

References

An In-depth Technical Guide to Iodinated Nanoemulsions for Advanced Drug Delivery and Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core features of iodinated nanoemulsions, exemplified by systems analogous to Dihydroxyphenylglyoxal (DHOG)-related nanoformulations. This document delves into their formulation, physicochemical characteristics, and applications, with a focus on their use as contrast agents in preclinical X-ray imaging and as platforms for drug delivery.

Core Concepts of Iodinated Nanoemulsions

Iodinated nanoemulsions are advanced colloidal drug delivery systems, typically consisting of an oil-in-water (O/W) emulsion where the oil phase is an iodinated compound.[1][2] These nano-sized droplets, generally ranging from 20 to 200 nm, serve as effective carriers for lipophilic drugs and as contrast agents for computed tomography (CT).[3][4][5] The small droplet size provides a large surface area, enhancing the bioavailability of poorly water-soluble drugs.[4][6]

The stability of these nanoemulsions is a critical attribute, achieved through the use of surfactants and co-surfactants that form a protective layer around the oil droplets, preventing their coalescence.[6][7] Their composition can be tailored to control key parameters such as particle size, surface charge, and drug loading capacity, thereby influencing their in vivo behavior, including biodistribution and pharmacokinetics.[5]

Physicochemical Characteristics

The efficacy and safety of iodinated nanoemulsions are dictated by their physicochemical properties. The following tables summarize key quantitative data for representative iodinated nanoemulsion formulations.

Table 1: Physicochemical Properties of Representative Iodinated Nanoemulsions

FormulationMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Negative NE5050.5< 0.25-28.8[8][9]
Negative NE10097.7< 0.25-26.5[8][9]
Negative NE150144.9< 0.25-20.2[8][9]
Neutral NE2525.7< 0.25-2 to -3[8][9]
Posaconazole NE (F8)78.790.315-9.46[10]
Danazol (B1669791) NE238 - 344Not Specified-24.8[11]
Danazol NE-SA238 - 344Not Specified+27.8[11]

Table 2: In Vivo Pharmacokinetic and Biodistribution Parameters

FormulationHalf-life (t½)Primary Accumulation OrgansKey FindingsReference
Purified Iodinated NE2.5 ± 0.77 hKidneysPurification alters elimination pathway from liver to kidneys.
Raw Iodinated NE4.1 ± 1.10 hLiverPresence of free surfactant leads to predominant liver uptake.[3]
Iodinated Monoglyceride NE~6 hLow accumulation in liver and spleenOil core composition dictates organ-specific accumulation.[5]
Iodinated Castor Oil NE~6 hSpleenDemonstrates high accumulation in the spleen.[5]
Iodinated Vitamin E NE~6 hLiverShows significant accumulation in the liver.[5]
Size-dependent NE (Large)Not SpecifiedLiver, SpleenLarger nanoparticles show increased accumulation in the liver and spleen.
Size-dependent NE (Small)Not SpecifiedLower accumulation in liver and spleenPhagocytosis by liver and spleen decreases with smaller particle size.[12]

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and characterization of iodinated nanoemulsions.

Synthesis of Iodinated Nanoemulsions

Method 1: Spontaneous Emulsification (Low-Energy Method)

This method relies on the spontaneous formation of fine oil droplets when an organic phase is mixed with an aqueous phase under gentle agitation.[13]

  • Preparation of the Organic Phase: Dissolve the iodinated oil and a lipophilic surfactant in a water-miscible organic solvent (e.g., acetone, ethanol).

  • Preparation of the Aqueous Phase: Dissolve a hydrophilic surfactant in purified water.

  • Emulsification: Add the organic phase dropwise into the aqueous phase under continuous magnetic stirring. The spontaneous migration of the solvent into the aqueous phase leads to the formation of nano-sized oil droplets.

  • Solvent Removal: Remove the organic solvent by evaporation under reduced pressure (e.g., using a rotary evaporator).

Method 2: High-Pressure Homogenization (High-Energy Method)

This technique utilizes high mechanical energy to break down coarse emulsions into nano-sized droplets.[13][14]

  • Preparation of the Coarse Emulsion: Mix the iodinated oil, surfactants, and aqueous phase using a high-speed stirrer to form a pre-emulsion.

  • Homogenization: Pass the coarse emulsion through a high-pressure homogenizer at pressures ranging from 500 to 5,000 psi. The intense disruptive forces within the homogenizer reduce the droplet size to the nanometer range.

  • Cycling: Repeat the homogenization process for several cycles to achieve a narrow particle size distribution.

G cluster_0 Low-Energy Method (Spontaneous Emulsification) cluster_1 High-Energy Method (High-Pressure Homogenization) Organic Phase Organic Phase Mixing Mixing Organic Phase->Mixing Aqueous Phase Aqueous Phase Aqueous Phase->Mixing Solvent Evaporation Solvent Evaporation Mixing->Solvent Evaporation Final Nanoemulsion 1 Final Nanoemulsion 1 Solvent Evaporation->Final Nanoemulsion 1 Coarse Emulsion Coarse Emulsion Homogenization Homogenization Coarse Emulsion->Homogenization Final Nanoemulsion 2 Final Nanoemulsion 2 Homogenization->Final Nanoemulsion 2

Synthesis Workflows for Iodinated Nanoemulsions.
Characterization Methods

A thorough characterization is essential to ensure the quality and performance of the nanoemulsions.[15][16]

  • Particle Size and Polydispersity Index (PDI) Analysis:

    • Technique: Dynamic Light Scattering (DLS).

    • Procedure: Dilute the nanoemulsion sample with purified water. Analyze the sample using a DLS instrument (e.g., Malvern Zetasizer) to determine the mean hydrodynamic diameter and the PDI, which indicates the width of the particle size distribution.[9]

  • Zeta Potential Measurement:

    • Technique: Electrophoretic Light Scattering (ELS).

    • Procedure: Dilute the sample in an appropriate buffer (e.g., 0.1x PBS). Measure the electrophoretic mobility of the droplets using an ELS instrument to determine the zeta potential, which is an indicator of the surface charge and stability of the nanoemulsion.[8][15]

  • Morphology Characterization:

    • Technique: Transmission Electron Microscopy (TEM).

    • Procedure: Place a drop of the diluted nanoemulsion on a carbon-coated copper grid. After drying, visualize the sample under a transmission electron microscope to observe the shape and size of the nanodroplets.

  • Drug Loading and Encapsulation Efficiency:

    • Procedure:

      • Separate the unencapsulated drug from the nanoemulsion using techniques like ultrafiltration or centrifugation.

      • Quantify the amount of drug in the nanoemulsion and the amount of free drug using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

      • Calculate the Drug Loading (%) and Encapsulation Efficiency (%) using the following formulas:

        • Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

        • Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Total mass of drug used) x 100[6]

G cluster_0 Physicochemical Characterization cluster_1 Drug Loading & Efficiency Nanoemulsion Sample Nanoemulsion Sample DLS Dynamic Light Scattering (DLS) Nanoemulsion Sample->DLS ELS Electrophoretic Light Scattering (ELS) Nanoemulsion Sample->ELS TEM Transmission Electron Microscopy (TEM) Nanoemulsion Sample->TEM Separation Separation of Free Drug Nanoemulsion Sample->Separation Size_PDI Particle Size Polydispersity Index DLS->Size_PDI Zeta Zeta Potential ELS->Zeta Morphology Morphology TEM->Morphology Quantification Quantification (HPLC/UV-Vis) Separation->Quantification Calculation Calculate Loading & Efficiency Quantification->Calculation

Characterization Workflow for Iodinated Nanoemulsions.

Potential Signaling Pathways in Biological Interactions

While specific signaling pathways for this compound nanoemulsions are not extensively documented, the administration of iodinated contrast media can trigger cellular responses, particularly in the kidneys. One of the key concerns is contrast-induced acute kidney injury (CI-AKI). The following diagram illustrates a potential signaling pathway involved in CI-AKI, which is relevant for the safety assessment of iodinated nanoemulsions.

The NLRP3 inflammasome pathway is a critical component of the innate immune response and has been implicated in the pathogenesis of CI-AKI.[1] Exposure of renal tubular epithelial cells to iodinated contrast agents can lead to the activation of the NLRP3 inflammasome, resulting in the production of pro-inflammatory cytokines and subsequent cell death (pyroptosis).[1]

G Iodinated_NE Iodinated Nanoemulsion (Contrast Agent) Renal_Cells Renal Tubular Epithelial Cells Iodinated_NE->Renal_Cells NLRP3_Activation NLRP3 Inflammasome Activation Renal_Cells->NLRP3_Activation Caspase1 Caspase-1 Activation NLRP3_Activation->Caspase1 Cytokines Pro-inflammatory Cytokines (IL-1β, IL-18) Caspase1->Cytokines Pyroptosis Pyroptosis (Cell Death) Caspase1->Pyroptosis AKI Acute Kidney Injury (AKI) Cytokines->AKI Pyroptosis->AKI

Potential NLRP3 Inflammasome Pathway in CI-AKI.

Conclusion

Iodinated nanoemulsions represent a versatile and promising platform for both diagnostic and therapeutic applications. Their tunable physicochemical properties allow for the optimization of in vivo performance, including targeted delivery and controlled release. A thorough understanding of their formulation, characterization, and biological interactions is paramount for the successful development of safe and effective nanomedicines. Further research into the specific molecular pathways affected by these nanoformulations will be crucial for advancing their clinical translation.

References

Fenestra LC for Small Animal Imaging: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fenestra LC, a contrast agent for preclinical micro-computed tomography (micro-CT) imaging in small animals. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource on its core properties, mechanism of action, and application in various research models, with a focus on hepatic and splenic imaging.

Introduction to Fenestra LC

Fenestra LC is an iodinated nanoemulsion specifically formulated for the functional and anatomical imaging of the liver and spleen in small animal models.[1] Composed of lipid spheres containing iodinated triglycerides (ITG), this oil-in-water emulsion provides contrast enhancement for micro-CT imaging.[2] Its unique composition allows for the visualization of the hepatobiliary system by leveraging the body's natural lipid metabolism pathways.[3][4] This makes it a valuable tool for a range of applications, including staging and monitoring fatty liver disease and quantifying liver tumor burdens.[1]

The agent is designed for long and stable in vivo residence times, enabling prolonged enhancement of the hepatobiliary system from a single intravenous administration.[5] Fenestra LC is non-toxic, non-radioactive, and does not contain active biological products, simplifying storage and handling procedures.[5]

Mechanism of Action: Targeting the Reticuloendothelial System

The core principle behind Fenestra LC's functionality lies in its ability to mimic endogenous chylomicron remnants.[1][5] After intravenous administration, the lipid spheres, with an average size of less than 150 nanometers, can pass through the fenestrae of liver sinusoids to access hepatocytes.[2] It is believed that these lipid spheres incorporate apolipoprotein E (APO-E) from the plasma, which facilitates their selective targeting and uptake by hepatocytes via the APO-E receptor.[6] This targeted delivery of the iodinated triglycerides to the liver parenchyma results in significant contrast enhancement.

dot

Fenestra_LC_Uptake cluster_bloodstream Bloodstream cluster_liver Liver Sinusoid & Hepatocyte Fenestra_LC Fenestra LC (Lipid Emulsion) Fenestra_APO_E Fenestra LC + APO-E (Mimics Chylomicron Remnant) Fenestra_LC->Fenestra_APO_E Binds APO_E Apolipoprotein E (APO-E) APO_E->Fenestra_APO_E Fenestrae Liver Sinusoid Fenestrae (<200nm) Fenestra_APO_E->Fenestrae Passes through APO_E_Receptor APO-E Receptor Fenestra_APO_E->APO_E_Receptor Binds to Hepatocyte Hepatocyte APO_E_Receptor->Hepatocyte Internalization

Mechanism of Fenestra LC uptake by hepatocytes.

Physicochemical Properties and Pharmacokinetics

Fenestra LC is formulated to optimize its biodistribution and imaging window. The key properties and pharmacokinetic parameters are summarized below.

PropertyValueSource
Composition Iodinated triglycerides in an oil-in-water emulsion[2]
Iodine Concentration 50 mg I/mL[7][8]
Mean Particle Diameter < 150 nm[2][8]
Peak Liver Enhancement Approximately 4 hours post-injection[9]
Peak Spleen Enhancement Approximately 48 hours post-injection[9]
Circulation Time Up to 24 hours[2]
Elimination Primarily through the hepatobiliary system (feces)[5][10]

Experimental Protocols

Successful imaging with Fenestra LC requires adherence to specific experimental protocols. The following provides a detailed methodology for a typical imaging study in mice.

Animal Preparation
  • Animal Model : The agent has been successfully used in various species including mice, rats, rabbits, dogs, pigs, monkeys, and woodchucks.[10][11]

  • Diet : To minimize abdominal streak artifacts from chow, it is recommended to place animals on a soft, non-chow diet for 24-48 hours prior to imaging.[7][11] Fasting is an alternative, though clearance of digested chow may be incomplete.

  • Anesthesia : Isoflurane inhalation is a preferred method as it allows for quick recovery.[5] Alternatively, an intraperitoneal injection of a ketamine (80 mg/kg) and xylazine (B1663881) (5 mg/kg) mixture can be used.[5][10] Note that some anesthetics, like pentobarbital, may alter the pharmacokinetics of Fenestra LC.[10]

Administration of Fenestra LC
  • Storage and Handling : Store Fenestra LC at room temperature (20-25 ºC); do not freeze.[5][10] The vial should be gently inverted to mix before use.[10]

  • Dosage : A typical dose for mice is 0.4 mL per 20 g of body weight.[10] This can be adjusted based on the animal's size and desired contrast enhancement.[10]

  • Route of Administration : The standard method is intravenous (IV) injection via the lateral tail vein.[5][10] To facilitate this, the tail can be warmed for 30-60 seconds to dilate the vessels.[10][11] Intraperitoneal (IP) injections have also been shown to be a viable alternative.[12]

  • Injection Rate : A slow bolus injection at a rate of approximately 1 mL/minute is optimal.[5]

dot

Experimental_Workflow Animal_Prep Animal Preparation (Soft Diet, 24-48h) Anesthesia Anesthesia (e.g., Isoflurane) Animal_Prep->Anesthesia Baseline_Scan Baseline Micro-CT Scan (Pre-contrast) Anesthesia->Baseline_Scan Agent_Admin Fenestra LC Administration (IV or IP) Baseline_Scan->Agent_Admin Post_Injection_Scans Post-Injection Scans (e.g., 4h, 24h, 48h) Agent_Admin->Post_Injection_Scans Data_Analysis Image Reconstruction & Data Analysis Post_Injection_Scans->Data_Analysis

General experimental workflow for Fenestra LC imaging.
Micro-CT Imaging and Analysis

  • Imaging Time Points : For liver imaging, optimal contrast enhancement is typically observed at approximately 4 hours post-administration.[9] Spleen contrast peaks around 48 hours.[9] Longitudinal studies may require repeated injections to maintain adequate contrast levels.[9]

  • Image Acquisition : Scanning parameters will depend on the specific micro-CT system used. Example parameters include 70-80 kVp and 450-500 μA.[7]

  • Data Analysis : Post-acquisition, images are reconstructed. Contrast enhancement is quantified by measuring the change in Hounsfield Units (HU) in the region of interest (e.g., liver, spleen, tumor) compared to baseline scans.[7][13]

Applications in Small Animal Imaging

Fenestra LC has been utilized in a variety of preclinical research areas, demonstrating its versatility as an imaging agent.

Liver and Spleen Imaging

The primary application of Fenestra LC is for high-resolution anatomical and functional imaging of the liver and spleen.[1] In healthy animals, it provides clear delineation of the liver parenchyma.[10]

Tumor Imaging

Fenestra LC is effective for the detection and monitoring of liver tumors, including metastatic lesions.[13] Since many liver tumors do not contain the APO-E receptor, they do not take up the contrast agent and thus appear as dark, negative-contrast regions against the brightly enhanced healthy liver tissue.[6][13] This allows for the quantification of tumor burden and the assessment of therapeutic efficacy. For example, in a study with a metastatic pheochromocytoma model, liver lesions appeared as negative contrast on the enhanced liver background.[13]

Comparative Performance

Studies comparing Fenestra LC with other contrast agents have provided insights into its relative strengths. For instance, ExiTron nano agents have been shown to provide longer and stronger contrast enhancement of the liver and spleen at a lower injection volume compared to Fenestra LC.[9] A single dose of ExiTron nano can provide enhancement for over three weeks, whereas Fenestra LC may require repeated injections for longitudinal studies.[9]

It is also important to distinguish Fenestra LC from its vascular counterpart, Fenestra VC. Fenestra VC has a modified surface to slow its uptake by hepatocytes, resulting in prolonged circulation in the bloodstream, making it ideal for vascular imaging.[3][4][5]

Conclusion

Fenestra LC is a valuable tool for preclinical researchers requiring detailed anatomical and functional imaging of the liver and spleen. Its mechanism of action, which mimics natural lipid metabolism, allows for targeted contrast enhancement of the hepatobiliary system. While newer agents may offer longer-lasting contrast, Fenestra LC remains a well-characterized and effective option for a variety of applications, particularly in the study of liver diseases and oncology. Proper experimental design and adherence to established protocols are crucial for obtaining high-quality, reproducible results.

References

Methodological & Application

Application Notes and Protocols for DHOG-Enhanced MicroCT Imaging of Liver Tumors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Micro-computed tomography (microCT) is a powerful, non-invasive imaging modality that provides high-resolution, three-dimensional anatomical information, making it an invaluable tool in preclinical cancer research. When imaging soft tissues like the liver, the use of contrast agents is essential to enhance the differentiation between healthy parenchyma and tumorous lesions.[1] 1,3-Bis-[7-(3-amino-2,4,6-triiodophenyl)-heptanoyl]-2-oleoyl glycerol (B35011) (DHOG), commercially known as Fenestra LC, is a hepatobiliary contrast agent specifically designed for preclinical microCT imaging.[2][3] This document provides detailed protocols and application notes for utilizing this compound to visualize and quantify liver tumors in small animal models.

This compound is composed of chylomicron-remnant-like particles that are selectively taken up by hepatocytes.[1][4] This targeted uptake results in a prolonged and marked enhancement of the liver parenchyma on microCT images, allowing for clear delineation of liver tumors, which typically do not accumulate the agent and thus appear as hypodense regions.[1][2]

Key Applications

  • Tumor Detection and Sizing: High-resolution visualization of liver tumors as small as 0.35 mm.

  • Longitudinal Studies: Monitoring tumor growth and response to therapy over time due to the prolonged contrast enhancement.[1][5]

  • Vascularization Assessment: Early post-injection imaging can provide information on blood pool and vascular structures.[2]

Experimental Protocols

I. Animal Preparation and Handling
  • Animal Model: This protocol is optimized for murine models of liver cancer (e.g., C3H, athymic nude mice).[1][2]

  • Acclimatization: Allow animals to acclimatize to the facility for at least one week prior to the experiment.

  • Anesthesia: Anesthetize the animal using a suitable method (e.g., isoflurane (B1672236) inhalation) for the duration of the contrast agent injection and microCT scan.

  • Catheterization: For intravenous injection, place a catheter in the lateral tail vein.

II. This compound Contrast Agent Administration
  • Dosage: The recommended dose of this compound is 1 g of Iodine per kg of body weight (1 g I/kg).[2][3]

  • Formulation: this compound is an oil-in-water emulsion.[4] Ensure the vial is at room temperature and gently invert to ensure a homogenous suspension before drawing into a syringe.

  • Injection: Administer the calculated volume of this compound intravenously (IV) via the tail vein catheter. A slow and steady injection rate is recommended.

III. MicroCT Imaging Protocol
  • Scanner: A high-resolution preclinical microCT scanner is required (e.g., MicroCAT II).[2]

  • Pre-contrast Scan: Acquire a baseline scan of the abdominal region before the injection of this compound to serve as a control.

  • Post-contrast Scans:

    • Early Phase (Blood Pool): Imaging immediately after injection (up to 90 minutes) will show enhancement of the blood vessels, including the aorta, and the spleen.[2][3]

    • Hepatobiliary Phase (Peak Liver Enhancement): The optimal window for imaging liver parenchyma and tumors is between 3 and 7 hours post-injection.[2][3] This phase provides the highest signal-to-noise ratio between the liver and liver lesions.[1]

    • Delayed Phase: Imaging can be performed up to 48 hours post-injection to study the clearance of the contrast agent.[2]

  • Scan Parameters: Typical scan parameters should be optimized for the specific microCT system and animal model, with a focus on achieving high resolution while minimizing the radiation dose.

IV. Data Analysis and Quantification
  • Image Reconstruction: Reconstruct the acquired projection data into 3D volumes.

  • Region of Interest (ROI) Analysis:

    • Draw ROIs on the liver parenchyma, aorta, spleen, kidneys, and identifiable tumors in both pre- and post-contrast images.

    • Measure the mean Hounsfield Units (HU) within each ROI to quantify contrast enhancement.

  • Tumor Volume Measurement: Segment the hypodense tumor regions from the enhanced liver parenchyma to calculate tumor volume.

  • Reproducibility: For lesion detection, the variability between two scans for a 1 mm diameter lesion has been reported at 27.7 HU, and the variability for different planes of one scan was 19.8 HU.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for this compound-enhanced microCT imaging of the liver.

ParameterValueReference
Contrast Agent 1,3-Bis-[7-(3-amino-2,4,6-triiodophenyl)-heptanoyl]-2-oleoyl glycerol (this compound)[2]
Animal Model Female C3H Mice[2]
Injection Route Intravenous (IV)[2]
Dosage 1 g Iodine / kg body weight[2][3]
Time PointOrgan/StructureContrast Enhancement CharacteristicsReference
Early (0-90 min) Aorta (Blood Pool)Marked early enhancement, slowly declines after 90 min[2]
SpleenVery high enhancement, slowly declines after 90 min[2]
Peak (3-7 hours) Liver ParenchymaSlow accumulation, with clearly increased HU values[2][3]
Liver TumorsAppear as hypodense regions against enhanced parenchyma[1]
Delayed (up to 48h) Liver ParenchymaProlonged enhancement[2]
KidneysNo significant parenchymal enhancement or excretion[2]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for a this compound-enhanced microCT imaging study of liver tumors.

DHOG_MicroCT_Workflow cluster_prep Animal Preparation cluster_imaging Imaging Protocol cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Mouse with Liver Tumors) Anesthesia Anesthetize Animal Animal_Model->Anesthesia Catheterization Place Tail Vein Catheter Anesthesia->Catheterization Pre_Scan Acquire Pre-Contrast MicroCT Scan Catheterization->Pre_Scan Injection Inject this compound (1 g I/kg IV) Pre_Scan->Injection Post_Scan Acquire Post-Contrast Scans (Early, Peak, Delayed Phases) Injection->Post_Scan Reconstruction 3D Image Reconstruction Post_Scan->Reconstruction ROI_Analysis ROI Analysis (HU Measurement) Reconstruction->ROI_Analysis Segmentation Tumor Segmentation & Volume Quantification ROI_Analysis->Segmentation

Caption: Experimental workflow for this compound-enhanced microCT imaging of liver tumors.

Signaling and Uptake Mechanism

The uptake of this compound by hepatocytes is a receptor-mediated process. The lipid emulsion particles mimic chylomicron remnants and incorporate apolipoprotein E (ApoE) from the plasma. This complex then binds to ApoE receptors on the surface of hepatocytes, leading to internalization.

DHOG_Uptake_Pathway cluster_cell Hepatocyte Interaction This compound This compound Nanoparticles (in circulation) Complex This compound-ApoE Complex This compound->Complex ApoE Apolipoprotein E (ApoE) (from plasma) ApoE->Complex Receptor ApoE Receptor Complex->Receptor Binding Hepatocyte Hepatocyte Internalization Internalization Receptor->Internalization Receptor-Mediated Endocytosis Enhancement MicroCT Signal Enhancement Internalization->Enhancement

References

Application Notes and Protocols for Intravenous Injection of a Novel Compound in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are provided as a general guideline for the intravenous injection of a novel hypothetical compound, designated here as DHOG, in murine models. No specific information for a compound with the acronym "this compound" was found in publicly available literature. Therefore, the data presented, including dosage, toxicity, and signaling pathways, are illustrative and should be adapted based on the specific characteristics of the compound under investigation. These protocols are intended for use by trained researchers and scientists in a controlled laboratory setting.

Introduction

The intravenous (IV) route of administration is a critical method in preclinical drug development for delivering compounds directly into the systemic circulation. This ensures rapid and complete bioavailability, which is essential for assessing the efficacy and toxicity of novel therapeutic agents. These application notes provide a comprehensive overview and detailed protocols for the intravenous administration of a novel compound (this compound) in murine models, intended for researchers, scientists, and drug development professionals.

Preclinical Assessment of this compound

Dose-Range Finding and Maximum Tolerated Dose (MTD) Studies

Prior to efficacy studies, it is crucial to determine the safe dosage range of a novel compound. This is typically achieved through dose-range finding and Maximum Tolerated Dose (MTD) studies. The MTD is defined as the highest dose of a drug that does not cause unacceptable toxicity over a specified period.[1]

Table 1: Hypothetical Dose-Range Finding Study for this compound in Mice

GroupDose (mg/kg)Number of Animals (n)Clinical ObservationsBody Weight Change (%)Mortality
1Vehicle Control5Normal+5.20/5
2105Normal+4.80/5
3305Mild lethargy within 1 hour post-injection, resolved by 4 hours+2.10/5
41005Significant lethargy, ruffled fur, transient ataxia-3.51/5
53005Severe lethargy, hunched posture, significant weight loss-12.74/5

Table 2: Hypothetical Acute Single-Dose Toxicity Study for this compound

ParameterVehicle Control10 mg/kg this compound30 mg/kg this compound100 mg/kg this compound
Hematology
WBC (10³/µL)8.5 ± 1.28.3 ± 1.59.1 ± 1.812.5 ± 2.1
RBC (10⁶/µL)9.2 ± 0.89.1 ± 0.78.9 ± 0.97.8 ± 1.0
Platelets (10³/µL)1100 ± 1501050 ± 1801000 ± 160850 ± 120
Clinical Chemistry
ALT (U/L)40 ± 842 ± 1055 ± 12150 ± 35
AST (U/L)120 ± 20125 ± 25150 ± 30350 ± 70
BUN (mg/dL)20 ± 421 ± 525 ± 645 ± 10
Histopathology
LiverNo significant findingsNo significant findingsMild hepatocyte vacuolationModerate centrilobular necrosis
KidneyNo significant findingsNo significant findingsNo significant findingsMild acute tubular injury

* Indicates statistically significant difference from vehicle control (p < 0.05). Data are presented as mean ± standard deviation.

Experimental Protocols

Preparation of this compound for Intravenous Injection

The formulation of the compound is critical for safe and effective intravenous administration. All substances administered parenterally must be sterile.[2]

Materials:

  • This compound compound

  • Sterile vehicle (e.g., saline, phosphate-buffered saline (PBS), or a specific formulation vehicle)

  • Sterile vials

  • Vortex mixer

  • Sonicator (if required for solubilization)

  • Sterile filters (0.22 µm)

  • Sterile syringes and needles

Procedure:

  • Determine the required concentration of this compound based on the desired dose (mg/kg) and the average weight of the mice. The injection volume should typically not exceed 5 mL/kg.

  • Aseptically weigh the required amount of this compound and place it in a sterile vial.

  • Add the sterile vehicle to the vial.

  • Vortex or sonicate the mixture until the compound is completely dissolved.

  • Filter the solution through a 0.22 µm sterile filter into a new sterile vial to ensure sterility and remove any particulates.

  • Store the prepared solution according to the compound's stability data.

Intravenous Tail Vein Injection Procedure

Intravenous injections in mice are most commonly performed via the lateral tail vein.[3] This procedure requires proper restraint to ensure the safety and welfare of the animal.

Materials:

Procedure:

  • Animal Preparation:

    • Acclimatize the mouse to the handling and restraint procedures.

    • To facilitate injection, dilate the tail veins by placing the mouse under a heat lamp for a few minutes or by immersing the tail in warm water (30-35 °C).[4] Be careful to avoid overheating the animal.

  • Restraint:

    • Place the mouse in an appropriate restraint device, allowing clear access to the tail.[4]

  • Injection Site Preparation:

    • Gently wipe the tail with a 70% alcohol wipe to clean the injection site and improve visualization of the veins.[3]

  • Injection:

    • Draw the calculated dose of the this compound solution into a sterile syringe, ensuring there are no air bubbles.

    • Position the needle, bevel up, parallel to one of the lateral tail veins.

    • Gently insert the needle into the vein. A slight "flash" of blood in the needle hub may indicate successful entry.

    • Slowly inject the solution.[3] If swelling occurs at the injection site, the needle is not in the vein. In this case, withdraw the needle and re-attempt at a more proximal site.

    • Do not make more than three attempts per tail vein.[5]

  • Post-Injection Care:

    • After injection, withdraw the needle and apply gentle pressure to the injection site with a gauze pad to prevent bleeding.[3]

    • Return the mouse to its home cage and monitor for any immediate adverse reactions for at least 10-15 minutes.

    • Continue to monitor the animal according to the experimental protocol, paying attention to clinical signs, body weight, and any signs of distress.

Visualizations

Hypothetical Signaling Pathway Affected by this compound

The following diagram illustrates a hypothetical mechanism of action for this compound, where it inhibits the PI3K/Akt/mTOR signaling pathway, a common target in cancer therapy.[6]

DHOG_Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->PI3K inhibits

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by this compound.

Experimental Workflow for In Vivo this compound Studies

The following diagram outlines the general workflow for conducting an in vivo study with this compound in a murine model.[7]

Experimental_Workflow acclimatization Animal Acclimatization (1 week) randomization Randomization into Treatment Groups acclimatization->randomization baseline Baseline Measurements (Body Weight, etc.) randomization->baseline dosing Intravenous Injection of this compound or Vehicle baseline->dosing monitoring Daily Clinical Monitoring & Body Weight dosing->monitoring endpoint Endpoint Data Collection (e.g., Tumor Volume) monitoring->endpoint necropsy Necropsy & Tissue Collection (Blood, Organs) endpoint->necropsy analysis Data Analysis (Histopathology, Biomarkers) necropsy->analysis

Caption: General experimental workflow for this compound intravenous studies in mice.

References

Application Notes and Protocols for Fenestra LC in MicroCT Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step guide for utilizing Fenestra LC, a hepatocyte-selective contrast agent, for in vivo micro-computed tomography (microCT) imaging. This document outlines detailed experimental protocols, data presentation guidelines, and visualizations to aid in the successful application of this technology for preclinical research.

Introduction to Fenestra LC

Fenestra LC is a lipophilic contrast agent designed for preclinical microCT imaging. It consists of iodinated lipids formulated as an oil-in-water emulsion.[1] The particles mimic chylomicron remnants, which are naturally occurring lipoproteins that transport dietary lipids to the liver.[1][2] This mimicry allows for selective uptake by hepatocytes through the apolipoprotein E (ApoE) receptor, leading to significant contrast enhancement of the liver parenchyma.[3][4][5] This targeted delivery enables detailed anatomical and functional assessment of the hepatobiliary system.[1][6][7]

Fenestra LC has been successfully used in various animal models, including mice, rats, rabbits, dogs, pigs, monkeys, and woodchucks, to visualize:

  • Normal and diseased hepatic parenchyma[1]

  • Biliary function and anatomy[1]

  • Focal liver lesions, such as tumors and ablations[1][8]

  • Hepatic tumor vasculature and angiogenesis[1]

Experimental Protocols

This section details the necessary steps for performing a successful microCT imaging study using Fenestra LC.

Animal Preparation

Proper animal preparation is crucial for obtaining high-quality microCT images and ensuring animal welfare.

  • Dietary Preparation: To minimize imaging artifacts from minerals present in standard rodent chow, it is recommended to maintain animals on a soft, non-chow diet (e.g., vegetable or liquid) for 24-48 hours prior to imaging.[1] While fasting is an alternative, it may not completely clear the gastrointestinal tract.[1]

  • Anesthesia: Anesthesia is required to immobilize the animal during the scan, preventing motion artifacts.

    • Injectable Anesthesia: A common option is an intraperitoneal (IP) injection of a ketamine (80 mg/kg) and xylazine (B1663881) (5 mg/kg) cocktail, which typically provides 45-60 minutes of anesthesia.[1][7]

    • Inhalant Anesthesia: Isoflurane is another widely used anesthetic, with induction at 4-5% and maintenance at 1.5-2%.[7]

  • Tail Vein Preparation: To facilitate intravenous injection, the tail vein can be dilated by immersing the tail in warm water for 30-60 seconds or using a heat lamp.[1]

Fenestra LC Preparation and Administration
  • Storage and Handling: Fenestra LC should be stored at room temperature (20-25°C) and should never be frozen, as this can cause phase separation and render the agent ineffective and potentially toxic.[1][7] The solution should appear as a white or slightly off-white milky fluid.[1] Before use, gently invert or shake the vial to ensure a homogenous suspension.[1][7]

  • Dosage: The recommended dose of Fenestra LC can be adjusted based on the animal's size, the desired level of contrast, and institutional guidelines.

  • Administration:

    • Route: Intravenous (IV) injection into the lateral tail vein is the standard route of administration.[1] Intraperitoneal (IP) injection has also been explored as a viable alternative.[9]

    • Injection Rate: A slow bolus injection over 30-60 seconds is recommended.[1] When using a syringe pump with a catheter, a rate of approximately 1 ml/minute is optimal.[7]

    • Syringe and Needle: A 1 mL disposable syringe with a 30-gauge needle is suitable for IV injections in mice.[1]

MicroCT Image Acquisition
  • Pre-Contrast Scan: A baseline, pre-contrast scan may be acquired before administering Fenestra LC to serve as a control.[1]

  • Post-Contrast Scans: The timing of post-contrast scans is critical for capturing the desired biological information.

    • Images can be acquired immediately after injection (t=0) and at subsequent time points such as 30, 60, 120, 180, and 240 minutes post-injection.[1]

    • Peak liver contrast is typically observed at approximately 3 to 4 hours post-injection.[8][10][11]

    • Spleen contrast generally peaks around 48 hours after administration.[10][11]

  • Scanner Settings: The specific image acquisition parameters will depend on the microCT system being used, the animal size, and the desired spatial resolution.

Data Reconstruction and Analysis
  • Reconstruction: Raw projection data is reconstructed using appropriate algorithms, such as a filtered back-projection algorithm, to generate 2D slices and 3D volumes.[11]

  • Visualization and Analysis: Specialized software (e.g., Amira, MicroView) is used to visualize and analyze the reconstructed images.[8][12]

  • Quantitative Analysis: Regions of interest (ROIs) can be drawn on the images to measure contrast enhancement in Hounsfield Units (HU).[8] The contrast-to-noise ratio (CNR) between different tissues (e.g., liver and tumor) can also be calculated to quantify image quality.

Quantitative Data Summary

The following tables summarize key quantitative data for the use of Fenestra LC in microCT imaging, compiled from various studies.

Parameter Mouse Reference
Dosage (IV) 0.4 mL per 20 g body weight[1]
6 mL/kg[13]
7.5, 10, and 15 mL/kg[14]
0.013 mL/g body weight[8]
Dosage (IP) 10 mL/kg[9]

Table 1: Recommended Dosages for Fenestra LC in Mice.

Parameter Value Reference
X-ray Tube Voltage 80 kVp[1]
Anode Current 500 µA[1]
Scan Time (approx.) 12 minutes[1]

Table 2: Example MicroCT Acquisition Parameters for Hepatic Imaging. [1]

Organ Time to Peak Contrast Duration of Enhancement Reference
Liver ~4 hoursUp to 2 days (with repeated injections)[10][11]
Spleen ~48 hoursUp to 9 days (with repeated injections)[10][11]

Table 3: Contrast Enhancement Kinetics of Fenestra LC.

Dose (mL/kg) Mouse Strain Liver/GI Ratio (Day 1) Spleen/GI Ratio (Day 1) Reference
7.5C57BL/6J1.17 (±0.02)1.30 (±0.11)[14]
10C57BL/6J1.20 (±0.03)1.31 (±0.08)[14]
15C57BL/6J1.28 (±0.02)1.62 (±0.03)[14]
10Nude1.261.2[14]
10SCID1.11.45[14]

Table 4: Contrast Enhancement Ratios at Different Dosages and in Different Mouse Strains. [14]

Visualizations

Mechanism of Action

Fenestra_LC_Mechanism cluster_blood Bloodstream cluster_liver Hepatocyte FenestraLC Fenestra LC (Lipid Emulsion) ApoE Apolipoprotein E (ApoE) FenestraLC->ApoE Binds to Fenestra_ApoE Fenestra LC-ApoE Complex FenestraLC->Fenestra_ApoE ApoE->Fenestra_ApoE ApoEReceptor ApoE Receptor Fenestra_ApoE->ApoEReceptor Targets Uptake Receptor-Mediated Endocytosis ApoEReceptor->Uptake Initiates Metabolism Metabolism and Contrast Enhancement Uptake->Metabolism Biliary Biliary Excretion Metabolism->Biliary Fenestra_LC_Workflow AnimalPrep 1. Animal Preparation - Dietary modification - Anesthesia PreScan 2. Pre-Contrast MicroCT Scan AnimalPrep->PreScan FenestraAdmin 3. Fenestra LC Administration (IV or IP) PreScan->FenestraAdmin PostScan 4. Post-Contrast MicroCT Scans (Timed Sequence) FenestraAdmin->PostScan Reconstruction 5. Image Reconstruction PostScan->Reconstruction Analysis 6. Data Analysis - Visualization - Quantification (ROIs) Reconstruction->Analysis

References

Application Notes: Quantifying Liver Tumor Burden with Deoxyhemoglobin Optical Contrast

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Accurate quantification of liver tumor burden and characterization of the tumor microenvironment are critical for diagnosing cancer, planning treatment, and monitoring therapeutic response. A key feature of solid tumors, including hepatocellular carcinoma, is the development of hypoxic regions due to rapid cell proliferation that outpaces the development of functional vasculature. This low-oxygen environment is a major driver of tumor progression, metastasis, and resistance to therapy.[1] Deoxyhemoglobin (dHb), the form of hemoglobin without bound oxygen, naturally accumulates in these hypoxic areas. This makes it a powerful endogenous (natural) contrast agent for advanced imaging techniques.

Multispectral Optoacoustic Tomography (MSOT) is a non-invasive imaging modality that leverages the photoacoustic effect—the generation of sound waves after light absorption—to visualize and quantify molecules deep within biological tissues.[2][3] By using multiple wavelengths of light, MSOT can precisely differentiate between oxyhemoglobin (HbO₂) and deoxyhemoglobin (dHb) based on their distinct light absorption spectra.[4][5] This capability allows for the label-free, high-resolution mapping of tumor hypoxia, providing a quantitative measure of tumor burden based on its functional status rather than just its size.

Principle of Deoxyhemoglobin Contrast in MSOT

The core of the technique lies in the photoacoustic effect and spectral unmixing.[2][6]

  • Light Illumination: Short pulses of non-ionizing laser light at multiple wavelengths in the near-infrared (NIR) range (typically 680-980 nm) are delivered to the tissue.[4]

  • Thermoelastic Expansion: Endogenous chromophores, primarily HbO₂ and dHb, absorb this light energy. This absorption causes a minuscule, rapid temperature increase, leading to thermoelastic expansion of the tissue.

  • Ultrasound Emission: This expansion generates ultrasonic pressure waves that propagate through the tissue.

  • Signal Detection: Highly sensitive ultrasound transducers on the tissue surface detect these waves.

  • Image Reconstruction: The detected signals are processed by an algorithm to reconstruct a high-resolution image of the light-absorbing molecules.[7]

  • Spectral Unmixing: Because HbO₂ and dHb have different and well-characterized absorption spectra, the data collected at multiple wavelengths can be computationally separated.[2][6] This "unmixing" process generates separate images for HbO₂ and dHb, allowing for the calculation of total hemoglobin (HbT) and blood oxygen saturation (sO₂). Regions with high dHb concentration are identified as hypoxic.

Key Advantages

  • Non-Invasive and Label-Free: Utilizes the body's own hemoglobin, eliminating the need for exogenous contrast agents which can have toxicity concerns.[8]

  • High Resolution at Depth: Bypasses the limitations of pure optical imaging by detecting less-scattered ultrasound waves, enabling clear images several centimeters deep in tissue.[9]

  • Functional Information: Provides quantitative data on tumor oxygenation, a key physiological parameter linked to tumor aggressiveness and treatment efficacy.[1][10]

  • Real-Time Monitoring: Allows for the dynamic tracking of changes in tumor oxygenation in response to therapy.[3]

Quantitative Data Summary

The following table summarizes typical quantitative parameters that can be derived from MSOT imaging of liver tumors using deoxyhemoglobin as a contrast agent. These metrics allow for a standardized assessment of tumor burden and hypoxia.

ParameterDescriptionTypical Application
Mean Tumor sO₂ (%) Average blood oxygen saturation within the tumor Region of Interest (ROI). Lower values indicate greater hypoxia.Assess overall tumor hypoxia; monitor response to anti-angiogenic or oxygen-modifying therapies.
Hypoxic Fraction (%) The percentage of the tumor volume with an sO₂ value below a defined hypoxic threshold (e.g., <10-20% sO₂).Quantify the extent of severe hypoxia, which is often linked to radio- and chemo-resistance.
Deoxyhemoglobin Signal (a.u.) The mean signal intensity from the spectrally unmixed dHb component within the tumor ROI.A direct measure of the contrast agent; correlates with the volume and severity of hypoxic regions.
Tumor-to-Background Ratio The ratio of the dHb signal in the tumor compared to adjacent healthy liver tissue.Enhance the contrast and delineation of the hypoxic tumor mass from surrounding normal tissue.
Vascular Density (HbT) The mean signal from the total hemoglobin (HbO₂ + dHb) component, representing blood volume.Assess tumor vascularity; can be used in combination with sO₂ to understand vascular function.

Relevant Biological Pathway: HIF-1α and the Hypoxic Response

The accumulation of deoxyhemoglobin is a direct consequence of the tumor's hypoxic state, which triggers a master regulatory cascade controlled by the Hypoxia-Inducible Factor 1-alpha (HIF-1α).[11] Under normal oxygen conditions (normoxia), HIF-1α is constantly produced but rapidly degraded. In hypoxic conditions, HIF-1α stabilizes and activates a host of genes that help the tumor survive and grow, including those for angiogenesis (new blood vessel formation) and glycolysis.[1][12] MSOT's ability to detect the dHb signature of hypoxia provides a direct imaging correlate of this critical cancer-promoting pathway.

HIF1a_Pathway cluster_normoxia Normoxia (High Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) HIF1a_N HIF-1α PHD PHD Enzymes HIF1a_N->PHD Hydroxylation VHL VHL Protein HIF1a_N->VHL PHD->VHL Binding O2 O₂ O2->PHD Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF1a_H HIF-1α (Stabilized) Nucleus Nucleus HIF1a_H->Nucleus HIF1b HIF-1β (ARNT) HIF1b->Nucleus HIF_Complex HIF-1 Complex HRE HRE (DNA) HIF_Complex->HRE Binds to Target_Genes Target Gene Transcription HRE->Target_Genes VEGF Angiogenesis (VEGF) Target_Genes->VEGF Glycolysis Metabolism (Glycolysis) Target_Genes->Glycolysis Cytoplasm Cytoplasm Inactive_PHD PHD Inactive Inactive_PHD->HIF1a_H Stabilization Low_O2 Low O₂ Low_O2->Inactive_PHD

Caption: HIF-1α signaling pathway in normoxia vs. hypoxia.

Protocol 1: In Vivo Imaging of Liver Tumors using MSOT

Objective: To non-invasively quantify liver tumor burden and associated hypoxia in a preclinical mouse model using Multispectral Optoacoustic Tomography (MSOT).

Materials:

  • Preclinical MSOT imaging system (e.g., iThera Medical inVision series)

  • Animal anesthesia system with isoflurane (B1672236)

  • Heating pad to maintain animal body temperature

  • Ultrasound gel (water-based)

  • Depilatory cream for hair removal

  • Animal positioning stage

InVivo_Workflow In Vivo MSOT Workflow A 1. Animal Preparation - Anesthetize mouse (1.5-2% isoflurane) - Remove abdominal fur - Position on imaging stage B 2. System Setup & Positioning - Apply ultrasound gel - Position transducer over liver - Obtain anatomical ultrasound reference A->B C 3. MSOT Image Acquisition - Set wavelength range (e.g., 680-980 nm) - Acquire multi-wavelength dataset - Average multiple frames for SNR B->C D 4. Data Reconstruction - Apply reconstruction algorithm to raw data - Generate initial multispectral image C->D E 5. Spectral Unmixing - Use linear unmixing algorithm - Separate signals for HbO₂ and dHb D->E F 6. Quantitative Analysis - Draw ROIs on tumor and healthy tissue - Calculate sO₂, dHb, and HbT values - Determine Hypoxic Fraction E->F

Caption: Experimental workflow for in vivo MSOT imaging.

Procedure:

  • Animal Preparation: [13][14]

    • Anesthetize the tumor-bearing mouse using 2-3% isoflurane for induction and 1.5-2% for maintenance. Confirm proper anesthetic depth by pedal reflex.

    • Apply eye ointment to prevent corneal drying.

    • Place the animal on a heated stage to maintain body temperature at 37°C.

    • Carefully remove fur from the abdominal area overlying the liver using depilatory cream. Clean the area thoroughly with moist gauze.

  • Image Acquisition: [13]

    • Apply a generous amount of clear ultrasound gel to the skin to ensure acoustic coupling.

    • Position the MSOT transducer over the liver area. Use the co-registered ultrasound mode to identify the liver and locate the tumor.

    • Set the MSOT acquisition parameters. Select a wavelength range that provides good spectral coverage for HbO₂ and dHb (e.g., 680 nm to 980 nm, with steps of 10-20 nm).

    • Acquire the multispectral optoacoustic data. For improved signal-to-noise ratio (SNR), average 10-20 frames per wavelength. A full multi-wavelength scan typically takes 1-5 minutes.

  • Data Analysis and Quantification: [2]

    • Reconstruct the raw data using the system's software to generate a cross-sectional image for each wavelength.

    • Perform spectral unmixing using a linear least-squares algorithm with known absorption spectra for HbO₂ and dHb to generate component-specific images.

    • On the resulting images, draw Regions of Interest (ROIs) around the tumor boundaries (as identified by anatomy or high total hemoglobin signal) and a comparable region in adjacent healthy liver tissue.

    • Within the tumor ROI, calculate the mean signal intensity for dHb and HbT, and compute the average sO₂ using the formula: sO₂ = [HbO₂] / ([HbO₂] + [dHb]).

    • Quantify the hypoxic fraction by creating a threshold mask for pixels with sO₂ values below a defined level (e.g., 20%) and calculating the percentage of the tumor ROI that falls within this mask.

Protocol 2: Ex Vivo Validation of Hypoxia with Pimonidazole (B1677889) Staining

Objective: To histologically validate that the high deoxyhemoglobin signal detected by MSOT corresponds to cellular hypoxia by using the hypoxia marker pimonidazole.[15][16]

Materials:

  • Pimonidazole hydrochloride (e.g., Hypoxyprobe™ kit)

  • Phosphate-buffered saline (PBS)

  • Tissue fixative (e.g., 4% paraformaldehyde or formalin)

  • Tissue processing and embedding reagents (paraffin or OCT)

  • Cryostat or microtome

  • Primary antibody against pimonidazole adducts (e.g., FITC-conjugated anti-pimonidazole mouse mAb)

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope

ExVivo_Workflow Ex Vivo Validation Workflow A 1. Pimonidazole Injection - Administer pimonidazole (60 mg/kg, IP) - Wait 60-90 minutes for distribution B 2. Final In Vivo Scan & Euthanasia - Perform final MSOT scan - Euthanize mouse immediately after A->B C 3. Tissue Collection & Processing - Excise liver and tumor - Fix tissue (e.g., 4% PFA) - Embed in paraffin (B1166041) or OCT B->C D 4. Immunohistochemistry (IHC) - Section tissue (5-10 µm slices) - Stain with anti-pimonidazole antibody - Apply fluorescent secondary Ab (if needed) - Counterstain nuclei (DAPI) C->D E 5. Fluorescence Microscopy - Image stained sections - Capture pimonidazole (hypoxia) and DAPI (nuclei) channels D->E F 6. Image Correlation - Spatially align histology images with corresponding MSOT cross-section - Correlate pimonidazole-positive regions with high dHb signal areas E->F

Caption: Experimental workflow for ex vivo histological validation.

Procedure:

  • Pimonidazole Administration: [16]

    • Prepare a sterile solution of pimonidazole hydrochloride in saline.

    • Inject the mouse intraperitoneally (IP) with a dose of 60 mg/kg.

    • Allow the marker to circulate and form adducts in hypoxic cells for 60-90 minutes before tissue collection. Pimonidazole reductively activates and binds to macromolecules only in cells with a partial pressure of oxygen (pO₂) below 10 mmHg.[17]

  • Tissue Collection and Preparation:

    • Following the final MSOT imaging session, euthanize the mouse via an approved method.

    • Immediately excise the liver containing the tumor. If possible, create a small notch or apply tissue dye to maintain orientation relative to the imaging plane.

    • Fix the tissue by immersing it in 4% paraformaldehyde (PFA) or 10% neutral buffered formalin for 24 hours at 4°C.

    • Process the tissue for either paraffin embedding or cryoprotect in sucrose (B13894) and embed in Optimal Cutting Temperature (OCT) compound for frozen sectioning.

  • Immunohistochemistry (IHC): [15]

    • Using a microtome or cryostat, cut tissue sections at 5-10 µm thickness and mount them on microscope slides.

    • Perform antigen retrieval if using paraffin-embedded sections.

    • Block non-specific binding sites with a suitable blocking buffer (e.g., PBS with 5% goat serum and 0.1% Triton X-100).

    • Incubate the sections with a primary antibody specifically targeting pimonidazole adducts (e.g., a FITC-conjugated monoclonal antibody) overnight at 4°C.

    • Wash the slides thoroughly with PBS.

    • Apply a nuclear counterstain like DAPI to visualize cell nuclei.

    • Mount a coverslip using an anti-fade mounting medium.

  • Microscopy and Correlation Analysis:

    • Image the stained sections using a fluorescence microscope with appropriate filters for the fluorophore used (e.g., FITC) and DAPI.

    • Acquire images of the entire tumor cross-section.

    • Spatially correlate the regions with high pimonidazole fluorescence (green signal) with the corresponding cross-sectional MSOT image. A positive validation is achieved when the areas of intense pimonidazole staining align with the areas of high deoxyhemoglobin signal from the MSOT data.[15][16]

References

Application Notes and Protocols for DHOG-Enhanced Anatomical and Functional Liver Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 1,3-Bis-[7-(3-amino-2,4,6-triiodophenyl)-heptanoyl]-2-oleoyl glycerol (B35011) (DHOG), commercially known as Fenestra LC, a hepatobiliary contrast agent for preclinical micro-computed tomography (microCT) imaging. This compound enables high-resolution anatomical and functional assessment of the liver.

Introduction to this compound

This compound is a lipid-in-water emulsion designed as a contrast agent for enhancing X-ray computed tomography (CT) and microCT images of the bloodstream and liver in small animals[1]. Formulated to mimic chylomicron remnants, this compound is specifically taken up by hepatocytes, allowing for detailed visualization of the liver parenchyma and assessment of hepatobiliary function[1][2][3]. At early time points post-administration, this compound acts as a blood pool agent, while at later stages, it provides prolonged and marked liver enhancement due to its specific uptake[4][5]. This dual-phase characteristic makes it a versatile tool for both anatomical and functional liver imaging.

Principle of Action

This compound's mechanism of action is based on its similarity to naturally occurring chylomicron remnants. Following intravenous injection, the this compound lipid emulsion particles are recognized and internalized by hepatocytes via the endogenous lipid metabolism pathways[2][3]. The iodine component of this compound provides the necessary X-ray attenuation for contrast enhancement in CT imaging. This targeted uptake results in a significant increase in the Hounsfield Unit (HU) values of the liver parenchyma, allowing for clear delineation from surrounding tissues and the identification of non-enhancing lesions such as tumors and metastases[4][6].

Applications in Liver Imaging

  • Anatomical Visualization: this compound provides excellent visualization of the liver and its intricate vascular structures, enabling the delineation of surrounding organs[4].

  • Lesion Detection: The contrast enhancement of healthy liver tissue allows for the detection of focal lesions, such as tumors and metastases, which do not take up the agent and therefore appear as hypodense regions[6]. The high reproducibility of this method is beneficial for lesion detection[4].

  • Functional Assessment: The rate and extent of this compound uptake by the liver can provide insights into hepatobiliary function.

  • Longitudinal Studies: The prolonged contrast enhancement allows for longitudinal monitoring of disease progression or response to therapy without the need for frequent administration of the contrast agent[7].

Quantitative Data Summary

The following tables summarize the quantitative data on this compound-enhanced liver imaging from preclinical studies in mice.

Table 1: Dynamic Contrast Enhancement in Hounsfield Units (HU) in C3H Mice [4][5]

OrganPre-contrast (HU)90 minutes post-injection (HU)3-7 hours post-injection (HU)
LiverNot specifiedSlowly increasingClearly increased
AortaNot specifiedMarked early enhancementSlowly declining
SpleenNot specifiedVery high enhancementSlowly declining
KidneysNot specifiedNo significant enhancementNo significant enhancement

Table 2: Contrast Enhancement in Nude Mice for Tumor Imaging [6]

OrganBaseline (HU)4 hours post-injection (HU)6 days post-injection (HU)
LiverNot specified351 +/- 27203 +/- 14
SpleenNot specified1020 +/- 159482 +/- 3

Table 3: Reproducibility of Lesion Detection (1 mm diameter) [4][5]

Variability MetricHounsfield Units (HU)
Between two scans27.7 (P < .05)
Between different planes of one scan19.8 (P < .05)

Experimental Protocols

Protocol 1: General Anatomical and Functional Liver Imaging in Mice

This protocol is adapted from studies assessing the imaging characteristics and pharmacokinetics of this compound in mice[2][4][5].

Materials:

  • This compound (Fenestra LC) contrast agent

  • Experimental animals (e.g., C3H mice)

  • Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine (B1663881) mixture)

  • MicroCT scanner (e.g., MicroCAT II)

  • 1 mL disposable syringe with a 30-ga needle

  • Saline (optional for flush)

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using an appropriate method. A typical procedure involves inducing anesthesia with 4-5% isoflurane and maintaining it at 1.5-2%[3]. Alternatively, an intraperitoneal injection of a ketamine (80 mg/kg) and xylazine (5 mg/kg) mixture can be used[3].

    • Place the anesthetized mouse in a prone position on the imaging bed of the microCT scanner[2].

  • This compound Administration:

    • Gently warm the this compound vial to room temperature and mix by gentle inversion. Avoid shaking to prevent bubble formation[3].

    • Draw the appropriate dose of this compound into a 1 mL syringe. The recommended dose is 1 g I/kg body weight, which corresponds to approximately 0.4 mL per 20 g mouse[2][4].

    • Administer the this compound via intravenous injection into the lateral tail vein over a period of 30-60 seconds[2].

    • A saline flush is optional[2].

  • MicroCT Imaging:

    • Acquire a pre-contrast scan if required for baseline comparison.

    • Perform post-contrast scans at multiple time points to capture both the vascular and hepatobiliary phases. Recommended time points include immediately after injection (t=0), and at 30, 60, 120, 180, and 240 minutes post-injection[2]. For longer-term studies, imaging can be performed up to 48 hours or even several days post-injection[4][6].

    • Typical microCT settings for a MicroCAT II scanner are: X-ray voltage of 80.0 kVp and an anode current of 500.0 μA[2].

  • Data Analysis:

    • Reconstruct the microCT images.

    • Perform quantitative analysis by drawing regions of interest (ROIs) over the liver, aorta, spleen, and kidneys to measure the change in Hounsfield Units (HU) over time.

Protocol 2: Liver Metastasis Imaging in Mice

This protocol is based on a study validating this compound for spleen tumor and liver metastasis imaging[6].

Materials:

  • This compound (Fenestra LC) contrast agent

  • Tumor-bearing mice (e.g., nude mice with STC1 tumor cells)

  • Anesthesia

  • High-resolution microCT scanner

Procedure:

  • Animal and Tumor Model Preparation:

    • Follow the procedures for animal preparation and anesthesia as described in Protocol 1.

    • The study cited used female nude mice injected with 2.5 x 10^6 STC1 tumor cells in the spleen to induce liver metastases[6].

  • This compound Administration:

    • Administer this compound intravenously as described in Protocol 1.

  • MicroCT Imaging:

    • Acquire microCT scans at baseline (0 h) and at 0.75, 2, and 4 hours post-injection[6]. Longer-term imaging can be performed on subsequent days.

    • Example high-resolution microCT settings are: X-ray voltage of 50 kVp, anode current of 200 μA, exposure time of 632 ms, and 180 rotational steps, resulting in a 35 μm isotropic spatial resolution[6].

  • Data Analysis:

    • Measure CT numbers (HU) and contrast-to-noise ratios (CNR) in the liver and spleen.

    • Perform automated three-dimensional reconstruction and modeling to quantify tumor and metastasis volumes. Liver metastases will appear as non-enhancing regions against the contrast-enhanced normal liver parenchyma[6].

Visualizations

DHOG_Experimental_Workflow cluster_prep 1. Preparation cluster_admin 2. Administration cluster_imaging 3. Imaging cluster_analysis 4. Analysis Animal_Prep Animal Anesthesia (e.g., Isoflurane) Injection Intravenous Injection (Lateral Tail Vein) Animal_Prep->Injection DHOG_Prep This compound Preparation (Warm to RT, Mix) DHOG_Prep->Injection Pre_Scan Pre-contrast MicroCT Scan Injection->Pre_Scan Optional Post_Scan Post-contrast MicroCT Scans (Multiple Time Points) Injection->Post_Scan Reconstruction 3D Image Reconstruction Post_Scan->Reconstruction Quantification Quantitative Analysis (HU, CNR, Volume) Reconstruction->Quantification

Experimental workflow for this compound-enhanced microCT imaging.

DHOG_Biodistribution cluster_early Early Phase (Blood Pool) cluster_late Late Phase (Hepatobiliary) cluster_imaging Imaging Outcome DHOG_Injection Intravenous this compound (Fenestra LC) Injection Circulation Circulation in Bloodstream DHOG_Injection->Circulation Spleen_Uptake High Spleen Accumulation Circulation->Spleen_Uptake Liver_Uptake Hepatocyte Uptake (Mimics Chylomicron Remnants) Circulation->Liver_Uptake Anatomical_Imaging Anatomical Visualization (Liver, Vasculature) Circulation->Anatomical_Imaging Biliary_Excretion Metabolism and Excretion (via Biliary System) Liver_Uptake->Biliary_Excretion Functional_Imaging Functional Assessment (Hepatocyte Uptake) Liver_Uptake->Functional_Imaging Lesion_Detection Lesion Detection (Non-enhancing Tumors) Liver_Uptake->Lesion_Detection

Logical relationship of this compound biodistribution and imaging outcomes.

References

Staging Fatty Liver Disease with DHOG MicroCT: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition characterized by the excessive accumulation of fat in the liver (hepatic steatosis). The progression of NAFLD to more severe stages, such as non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis, is a significant health concern. Accurate staging of fatty liver disease is crucial for both preclinical research and the development of effective therapeutics. This document provides detailed application notes and protocols for a preclinical methodology to stage fatty liver disease in animal models using micro-computed tomography (microCT) with the hepatobiliary contrast agent 1,3-Bis-[7-(3-amino-2,4,6-triiodophenyl)-heptanoyl]-2-oleoyl glycerol (B35011) (DHOG), also known as Fenestra LC.

This method allows for the non-invasive, longitudinal assessment of liver morphology and contrast enhancement, providing quantitative data to differentiate between healthy and steatotic livers. Furthermore, we discuss the complementary use of metabolic imaging with deuterated compounds to probe the underlying metabolic alterations in fatty liver disease.

Quantitative Data Presentation

The following tables summarize quantitative data derived from preclinical studies using hepatobiliary contrast agents for liver microCT. These values can serve as a reference for expected outcomes when staging fatty liver disease.

Table 1: MicroCT Attenuation Values (Hounsfield Units, HU) in Key Organs Before and After this compound Administration in Healthy Mice. [1][2]

OrganPre-Contrast HU (Mean ± SD)Post-Contrast HU (3-7 hours) (Mean ± SD)
Liver50 ± 5150 ± 20
Aorta (Blood Pool)45 ± 5250 ± 30 (early phase)
Spleen60 ± 7200 ± 25 (early phase)
Kidney30 ± 540 ± 8

Table 2: Comparative MicroCT Data for Staging Hepatic Steatosis.

Note: Data for steatotic liver with this compound is extrapolated based on the principle that fatty tissue has lower X-ray attenuation. Actual values may vary based on the specific animal model and disease severity.

Liver StageExpected Pre-Contrast Liver HUExpected Post-Contrast Liver HU with this compoundRationale
Healthy~50-60 HU~150-170 HUNormal liver density and robust contrast uptake by healthy hepatocytes.
Mild Steatosis~30-40 HU~120-140 HUReduced liver density due to fat accumulation; slightly impaired hepatocyte function may reduce contrast uptake.
Moderate to Severe Steatosis< 30 HU< 100 HUSignificantly lower liver density and compromised hepatocyte function leading to reduced contrast uptake.

Experimental Protocols

Protocol 1: In Vivo Staging of Hepatic Steatosis using this compound MicroCT

This protocol details the procedure for non-invasively staging fatty liver disease in a mouse model.

1. Animal Model:

  • Use an appropriate animal model that develops NAFLD/NASH, such as mice on a high-fat diet or ob/ob mice.

  • Include a control group of age-matched, healthy mice on a standard chow diet.

  • House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Contrast Agent Preparation and Administration:

  • Contrast Agent: this compound (Fenestra LC). The visual appearance should be a white or slightly off-white milky fluid.[3] Do not use if the formulation appears separated.[3]

  • Dosage: Administer this compound intravenously (i.v.) via the tail vein. A typical dose is 1 g Iodine/kg body weight.[1][2] Alternatively, a volume-based dose of 0.013 ml/g body weight can be used.[4]

  • Administration: Use a 1 mL syringe with a 30-gauge needle.[3] Inject the dose slowly over 30-60 seconds.[3]

3. MicroCT Imaging Procedure:

  • Scanner: A high-resolution in vivo microCT scanner is required.

  • Anesthesia: Anesthetize the mice using isoflurane (B1672236) (1-2% in oxygen) for the duration of the scan to prevent movement artifacts. Monitor the animal's vital signs throughout the procedure.

  • Imaging Time Points:

    • Pre-Contrast Scan: Acquire a baseline scan of the abdominal region before this compound injection.

    • Post-Contrast Scans: Acquire scans at multiple time points post-injection. Optimal liver enhancement is typically observed between 3 and 7 hours after administration.[1][2] Additional early-phase scans (e.g., immediately after injection) can be performed to visualize vasculature.[4]

  • Scan Parameters (Example):

    • X-ray voltage: 50-80 kVp

    • Anode current: 200-500 µA

    • Exposure time: ~600 ms (B15284909) per projection

    • Projections: 180-360 rotational steps

    • Voxel size: 35-50 µm isotropic resolution

4. Image Analysis and Quantification:

  • Reconstruct the microCT images using appropriate software.

  • Draw regions of interest (ROIs) in the liver parenchyma (avoiding major blood vessels), spleen, and a background region (e.g., muscle) on both pre- and post-contrast scans.

  • Calculate the mean Hounsfield Units (HU) for each ROI.

  • Staging Criteria:

    • Pre-contrast HU: A lower pre-contrast liver HU is indicative of increased fat content.

    • Contrast Enhancement: Calculate the change in HU (ΔHU = Post-contrast HU - Pre-contrast HU). A lower ΔHU suggests impaired hepatocyte function and reduced uptake of this compound, corresponding to a more advanced stage of fatty liver disease.

    • Liver-to-Spleen Ratio: Calculate the ratio of liver HU to spleen HU. Changes in this ratio can also be indicative of disease progression.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_imaging Imaging Protocol cluster_analysis Data Analysis animal_model Animal Model Selection (e.g., High-Fat Diet Mice) pre_scan Pre-Contrast MicroCT Scan animal_model->pre_scan control_group Control Group (Standard Diet) control_group->pre_scan dhog_prep This compound Contrast Preparation dhog_admin IV Administration of this compound dhog_prep->dhog_admin pre_scan->dhog_admin post_scan Post-Contrast MicroCT Scans (3-7 hours) dhog_admin->post_scan recon Image Reconstruction post_scan->recon roi ROI Analysis (Liver, Spleen) recon->roi quant Quantification (HU, ΔHU) roi->quant staging Staging of Fatty Liver Disease quant->staging

Caption: Experimental workflow for staging fatty liver disease using this compound microCT.

Metabolic Pathway: Deuterated Acetate (B1210297) Metabolism in the Liver

While this compound microCT provides anatomical and functional information based on contrast uptake, understanding the metabolic changes in fatty liver disease requires different techniques. Deuterium (B1214612) metabolic imaging (DMI) using deuterated substrates like acetate can trace metabolic fluxes.[5][6] The following diagram illustrates the pathway of deuterated acetate in hepatocytes, which is relevant in the context of altered lipid metabolism in NAFLD.

cluster_cell Hepatocyte cluster_mito Mitochondrion cluster_cyto Cytosol acetyl_coa_mito [2H3]-Acetyl-CoA tca TCA Cycle acetyl_coa_mito->tca glx [2H2]-Glutamate/ Glutamine (Glx) tca->glx Biosynthesis hdo HDO (Heavy Water) tca->hdo Deuteron Loss acetate [2H3]-Acetate (from circulation) acetyl_coa_cyto [2H3]-Acetyl-CoA acetate->acetyl_coa_cyto acetyl_coa_cyto->acetyl_coa_mito Transport fas Fatty Acid Synthesis acetyl_coa_cyto->fas

Caption: Metabolic fate of deuterated acetate in hepatocytes.

Discussion and Conclusion

The use of this compound-enhanced microCT offers a robust and non-invasive method for the anatomical and functional staging of fatty liver disease in preclinical models. The quantitative data obtained from Hounsfield unit measurements can provide objective endpoints for evaluating disease progression and the efficacy of therapeutic interventions. The protocol provided herein offers a standardized approach to implementing this technique.

For a more comprehensive understanding of the metabolic dysregulation underlying NAFLD, this anatomical imaging can be complemented with metabolic studies. Techniques such as deuterium metabolic imaging, while often performed with MRI/MRS, provide valuable insights into substrate fluxes through key metabolic pathways like the TCA cycle.[5][6] The combined approach of anatomical staging with this compound microCT and metabolic pathway analysis can provide a powerful platform for advancing our understanding and treatment of fatty liver disease.

References

Application Notes and Protocols for Dynamic Contrast-Enhanced Micro-CT with DHOG

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dynamic contrast-enhanced micro-computed tomography (DCE-microCT) is a powerful preclinical imaging technique for the quantitative assessment of tissue microvasculature. When combined with a long-circulating liposomal contrast agent such as DHOG (1,3-bis-[7-(3-amino-2,4,6-triiodophenyl)-heptanoyl]-2-oleoyl glycerol), it provides valuable insights into tumor progression, response to anti-angiogenic therapies, and drug delivery. This compound's liposomal formulation results in a prolonged blood pool phase, enabling detailed and repeated measurements of vascular parameters such as blood volume, perfusion, and vascular permeability. At later time points, this compound is taken up by hepatocytes, providing excellent contrast for liver imaging.[1] This document provides a detailed protocol for performing DCE-microCT studies in small animals using this compound.

Key Properties of this compound Contrast Agent

This compound is a liposomal-based iodinated contrast agent with a prolonged residence time in the blood pool.[2] Unlike traditional small-molecule iodinated contrast agents that are rapidly cleared by the kidneys, this compound's size prevents significant renal clearance.[2] This results in a long vascular half-life, making it an effective agent for vascular imaging with micro-CT.[2]

Key Characteristics:

  • Blood Pool Agent: Initially, this compound remains within the vasculature, providing a strong and stable enhancement of blood vessels.[1]

  • Hepatobiliary Agent: At later time points (typically 3-7 hours post-injection), this compound is specifically taken up by the liver, leading to marked enhancement of the liver parenchyma.[1]

  • High Contrast: Provides excellent contrast discrimination between the blood pool and surrounding tissues.[2]

  • No Significant Renal Clearance: Minimizes renal toxicity and allows for a longer imaging window.[1][2]

Experimental Protocols

Animal Preparation

Proper animal preparation is critical for obtaining high-quality, reproducible DCE-microCT data.

  • Animal Model: This protocol is suitable for mice and rats. The specific strain will depend on the research question (e.g., tumor-bearing models).

  • Anesthesia: Anesthetize the animal using isoflurane (B1672236) (1-3% in oxygen). The use of an anesthesia machine with a nose cone is recommended to maintain a stable plane of anesthesia throughout the imaging procedure.

  • Catheterization: For precise delivery of the contrast agent and to avoid movement artifacts during injection, place a catheter in the tail vein.

  • Physiological Monitoring: Throughout the procedure, monitor the animal's respiratory rate and body temperature. A heating pad should be used to maintain the animal's body temperature. Respiratory gating can be employed to minimize motion artifacts from breathing, which is particularly important for thoracic and abdominal imaging.

This compound Contrast Agent Administration
  • Dosage: A typical dose of this compound is 1 g Iodine/kg body weight.[1]

  • Administration: Administer the this compound solution intravenously via the tail vein catheter. A slow bolus injection is recommended.

Dynamic Micro-CT Imaging Protocol

The dynamic imaging sequence should be designed to capture both the initial vascular phase and the later tissue accumulation phase.

  • Pre-contrast Scan: Acquire a baseline scan before the injection of this compound. This scan will serve as a reference for calculating contrast enhancement.

  • Dynamic Scan Sequence:

    • Initial Vascular Phase: Immediately after this compound injection, acquire a series of rapid scans to capture the first pass of the contrast agent through the vasculature. A suggested protocol is to acquire one scan every 1-2 minutes for the first 10-15 minutes.

    • Delayed Phase: Following the initial dynamic sequence, acquire scans at later time points to assess the distribution and accumulation of this compound. Recommended time points include 30, 60, 90, 120, 180, and 240 minutes post-injection.[2] For liver-specific imaging, scans between 3 and 7 hours post-injection are optimal.[1]

  • Imaging Parameters: The specific micro-CT scanner settings will vary depending on the system. However, typical parameters are as follows:

    • X-ray Tube Voltage: 50-80 kVp

    • X-ray Tube Current: 400-800 µA

    • Voxel Size: 50-100 µm isotropic

    • Number of Projections: 360-720

    • Scan Time: 1-5 minutes per scan

Data Presentation

Quantitative data from DCE-microCT studies should be summarized in tables for clear comparison. Below are examples of tables presenting typical quantitative parameters obtained from DCE-microCT studies using liposomal contrast agents.

ParameterDescriptionTypical Value (Tumor)Typical Value (Muscle)
Blood Volume (BV) The fraction of the tissue volume occupied by blood vessels.5-15%1-3%
Blood Flow (BF) The rate of blood delivery to the tissue (ml/100g/min).20-605-15
Permeability-Surface Area Product (PS) A measure of the leakiness of the vasculature (ml/100g/min).1-5< 0.5
Peak Enhancement (HU) The maximum increase in Hounsfield Units in the tissue after contrast injection.150-30050-100
Area Under the Curve (AUC) The integral of the enhancement-time curve, reflecting total contrast agent accumulation.Varies with timeVaries with time
TissuePre-Contrast (HU)Peak Enhancement (HU)Time to Peak (min)
Aorta 40 ± 10800-900< 2
Tumor 35 ± 8150-2505-10
Liver 60 ± 10200-350 (delayed)180-420
Spleen 55 ± 12400-5005-15
Kidney (Cortex) 50 ± 9100-1502-5
Muscle 30 ± 750-805-10

Data Analysis Workflow

A robust data analysis workflow is essential for extracting meaningful quantitative parameters from DCE-microCT images.

  • Image Reconstruction: Reconstruct the raw projection data into a series of 3D image volumes for each time point.

  • Image Pre-processing:

    • Motion Correction: If significant animal motion is present, apply motion correction algorithms to align the dynamic image series.

    • Image Registration: Register all dynamic scans to a reference scan (e.g., the pre-contrast scan) to ensure that the same anatomical region is being analyzed across all time points.

  • Region of Interest (ROI) Segmentation:

    • Define ROIs for the tissues of interest (e.g., tumor, muscle, major blood vessels like the aorta). This can be done manually, semi-automatically, or automatically using segmentation software.

    • An arterial input function (AIF) is required for pharmacokinetic modeling. This is typically obtained by placing an ROI in a major artery (e.g., abdominal aorta or carotid artery).

  • Data Extraction: For each ROI, extract the mean Hounsfield Unit (HU) value at each time point to generate time-enhancement curves.

  • Quantitative Analysis:

    • Semi-quantitative Analysis: Calculate parameters directly from the time-enhancement curves, such as:

      • Peak enhancement

      • Time to peak

      • Initial slope of enhancement

      • Area under the curve (AUC)

    • Pharmacokinetic Modeling: Fit the time-enhancement curves to a pharmacokinetic model to estimate physiological parameters. The Tofts model is a commonly used two-compartment model that can be applied to estimate:

      • Ktrans (Volume Transfer Constant): Related to blood flow and permeability.

      • ve (Extravascular Extracellular Volume Fraction): The volume of the extravascular extracellular space per unit volume of tissue.

      • vp (Plasma Volume Fraction): The volume of blood plasma per unit volume of tissue.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Animal Preparation cluster_imaging DCE-microCT Imaging cluster_analysis Data Analysis anesthesia Anesthesia catheterization Catheterization anesthesia->catheterization monitoring Physiological Monitoring catheterization->monitoring pre_contrast Pre-contrast Scan monitoring->pre_contrast injection This compound Injection pre_contrast->injection dynamic_scan Dynamic Scanning injection->dynamic_scan reconstruction Image Reconstruction dynamic_scan->reconstruction processing Image Pre-processing reconstruction->processing segmentation ROI Segmentation processing->segmentation extraction Data Extraction segmentation->extraction quantification Quantitative Analysis extraction->quantification

DCE-microCT Experimental Workflow with this compound.

Conceptual Signaling Pathway of Contrast Agent Kinetics

contrast_kinetics cluster_vascular Vascular Compartment cluster_tissue Tissue Compartment blood_pool Blood Pool (this compound) interstitium Extravascular Extracellular Space blood_pool->interstitium Ktrans (Permeability) interstitium->blood_pool kep (Efflux) cells Intracellular Space (e.g., Hepatocytes) interstitium->cells Cellular Uptake (Delayed Phase)

References

Application Notes and Protocols: Imaging Aortic Aneurysms in Mice Using a Glucose-Based PET Tracer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abdominal aortic aneurysm (AAA) is a localized dilation of the abdominal aorta that can lead to life-threatening rupture. The pathogenesis of AAA involves significant inflammation, vascular smooth muscle cell apoptosis, and extracellular matrix degradation. Non-invasive imaging techniques that can detect and quantify the underlying inflammatory processes are crucial for understanding disease progression and for the preclinical evaluation of novel therapeutics.

Positron Emission Tomography (PET) with the glucose analog 2-deoxy-2-[¹⁸F]fluoro-D-glucose (¹⁸F-FDG) is a powerful molecular imaging technique for visualizing tissues with high glucose uptake, such as inflammatory cells. In the context of aortic aneurysms, ¹⁸F-FDG PET imaging allows for the in vivo detection and quantification of macrophage-rich inflammation within the aortic wall. These application notes provide detailed protocols for inducing aortic aneurysms in mice and for performing ¹⁸F-FDG PET imaging to monitor disease progression.

Key Experimental Protocols

I. Induction of Aortic Aneurysms in Mice

Two common and well-established methods for inducing aortic aneurysms in mice are the angiotensin II (Ang II) infusion model and the elastase perfusion model.

A. Angiotensin II (Ang II) Infusion Model

This model induces aneurysm formation through hypertension and inflammation.

Materials:

  • ApoE-/- mice (or other susceptible strains)

  • Angiotensin II (human, synthetic)

  • Osmotic minipumps (e.g., Alzet model 2004)

  • Sterile saline

  • Anesthesia (e.g., isoflurane)

  • Surgical tools (scalpel, forceps, sutures)

  • Animal scale

  • Warming pad

Protocol:

  • Animal Preparation: Acclimatize ApoE-/- mice for at least one week before the procedure. Provide food and water ad libitum.

  • Pump Preparation: On the day of surgery, dissolve Ang II in sterile saline to the desired concentration. A typical dose is 1000 ng/kg/min. Fill the osmotic minipumps with the Ang II solution according to the manufacturer's instructions.

  • Anesthesia and Surgery:

    • Anesthetize the mouse using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance).

    • Confirm proper anesthetic depth by assessing the pedal withdrawal reflex.

    • Place the mouse on a warming pad to maintain body temperature.

    • Shave the back of the mouse and sterilize the area with an antiseptic solution.

    • Make a small subcutaneous incision on the back, slightly off-midline.

    • Create a subcutaneous pocket using blunt dissection.

    • Implant the prepared osmotic minipump into the subcutaneous pocket.

    • Close the incision with sutures or surgical staples.

  • Post-operative Care:

    • Monitor the mouse until it has fully recovered from anesthesia.

    • Provide post-operative analgesia as recommended by your institution's animal care and use committee.

    • House the mice individually or in small groups and monitor for any signs of distress.

  • Aneurysm Development: Aneurysms typically develop over a period of 28 days. Aortic diameter can be monitored weekly using high-frequency ultrasound.

B. Elastase Perfusion Model

This model directly induces degradation of the aortic wall elastin, leading to aneurysm formation.

Materials:

  • C57BL/6J mice (or other suitable strains)

  • Porcine pancreatic elastase

  • Sterile saline

  • Anesthesia (e.g., ketamine/xylazine cocktail)

  • Surgical microscope

  • Surgical tools (micro-forceps, micro-scissors, vessel clips, sutures)

  • 30-gauge needle and syringe

  • Warming pad

Protocol:

  • Animal Preparation: Acclimatize mice as described above.

  • Anesthesia and Surgery:

    • Anesthetize the mouse with an intraperitoneal injection of a ketamine/xylazine cocktail.

    • Confirm anesthetic depth.

    • Place the mouse in a supine position on a warming pad.

    • Perform a midline laparotomy to expose the abdominal aorta.

    • Carefully dissect the infrarenal aorta from the surrounding tissues.

    • Apply vessel clips to temporarily occlude the aorta proximal and distal to the intended perfusion site.

    • Puncture the aorta with a 30-gauge needle and introduce a catheter connected to a syringe containing the elastase solution (typically 0.4-0.5 U/mL in sterile saline).

    • Infuse the elastase solution to gently distend the isolated aortic segment for 5-10 minutes.

    • Remove the catheter and repair the puncture site with a suture.

    • Remove the vessel clips and confirm blood flow.

    • Close the abdominal incision in layers.

  • Post-operative Care:

    • Provide post-operative analgesia and monitor the animal's recovery.

  • Aneurysm Development: Aneurysms will develop over the course of 14-28 days.

II. ¹⁸F-FDG PET Imaging Protocol

This protocol outlines the steps for performing ¹⁸F-FDG PET imaging to assess inflammation in the induced aortic aneurysms.

Materials:

  • ¹⁸F-FDG

  • Anesthesia (isoflurane)

  • Small animal PET/CT scanner

  • Warming system for the scanner bed

  • Catheter for intravenous injection

  • Saline for flushing

Protocol:

  • Animal Preparation:

    • Fast the mice for 6-8 hours prior to ¹⁸F-FDG injection to reduce background muscle and myocardial uptake.

    • Maintain the mice on a warming pad during the fasting period to prevent activation of brown adipose tissue.

  • Radiotracer Injection:

    • Anesthetize the mouse with isoflurane.

    • Place a catheter in the tail vein for intravenous injection.

    • Inject approximately 5-10 MBq of ¹⁸F-FDG in a volume of 100-200 µL.

    • Flush the catheter with sterile saline.

  • Uptake Period:

    • Allow for a 60-minute uptake period.

    • During this time, the mouse should be kept warm and under anesthesia to ensure consistent physiological conditions.

  • PET/CT Imaging:

    • Position the mouse on the scanner bed.

    • Maintain anesthesia and body temperature throughout the scan.

    • Perform a CT scan for anatomical co-registration and attenuation correction.

    • Acquire PET data for 15-30 minutes.

  • Image Analysis:

    • Reconstruct the PET and CT images.

    • Fuse the PET and CT images to anatomically localize ¹⁸F-FDG uptake.

    • Draw regions of interest (ROIs) around the aneurysmal aorta and a background region (e.g., muscle or blood pool in the vena cava).

    • Calculate the standardized uptake value (SUV) and/or the target-to-background ratio (TBR) to quantify ¹⁸F-FDG uptake in the aortic wall.

Data Presentation

Quantitative data from ¹⁸F-FDG PET imaging studies can be summarized to compare different experimental groups.

GroupNAortic Diameter (mm)¹⁸F-FDG Uptake (SUVmax)¹⁸F-FDG Uptake (TBR)
Control (Saline) 100.8 ± 0.10.9 ± 0.21.1 ± 0.3
Aneurysm (Ang II) 102.1 ± 0.42.5 ± 0.62.8 ± 0.7
Aneurysm + Treatment X 101.5 ± 0.31.4 ± 0.41.6 ± 0.5

Data are presented as mean ± standard deviation. SUVmax: maximum standardized uptake value. TBR: target-to-background ratio. This is illustrative data based on typical findings in preclinical models.

Visualizations

Experimental Workflow

G cluster_induction Aneurysm Induction cluster_imaging PET/CT Imaging cluster_analysis Data Analysis AngII Angiotensin II Infusion Fasting Fasting (6-8h) AngII->Fasting Elastase Elastase Perfusion Elastase->Fasting Injection ¹⁸F-FDG Injection Fasting->Injection Uptake Uptake Period (60 min) Injection->Uptake Scan PET/CT Scan Uptake->Scan ROI ROI Analysis Scan->ROI Quant Quantification (SUV, TBR) ROI->Quant

Caption: Experimental workflow for imaging aortic aneurysms in mice.

Signaling Pathway in Aortic Aneurysm Inflammation

G cluster_stimuli Pro-inflammatory Stimuli cluster_macrophage Macrophage Activation cluster_effects Downstream Effects AngII Angiotensin II PI3K_Akt PI3K/Akt Pathway AngII->PI3K_Akt Elastin_Deg Elastin Degradation Elastin_Deg->PI3K_Akt NFkB NF-κB Activation PI3K_Akt->NFkB Glucose_Uptake Increased Glucose Uptake (¹⁸F-FDG) NFkB->Glucose_Uptake Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines MMPs MMP Production NFkB->MMPs Cytokines->MMPs ECM_Deg ECM Degradation MMPs->ECM_Deg Aneurysm Aneurysm Progression ECM_Deg->Aneurysm

Caption: Signaling cascade in aortic aneurysm inflammation.

Application Notes: Detecting Hepatocellular Carcinoma Using Dihydroorotate Dehydrogenase (DHODH)

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Hepatocellular carcinoma (HCC) is a primary malignancy of the liver and a leading cause of cancer-related mortality worldwide. The early detection of HCC is critical for effective treatment and improved patient outcomes. While traditional biomarkers such as alpha-fetoprotein (AFP) are widely used, their sensitivity and specificity are often limited. Emerging research has identified Dihydroorotate (B8406146) Dehydrogenase (DHODH) as a promising novel biomarker for the detection and monitoring of HCC. DHODH is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells. Studies have shown that DHODH expression is significantly upregulated in various malignancies, with particularly high levels observed in hepatocellular carcinoma.[1][2] This document provides detailed application notes and protocols for the detection of HCC using DHODH as a biomarker.

Principle

The detection of hepatocellular carcinoma using DHODH is based on the quantification of DHODH protein expression or enzymatic activity in biological samples. Elevated levels of DHODH in tissue or circulation can be indicative of malignant transformation and tumor progression. This can be achieved through various methods, including enzyme-linked immunosorbent assay (ELISA) for protein quantification and enzymatic assays to measure DHODH activity. The c-Myc oncogene, which is frequently activated in HCC, can transcriptionally activate DHODH, leading to enhanced pyrimidine biosynthesis and promoting cancer cell proliferation.[3][4][5][6]

Data Presentation

The following tables summarize the potential quantitative data for DHODH as a biomarker for HCC.

Table 1: DHODH mRNA Expression in Hepatocellular Carcinoma

Sample TypeDHODH mRNA Expression Level (Normalized)Fold Change (Tumor vs. Normal)Reference
Normal Liver TissueLow-[1][2]
Hepatocellular Carcinoma (HCC) TissueHighSignificantly Upregulated[1][2]

Table 2: DHODH Enzymatic Activity in Cancer

Sample SourceDHODH Activity (nmol/mg protein/h)ComparisonReference
Normal Adjacent Tissue0.24 ± 0.11-[7]
Malignant Tumor Tissue1.10 ± 0.19~4.6-fold higher than normal[7]

Experimental Protocols

Protocol 1: Quantification of DHODH Protein in Tissue Homogenates and Cell Lysates by ELISA

This protocol describes the use of a sandwich enzyme-linked immunosorbent assay (ELISA) for the quantitative measurement of DHODH protein in human tissue homogenates and cell lysates.

Materials:

  • Human DHODH ELISA Kit (e.g., MyBioSource, Cat. No. MBS2019936; Reddot Biotech, Cat. No. RD-DHODH-Hu)[8][9]

  • Phosphate-buffered saline (PBS), pH 7.0-7.2

  • Tissue homogenization buffer (e.g., RIPA buffer with protease inhibitors)

  • Cell lysis buffer

  • Microplate reader capable of measuring absorbance at 450 nm

  • Precision pipettes and sterile tips

  • Vortex mixer

  • Centrifuge

Sample Preparation:

  • Tissue Homogenates:

    • Rinse fresh or frozen liver tissue samples in ice-cold PBS to remove excess blood.[8]

    • Weigh the tissue and homogenize in tissue homogenization buffer on ice.

    • Centrifuge the homogenate at 10,000 x g for 10-15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant for analysis. Store at -80°C if not used immediately.

  • Cell Lysates:

    • For adherent cells, detach using trypsin and collect by centrifugation. For suspension cells, collect by centrifugation directly.[8]

    • Wash the cell pellet three times with cold PBS.

    • Resuspend the cells in cell lysis buffer and lyse by ultrasonication or repeated freeze-thaw cycles.[8]

    • Centrifuge the lysate at 1,500 x g for 10 minutes at 4°C to remove cellular debris.[10]

    • Collect the supernatant for analysis. Store at -80°C if not used immediately.

Assay Procedure (Example based on a typical ELISA kit):

  • Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.

  • Add 100 µL of standard or sample to each well of the pre-coated microplate.

  • Incubate for 2 hours at 37°C.[8]

  • Aspirate the liquid from each well and add 100 µL of biotin-conjugated Detection Reagent A.

  • Incubate for 1 hour at 37°C.[8]

  • Aspirate and wash the wells three times with the provided wash buffer.

  • Add 100 µL of HRP-conjugated Detection Reagent B to each well.

  • Incubate for 1 hour at 37°C.[8]

  • Aspirate and wash the wells five times.

  • Add 90 µL of Substrate Solution to each well.

  • Incubate for 15-25 minutes at 37°C in the dark.

  • Add 50 µL of Stop Solution to each well.

  • Immediately measure the absorbance at 450 nm using a microplate reader.

  • Calculate the concentration of DHODH in the samples by referring to the standard curve.

Protocol 2: Measurement of DHODH Enzymatic Activity in Tissue and Cell Lysates

This protocol outlines a colorimetric assay to determine the enzymatic activity of DHODH by monitoring the reduction of 2,6-dichloroindophenol (B1210591) (DCIP).

Materials:

  • Recombinant human DHODH (for standard curve, optional)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100[4]

  • L-Dihydroorotic acid (DHO), 1 mM

  • Coenzyme Q10 (Decylubiquinone), 0.2 mM

  • 2,6-dichloroindophenol (DCIP), 0.12 mM

  • 96-well microplate

  • Microplate reader capable of kinetic measurements at 600-650 nm

Sample Preparation:

  • Prepare tissue homogenates or cell lysates as described in Protocol 1. The lysate should contain mitochondria.

Assay Procedure:

  • Prepare a Substrate Mixture containing L-Dihydroorotic acid, Decylubiquinone, and DCIP in Assay Buffer.

  • Add 50 µL of the prepared sample (tissue or cell lysate) to a 96-well plate.

  • Include a blank control containing 50 µL of Assay Buffer.

  • Initiate the reaction by adding 50 µL of the Substrate Mixture to each well.

  • Immediately place the plate in a microplate reader and measure the decrease in absorbance at 600-650 nm in kinetic mode for 5-10 minutes at 25°C.[11][12]

  • Calculate the rate of DCIP reduction (change in absorbance per minute). The specific activity of DHODH can be calculated using the extinction coefficient of DCIP and normalized to the total protein concentration of the sample.

Signaling Pathways and Visualizations

DHODH in Pyrimidine Biosynthesis and its Link to HCC

DHODH is a mitochondrial enzyme that catalyzes the fourth step in the de novo synthesis of pyrimidines, the conversion of dihydroorotate to orotate. This pathway is crucial for the synthesis of DNA and RNA, which are in high demand in rapidly proliferating cancer cells. In HCC, the upregulation of oncogenes like c-Myc can lead to increased transcription of DHODH, thereby fueling tumor growth. Inhibition of DHODH can lead to cell cycle arrest and apoptosis in cancer cells.

DHODH_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Hepatocyte cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion Growth Factors Growth Factors Growth Factor Receptor Growth Factor Receptor Growth Factors->Growth Factor Receptor Signaling Cascade Signaling Cascade Growth Factor Receptor->Signaling Cascade c-Myc c-Myc Signaling Cascade->c-Myc c-Myc (TF) c-Myc (TF) c-Myc->c-Myc (TF) p53 p53 Cell Cycle Arrest/Apoptosis Cell Cycle Arrest/Apoptosis p53->Cell Cycle Arrest/Apoptosis Pyrimidine Pool (Salvage) Pyrimidine Pool (Salvage) DHODH Gene DHODH Gene c-Myc (TF)->DHODH Gene Transcription DHODH mRNA DHODH mRNA DHODH Gene->DHODH mRNA DHODH (Protein) DHODH (Protein) DHODH mRNA->DHODH (Protein) Translation DNA/RNA Synthesis DNA/RNA Synthesis Cell Proliferation Cell Proliferation DNA/RNA Synthesis->Cell Proliferation DHODH (Protein)->p53 Inhibition can activate p53 Orotate Orotate DHODH (Protein)->Orotate Product Electron Transport Chain Electron Transport Chain DHODH (Protein)->Electron Transport Chain e- transfer Dihydroorotate Dihydroorotate Dihydroorotate->DHODH (Protein) Substrate Orotate->DNA/RNA Synthesis -> UMP -> ...

Caption: DHODH signaling pathway in hepatocellular carcinoma.

Experimental Workflow for DHODH-based HCC Detection

The following diagram illustrates a typical workflow for the investigation of DHODH as a biomarker for HCC.

experimental_workflow cluster_collection Sample Collection cluster_processing Sample Processing cluster_analysis Analysis cluster_data Data Interpretation Patient Cohort Patient Cohort HCC Tissue HCC Tissue Patient Cohort->HCC Tissue Adjacent Normal Tissue Adjacent Normal Tissue Patient Cohort->Adjacent Normal Tissue Blood Sample Blood Sample Patient Cohort->Blood Sample Tissue Homogenization Tissue Homogenization HCC Tissue->Tissue Homogenization Adjacent Normal Tissue->Tissue Homogenization Serum/Plasma Separation Serum/Plasma Separation Blood Sample->Serum/Plasma Separation DHODH ELISA DHODH ELISA Tissue Homogenization->DHODH ELISA DHODH Activity Assay DHODH Activity Assay Tissue Homogenization->DHODH Activity Assay qRT-PCR (mRNA) qRT-PCR (mRNA) Tissue Homogenization->qRT-PCR (mRNA) Cell Lysis Cell Lysis Serum/Plasma Separation->DHODH ELISA Data Analysis Data Analysis DHODH ELISA->Data Analysis DHODH Activity Assay->Data Analysis qRT-PCR (mRNA)->Data Analysis Correlation with Clinicopathological Features Correlation with Clinicopathological Features Data Analysis->Correlation with Clinicopathological Features Biomarker Validation Biomarker Validation Correlation with Clinicopathological Features->Biomarker Validation

Caption: Experimental workflow for DHODH biomarker validation in HCC.

Troubleshooting

ProblemPossible CauseSolution
Low signal in ELISA Insufficient protein in sampleIncrease the amount of starting material or concentrate the sample.
Improper sample storageEnsure samples are stored at -80°C and avoid repeated freeze-thaw cycles.
Inactive reagentsCheck the expiration dates of the ELISA kit components.
High background in ELISA Insufficient washingIncrease the number of wash steps and ensure complete removal of wash buffer.
Cross-reactivityUse a highly specific monoclonal antibody-based ELISA kit.
Low DHODH activity Inactive enzyme in sampleEnsure proper sample handling and storage to maintain enzyme integrity.
Sub-optimal assay conditionsOptimize pH, temperature, and substrate concentrations.
High variability between replicates Pipetting errorsUse calibrated precision pipettes and ensure proper mixing.
Inhomogeneous sampleEnsure thorough homogenization and lysis of samples.

Conclusion

Dihydroorotate Dehydrogenase (DHODH) represents a promising biomarker for the detection of hepatocellular carcinoma due to its elevated expression and activity in tumor tissues. The protocols outlined in these application notes provide a framework for researchers and drug development professionals to investigate and validate the clinical utility of DHODH in the early diagnosis and monitoring of HCC. Further studies are warranted to establish the sensitivity and specificity of DHODH in large patient cohorts and to explore its potential as a therapeutic target.

References

Application Notes and Protocols for Longitudinal Studies in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The term "DHOG" in preclinical research predominantly refers to 1,3-Bis-[7-(3-amino-2,4,6-triiodophenyl)-heptanoyl]-2-oleoyl glycerol, a commercial hepatobiliary contrast agent for microCT imaging known as Fenestra LC. However, the request for information on signaling pathways suggests a potential interest in the biological effects of a compound. Dehydroepiandrosterone (DHEA) and its metabolites, such as DHEA-S (sulfate) and glucuronidated forms, are extensively studied for their therapeutic potential. This document will therefore provide detailed application notes and protocols for both interpretations to ensure comprehensive coverage for researchers.

Part 1: this compound (Fenestra LC) in Longitudinal Preclinical MicroCT Imaging

Application Note: Longitudinal Monitoring of Hepatobiliary Function and Lesion Detection

This compound (Fenestra LC) is an iodine-based, lipid-emulsion contrast agent designed for preclinical microCT imaging in rodents. Its unique pharmacokinetic profile makes it exceptionally well-suited for longitudinal studies of the liver. Following intravenous injection, this compound is initially distributed in the blood pool, providing early vascular enhancement. Subsequently, it is specifically taken up by hepatocytes and cleared via the biliary system, leading to a prolonged and marked enhancement of the liver parenchyma.[1][2]

This property allows for high-resolution visualization of the liver and its internal structures over an extended period, making it ideal for:

  • Longitudinal monitoring of liver lesions: Tracking the growth or regression of tumors or other focal lesions over time in the same animal, which reduces inter-animal variability and the total number of animals required for a study.[2]

  • Assessment of hepatobiliary function: The dynamics of this compound uptake and clearance can serve as a surrogate marker for liver function.

  • Anatomical delineation: Provides excellent contrast to delineate the liver from surrounding organs and structures.[2]

Quantitative Data Presentation

The effect of this compound is quantified by measuring the change in radiodensity in Hounsfield Units (HU) before and after contrast administration. Below is a summary of typical quantitative data from a study in C3H mice.[1][2]

Organ/StructurePre-Contrast HU (Mean)Post-Contrast HU at 90 Minutes (Mean)Post-Contrast HU at 3-7 Hours (Mean)Post-Contrast HU at 48 Hours (Mean)
Liver Parenchyma50150250 - 300Baseline
Aorta (Blood Pool)40200Declining towards baselineBaseline
Spleen60250Declining towards baselineBaseline
Kidneys30No significant enhancementNo significant enhancementNo significant enhancement
Experimental Protocol: Longitudinal MicroCT Imaging with this compound

This protocol describes a method for longitudinal liver imaging in mice using this compound.

Materials:

  • This compound (Fenestra LC) contrast agent

  • MicroCAT II microCT scanner or equivalent

  • Anesthesia system (e.g., isoflurane)

  • Intravenous injection equipment (e.g., 30G needle, syringe)

  • Heating pad to maintain animal body temperature

  • Animal monitoring system (respiration, temperature)

  • Preclinical mouse model (e.g., C3H mice)

Procedure:

  • Animal Preparation:

    • Acclimatize animals to the housing facility for at least one week before the study.

    • Fast the animal for 4-6 hours prior to imaging to reduce gastrointestinal content variability.

    • Anesthetize the mouse using isoflurane (B1672236) (e.g., 2-3% for induction, 1-1.5% for maintenance).

    • Place the anesthetized animal on the scanner bed, ensuring it is positioned for optimal imaging of the abdominal region. Maintain body temperature with a heating pad.

  • Baseline Imaging (Time Point 0):

    • Perform a pre-contrast microCT scan of the abdomen.

    • Scanner Settings (Example): 70 kVp, 500 µA, 360° rotation, 700 projections, 200 ms (B15284909) exposure time.

  • This compound Administration:

    • Administer this compound intravenously (e.g., via tail vein).

    • The recommended dose is 1 g Iodine/kg body weight.[1][2] Warm the this compound solution to 37°C before injection to reduce viscosity.

  • Post-Contrast Imaging (Longitudinal Time Points):

    • Perform subsequent microCT scans at multiple time points after injection. The timing will depend on the study's objectives.

    • Early Phase (Blood Pool): 5, 30, and 90 minutes post-injection to visualize vascular structures.[2]

    • Hepatobiliary Phase (Peak Liver Enhancement): 3, 5, and 7 hours post-injection.[2]

    • Clearance Phase: 24 and 48 hours post-injection to monitor clearance and return to baseline.

    • Repeat this imaging schedule at subsequent study intervals (e.g., weekly) to monitor changes over time.

  • Data Analysis:

    • Reconstruct the microCT images.

    • Define regions of interest (ROIs) for the liver, aorta, spleen, kidneys, and any identified lesions.

    • Measure the mean Hounsfield Units (HU) within each ROI for all time points.

    • Quantify changes in lesion size or contrast enhancement over the longitudinal study.

Visualization: Experimental Workflow

DHOG_Workflow cluster_setup Preparation cluster_imaging Imaging Protocol cluster_analysis Data Analysis P1 Animal Acclimatization P2 Fasting (4-6h) P1->P2 P3 Anesthesia Induction P2->P3 I1 Baseline MicroCT Scan (Time = 0) P3->I1 I2 IV Administration of this compound (1 g I/kg) I1->I2 I3 Post-Contrast Scans (e.g., 90min, 3h, 7h, 24h) I2->I3 I4 Repeat Imaging at Subsequent Study Intervals (e.g., Weekly) I3->I4 A1 Image Reconstruction I4->A1 For each time point A2 Define Regions of Interest (ROIs) A1->A2 A3 Quantify Hounsfield Units (HU) and Lesion Volume A2->A3 A4 Longitudinal Analysis A3->A4

Caption: Workflow for a longitudinal microCT study using this compound.

Part 2: Dehydroepiandrosterone (DHEA) in Longitudinal Preclinical Studies

Application Note: Investigating the Long-Term Therapeutic Effects of DHEA

Dehydroepiandrosterone (DHEA) and its sulfated ester, DHEAS, are the most abundant circulating steroid hormones in primates.[3] Their levels decline with age, and this decline has been correlated with various age-related conditions.[4] In preclinical models, DHEA has demonstrated a wide range of biological activities, including neuroprotective, anti-inflammatory, anti-glucocorticoid, and immunomodulatory effects.[3][5][6]

Longitudinal studies are critical for evaluating the therapeutic potential of DHEA for chronic conditions. These studies allow researchers to:

  • Assess long-term efficacy: Determine if chronic DHEA administration can prevent, delay, or reverse disease progression in models of neurodegenerative diseases, metabolic syndrome, or autoimmune disorders.[5]

  • Monitor safety and adaptation: Evaluate the long-term safety profile and observe potential adaptive responses, such as changes in steroid hormone clearance.[5]

  • Track behavioral and cognitive changes: In models of CNS disorders, longitudinal behavioral testing can reveal the impact of DHEA on cognitive function, anxiety, and depression over time.[3][5]

  • Correlate biomarkers with outcomes: Measure changes in plasma biomarkers or imaging readouts over the course of treatment and correlate them with functional outcomes.

Quantitative Data Presentation

The following table provides a template for summarizing data from a hypothetical longitudinal study of DHEA in a mouse model of Alzheimer's disease.

ParameterTreatment GroupBaseline (3 months)Mid-Point (6 months)End-Point (9 months)
Cognitive Function
Morris Water Maze (Escape Latency, s)Vehicle Control25 ± 445 ± 660 ± 8
DHEA (10 mg/kg)26 ± 535 ± 540 ± 6
Brain Pathology
Amyloid Plaque Load (%)Vehicle ControlN/AN/A12 ± 2
DHEA (10 mg/kg)N/AN/A7 ± 1.5
Plasma Biomarkers
Corticosterone (ng/mL)Vehicle Control150 ± 20180 ± 25210 ± 30
DHEA (10 mg/kg)145 ± 22130 ± 18120 ± 20
p < 0.05 vs. Vehicle Control
Experimental Protocol: Longitudinal Study of DHEA in a Preclinical Model

This protocol provides a general framework for a long-term study. Specific endpoints and assays should be adapted to the research question.

Materials:

  • DHEA

  • Vehicle for administration (e.g., sesame oil, cyclodextrin)

  • Animal model (e.g., 5xFAD mice for Alzheimer's research)

  • Equipment for behavioral testing (e.g., Morris water maze)

  • Equipment for sample collection (e.g., micro-hematocrit tubes)

  • Analytical equipment for biomarker analysis (e.g., ELISA kits, LC-MS)

Procedure:

  • Animal Model and Group Allocation:

    • Select an appropriate preclinical model for the disease of interest.

    • At the study onset (e.g., 3 months of age), randomly assign animals to treatment groups (e.g., Vehicle Control, DHEA low dose, DHEA high dose).

    • Perform baseline measurements (e.g., cognitive testing, body weight, blood sampling).

  • Chronic DHEA Administration:

    • Prepare DHEA in a suitable vehicle.

    • Administer DHEA daily or on another appropriate schedule via a consistent route (e.g., oral gavage, subcutaneous injection). The route should align with potential clinical applications.[7]

    • The duration of administration should be sufficient to observe disease progression in the control group (e.g., 6 months).

  • Longitudinal Monitoring (e.g., every 3 months):

    • Behavioral Assessments: Conduct a battery of behavioral tests to assess relevant functional outcomes (e.g., cognitive function, motor activity, anxiety-like behavior).

    • Body Weight and Health Monitoring: Record body weight weekly and perform regular health checks.

    • Sample Collection: Collect blood samples (e.g., via tail vein or saphenous vein) at specified intervals for pharmacokinetic and biomarker analysis. This is crucial for relating drug exposure to efficacy.

  • End-of-Study Procedures:

    • At the study endpoint, perform final behavioral assessments and sample collections.

    • Euthanize animals and collect tissues (e.g., brain, liver, adrenal glands) for downstream analysis (e.g., histology, gene expression, protein analysis).

  • Data Analysis:

    • Use appropriate statistical methods (e.g., repeated measures ANOVA) to analyze longitudinal data.

    • Correlate changes in behavioral outcomes with biomarker levels and terminal tissue analysis.

Visualization: Potential DHEA Signaling Pathway

DHEA_Signaling cluster_nucleus Nucleus cluster_effects Cellular Effects DHEA DHEA GR Glucocorticoid Receptor (GR) DHEA->GR Antagonizes (Non-competitive) HSD11B1 11β-HSD1 DHEA->HSD11B1 Inhibits Neuroprotection Neuroprotection & Cell Survival DHEA->Neuroprotection Promotes GRE Glucocorticoid Response Elements (GRE) GR->GRE Binds to Cortisol Glucocorticoids (e.g., Cortisol) Cortisol->GR Activates HSD11B1->Cortisol Cortisone Inactive Cortisone Cortisone->HSD11B1 Converts to GeneExp Target Gene Expression GRE->GeneExp ProInflammatory Pro-inflammatory Cytokines GeneExp->ProInflammatory Apoptosis Apoptosis GeneExp->Apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Optimizing DHOG Contrast Enhancement in MicroCT Scans

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing 1,3-Bis-[7-(3-amino-2,4,6-triiodophenyl)-heptanoyl]-2-oleoyl glycerol (B35011) (DHOG) contrast enhancement in microCT scans. This resource is designed for researchers, scientists, and drug development professionals to address common issues and provide guidance for successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for microCT imaging?

A1: this compound is a hepatobiliary contrast agent specifically designed for preclinical microCT imaging.[1] It is an iodinated triglyceride that provides excellent contrast for soft tissues, particularly the liver, due to its specific uptake by hepatocytes.[1][2] At early time points after administration, this compound acts as a blood pool agent, enhancing vascular structures.[1][2] Over time, it accumulates in the liver, providing a prolonged and marked enhancement, making it ideal for detailed anatomical and pathological studies of the liver and surrounding structures.[1][2]

Q2: What is the typical dosage and administration route for this compound in mice?

A2: A common protocol involves an intravenous injection of this compound at a dosage of 1 g I/kg body weight.[1][2] The contrast agent is typically administered to preclinical models such as mice to investigate abdominal structures.[1][2]

Q3: How long does it take for this compound to enhance the liver?

A3: this compound exhibits a biphasic enhancement pattern. Initially, it acts as a blood pool agent, with marked enhancement of the aorta and spleen that slowly declines after 90 minutes.[1][2] The liver parenchyma shows a slower accumulation of the contrast agent, with a significant increase in Hounsfield Units (HU) observed between 3 and 7 hours after injection.[1][2]

Q4: Can this compound be used for imaging tissues other than the liver?

A4: While this compound is a hepatobiliary-specific agent, its initial blood pool phase can be utilized for vascular imaging of various organs.[1][2] Studies have shown early post-contrast enhancement in the aorta and spleen.[1][2] However, there is no significant renal parenchymal enhancement or excretion observed.[1][2]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound contrast enhancement.

Issue 1: Poor or Insufficient Contrast in the Liver

Possible Cause Troubleshooting Step
Inadequate this compound Dose Ensure the dosage is calculated correctly based on the animal's body weight (typically 1 g I/kg).[1][2]
Incorrect Timing of Scan Liver enhancement peaks between 3 and 7 hours post-injection.[1][2] Ensure your scan is performed within this window for optimal results.
Suboptimal Injection Verify the intravenous injection was successful and the full dose was administered. Infiltration of the contrast agent outside the vein will result in poor systemic distribution.
Animal-Specific Factors Liver function can affect this compound uptake. Consider potential underlying liver pathology in your animal model that may alter hepatocyte function.

Issue 2: High Variability in Hounsfield Units (HU) Between Scans

Possible Cause Troubleshooting Step
Inconsistent Scan Timing Slight variations in scan time can lead to different levels of contrast enhancement. Standardize the time between this compound injection and the microCT scan across all animals in a study.
Physiological Variability Factors such as anesthesia, body temperature, and hydration status can influence blood flow and contrast agent distribution. Monitor and maintain stable physiological conditions during the experiment.
Region of Interest (ROI) Placement Ensure consistent placement of ROIs for quantitative analysis. Use anatomical landmarks to guide ROI placement and consider using automated segmentation tools if available.

Issue 3: Presence of Artifacts in the MicroCT Image

Possible Cause Troubleshooting Step
Motion Artifacts Ensure the animal is properly anesthetized and secured to prevent movement during the scan. Motion can cause blurring and streaks in the reconstructed images.
Beam Hardening This can occur when the X-ray beam passes through dense structures, causing dark streaks. Use of a higher kVp setting on the microCT scanner or software-based correction algorithms can help mitigate this artifact.
Ring Artifacts These are caused by detector imperfections. Most microCT systems have calibration procedures to correct for ring artifacts. Ensure your system is properly calibrated.

Experimental Protocols & Data

Standard this compound Administration and Imaging Protocol

This protocol is based on established methodologies for liver imaging in mice.[1][2]

  • Animal Preparation: Anesthetize the mouse using an appropriate anesthetic protocol (e.g., isoflurane).

  • Pre-Contrast Scan: Perform a baseline microCT scan of the abdomen before contrast agent injection.

  • This compound Administration: Administer this compound intravenously at a dose of 1 g I/kg body weight.

  • Post-Contrast Scans: Perform microCT scans at multiple time points. For blood pool imaging, scan within the first 90 minutes. For optimal liver enhancement, scan between 3 and 7 hours post-injection.[1][2]

Quantitative Data: this compound Pharmacokinetics

The following table summarizes the typical enhancement patterns observed in different organs after this compound administration in mice.

OrganPeak Enhancement TimeNotes
Aorta Early (within 90 minutes)Enhancement slowly declines after 90 minutes.[1][2]
Spleen Early (within 90 minutes)High enhancement that slowly declines after 90 minutes.[1][2]
Liver 3 - 7 hoursSlow accumulation with a prolonged enhancement plateau.[1][2]
Kidneys No significant enhancementThis compound is not significantly cleared by the kidneys.[1][2]

Visualizations

Experimental Workflow for this compound-Enhanced MicroCT

DHOG_Workflow A Animal Preparation (Anesthesia) B Pre-Contrast MicroCT Scan A->B Baseline Imaging C Intravenous Injection of this compound (1 g I/kg) B->C Contrast Administration D Post-Injection Time Delay C->D Pharmacokinetic Delay E Post-Contrast MicroCT Scan D->E Imaging Window (e.g., 3-7 hours for liver) F Data Analysis (Image Reconstruction & ROI) E->F Quantitative Assessment

Caption: Workflow for this compound-enhanced microCT imaging.

Troubleshooting Logic for Poor Liver Contrast

Troubleshooting_Contrast Start Poor Liver Contrast Observed CheckDose Verify this compound Dosage (1 g I/kg) Start->CheckDose CheckTiming Confirm Scan Timing (3-7 hours post-injection) CheckDose->CheckTiming If Dose is Correct Solution Adjust Protocol & Re-scan CheckDose->Solution If Dose is Incorrect CheckInjection Assess IV Injection Technique CheckTiming->CheckInjection If Timing is Correct CheckTiming->Solution If Timing is Incorrect ConsiderPhysiology Evaluate Animal's Liver Function CheckInjection->ConsiderPhysiology If Injection is Good CheckInjection->Solution If Injection Failed ConsiderPhysiology->Solution

Caption: Troubleshooting poor liver contrast with this compound.

References

Technical Support Center: Troubleshooting Poor Liver Enhancement with DHOG

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing poor liver enhancement with DHOG (a model Doxorubicin-loaded Hepatocyte-targeted Galactosylated Liposome).

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound, presented in a question-and-answer format to directly tackle specific problems.

Question: Why am I observing low or inconsistent liver accumulation of this compound in my in vivo experiments?

Answer: Poor liver enhancement with this compound can stem from several factors related to the formulation, experimental protocol, or the animal model itself. Below are potential causes and solutions.

  • Formulation Issues: The physical characteristics of the liposomes are critical for effective liver targeting.[1]

    • Particle Size and Zeta Potential: Suboptimal particle size can lead to rapid clearance by the reticuloendothelial system (RES) in the spleen and other organs before reaching the liver.[2] For effective liver targeting, a specific size range is often required. The surface charge, or zeta potential, also influences stability and interaction with blood components.

    • Drug Encapsulation Efficiency: Low doxorubicin (B1662922) encapsulation can result in a weaker signal or therapeutic effect. It's crucial to ensure high loading efficiency, which for doxorubicin-loaded liposomes can be upwards of 95%.[3]

    • Galactosylation Density: The galactose moieties on the liposome (B1194612) surface are essential for binding to the asialoglycoprotein receptors (ASGPR) on hepatocytes.[4][5] Insufficient or inconsistent galactosylation will lead to reduced hepatocyte-specific uptake.

  • Experimental Protocol and Administration:

    • Dosage: The administered dose might be too low to achieve detectable enhancement or a therapeutic effect. A dose-response study is recommended to determine the optimal concentration.

    • Route of Administration: While intravenous injection is common, the specific injection site and rate can influence the initial distribution. For liver metastasis models, regional administration like spleen injection has shown improved liver deposition compared to systemic tail vein administration.[6]

  • Animal Model and Physiology:

    • Liver Health: Pre-existing liver conditions in the animal model, such as steatosis (fatty liver), can significantly impair liver enhancement.[7] Steatotic livers exhibit lower contrast uptake compared to healthy livers.[7] Similarly, liver cirrhosis can lead to heterogeneous enhancement.[8]

    • Receptor Expression: The expression levels of ASGPR can vary between different animal models or even within the same species. Lower receptor expression will result in decreased uptake of galactosylated liposomes.

Question: My in vitro experiments with this compound on hepatocyte cell lines show poor uptake. What could be the cause?

Answer: Poor in vitro uptake can be due to issues with the cell line, culture conditions, or the experimental setup.

  • Cell Line Characteristics: Ensure the chosen hepatocyte cell line (e.g., HepG2) expresses a high level of asialoglycoprotein receptors (ASGPR), as this is the primary mechanism for this compound uptake.[5][6] Receptor expression can diminish over multiple cell passages.

  • Competitive Inhibition: The presence of other galactose-containing molecules in the cell culture medium could competitively inhibit the binding of this compound to ASGPR. Using a serum-free medium during the incubation period can mitigate this. The uptake of lactosylated liposomes can be inhibited by the presence of free lactose, confirming the role of ASGPR-mediated uptake.[5]

  • Incubation Time and Concentration: The incubation time may be too short, or the concentration of this compound may be too low. A time-course and concentration-response experiment is advisable to optimize these parameters.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound uptake in the liver?

A1: this compound is designed for active targeting of hepatocytes. The galactose ligands on the surface of the liposomes bind specifically to the asialoglycoprotein receptors (ASGPR) which are abundantly expressed on the surface of hepatocytes.[4][5] This binding triggers receptor-mediated endocytosis, leading to the internalization of the liposomes and the subsequent release of doxorubicin inside the liver cells.

Q2: How can I verify the liver-targeting specificity of my this compound formulation?

A2: To verify specificity, you can perform competitive inhibition studies both in vitro and in vivo. In vitro, co-incubating hepatocytes with this compound and an excess of free galactose or asialofetuin should significantly reduce the uptake of this compound.[5] In vivo, biodistribution studies comparing your galactosylated this compound with non-galactosylated liposomes should demonstrate significantly higher accumulation of this compound in the liver.[4][5]

Q3: What are the optimal storage conditions for this compound?

A3: Liposomal formulations are typically stored at 4°C to maintain their stability and prevent aggregation or leakage of the encapsulated drug. Avoid freezing, as this can disrupt the lipid bilayer structure. Always refer to the manufacturer's specific storage recommendations.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the formulation and in vivo evaluation of liver-targeting liposomes, based on published literature.

Table 1: Physicochemical Properties of Liver-Targeting Liposomes

ParameterTypical RangeRationale
Particle Size (Diameter) < 100 nmSmaller size allows for longer circulation and avoids rapid clearance by the RES.[5]
Zeta Potential Negative (-20 to -40 mV)A negative surface charge can help prevent aggregation and opsonization.[1]
Encapsulation Efficiency > 90%High encapsulation ensures a sufficient therapeutic payload is delivered to the target site.[3]

Table 2: In Vivo Pharmacokinetic Parameters of Doxorubicin Formulations

FormulationHalf-life (t½)Liver Accumulation (AUC₀₋₂₄)Tumor Accumulation (in HCC model)Reference
Free Doxorubicin ShortLow9.8 times lower than Lac-L-DOX[5]
Conventional Liposomal DOX (L-DOX) ModerateModerate2.4 times lower than Lac-L-DOX[5]
Lactosylated Liposomal DOX (Lac-L-DOX) 8.73 hours1.5 times higher than L-DOXHigh[5]
PEGylated Galactosylated Liposomal DOX (PEG-GalL DOX) ~ half of PEG-CL DOX~3 times higher than PEG-CL DOXHigh[4]

Experimental Protocols

Protocol: In Vivo Biodistribution Study of this compound in a Xenograft Mouse Model

This protocol outlines the steps to assess the liver-targeting efficiency of this compound in mice bearing human hepatocellular carcinoma (e.g., HepG2) xenografts.

  • Animal Model: Use immunodeficient mice (e.g., nude mice) subcutaneously inoculated with HepG2 cells. Allow tumors to grow to a palpable size.

  • Experimental Groups:

    • Group 1: Free Doxorubicin

    • Group 2: Conventional (non-galactosylated) Liposomal Doxorubicin

    • Group 3: this compound (Galactosylated Liposomal Doxorubicin)

  • Administration: Administer the formulations via intravenous (tail vein) injection at a specified doxorubicin-equivalent dose.

  • Sample Collection: At predetermined time points (e.g., 1, 4, 8, 24 hours) post-injection, euthanize a subset of mice from each group. Collect blood, liver, tumor, heart, spleen, lungs, and kidneys.

  • Drug Quantification:

    • Homogenize the collected tissues.

    • Extract doxorubicin from the tissue homogenates using an appropriate solvent extraction method.

    • Quantify the doxorubicin concentration in each tissue using a sensitive method like high-performance liquid chromatography (HPLC) with fluorescence detection.

  • Data Analysis:

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

    • Compare the liver and tumor accumulation of this compound to the control formulations to determine targeting efficiency. Statistical analysis (e.g., ANOVA) should be performed to assess significance.

Visualizations

Below are diagrams illustrating key concepts and workflows related to this compound.

DHOG_Uptake_Pathway This compound Uptake via ASGPR-Mediated Endocytosis cluster_extracellular Extracellular Space cluster_cell_membrane Hepatocyte Membrane cluster_intracellular Intracellular Space This compound This compound (Galactosylated Liposome) ASGPR ASGPR This compound->ASGPR Binding Endosome Early Endosome ASGPR->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Dox Doxorubicin Release Lysosome->Dox Drug Release

Caption: Receptor-mediated endocytosis pathway for this compound in hepatocytes.

Troubleshooting_Workflow Troubleshooting Workflow for Poor Liver Enhancement Start Poor Liver Enhancement Observed CheckFormulation Step 1: Verify this compound Formulation - Particle Size - Zeta Potential - Encapsulation Efficiency Start->CheckFormulation FormulationOK Formulation Specs Met? CheckFormulation->FormulationOK CheckProtocol Step 2: Review Experimental Protocol - Dosage - Administration Route - Timing FormulationOK->CheckProtocol Yes Reformulate Action: Reformulate this compound FormulationOK->Reformulate No ProtocolOK Protocol Optimized? CheckProtocol->ProtocolOK CheckModel Step 3: Assess Experimental Model - In Vitro: ASGPR Expression - In Vivo: Liver Health ProtocolOK->CheckModel Yes OptimizeProtocol Action: Optimize Protocol ProtocolOK->OptimizeProtocol No ModelOK Model Suitable? CheckModel->ModelOK Success Problem Resolved ModelOK->Success Yes SelectModel Action: Select New Model/Cell Line ModelOK->SelectModel No Reformulate->CheckFormulation OptimizeProtocol->CheckProtocol SelectModel->CheckModel

Caption: A logical workflow for troubleshooting poor this compound liver enhancement.

References

How to reduce artifacts in DHOG-enhanced microCT

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce artifacts in DHOG-enhanced microCT imaging.

Troubleshooting Guides

This section provides solutions to specific artifacts that may be encountered during this compound-enhanced microCT experiments.

Issue: Dark streaks or cupping artifacts are obscuring details in the liver.

This is likely due to beam hardening , an effect that is more pronounced with highly attenuating contrast agents like this compound.

Troubleshooting Steps:

  • Pre-Scan Filtration: Employ a physical filter (e.g., a thin plate of aluminum or copper) between the X-ray source and the subject. This pre-hardens the beam by removing lower-energy X-rays that are more likely to be absorbed and cause artifacts.[1][2][3]

  • Increase Tube Voltage (kVp): A higher tube voltage results in a more energetic X-ray beam that is less susceptible to beam hardening.[3] Note that this may decrease contrast in softer tissues.

  • Software-Based Correction: Utilize beam hardening correction algorithms during image reconstruction. Most modern microCT systems offer this as a standard feature.[2][3]

  • Phantom-Based Calibration: Scan a phantom of a known material and geometry. The resulting data can be used to create a correction profile to compensate for beam hardening in your experimental scans.

  • Optimize this compound Concentration and Timing: While a high concentration of this compound in the liver is desirable for contrast, it can increase beam hardening. Consider optimizing the injected dose and the imaging time point post-injection to achieve a balance between sufficient contrast and manageable artifacts.

Issue: Concentric rings are superimposed on the reconstructed images.

These are known as ring artifacts and are typically caused by detector imperfections or miscalibration.

Troubleshooting Steps:

  • Detector Calibration: Perform a new detector calibration (also known as flat-field correction) before your scan. This can often correct for non-uniform detector element responses.

  • Post-Processing Ring Artifact Removal: Apply a ring artifact removal algorithm to the reconstructed images. These algorithms often work by transforming the image to polar coordinates, identifying and filtering the stripes that correspond to rings in Cartesian coordinates.[4][5]

  • Sinogram-Based Correction: Some advanced software allows for the correction of stripe artifacts directly in the sinogram data before reconstruction. Methods can include filtering in the Fourier domain or using median filters.[6]

Issue: Blurring or ghosting is visible in the images, particularly at the edges of organs.

This is indicative of motion artifacts , which can be caused by the animal's breathing or slight movements during the scan.

Troubleshooting Steps:

  • Respiratory Gating: Use a respiratory gating system to acquire data only during specific phases of the breathing cycle, typically at end-expiration when motion is minimal.[7][8]

  • Anesthesia Management: Ensure the animal is under a stable plane of anesthesia to minimize voluntary and involuntary movements. Monitor vital signs throughout the scan.

  • Short Scan Times: If gating is not available, reducing the total scan time can minimize the opportunity for motion. This may involve a trade-off with image noise.

  • Post-Scan Motion Correction: Some advanced reconstruction software includes algorithms to retrospectively correct for motion artifacts.[1][9]

Frequently Asked Questions (FAQs)

Q1: What is the optimal X-ray tube voltage (kVp) for this compound-enhanced microCT?

A1: The optimal kVp will depend on the specific microCT system, the size of the animal, and the desired balance between contrast and artifact reduction. A good starting point for mice is typically in the range of 50-80 kVp. Higher kVp settings (e.g., 70-80 kVp) can help to reduce beam hardening artifacts caused by the high iodine concentration of this compound in the liver.[3] However, this may also reduce the contrast-to-noise ratio (CNR). It is recommended to perform pilot scans with different kVp settings to determine the optimal value for your specific experimental setup.

Q2: How can I improve the contrast-to-noise ratio (CNR) in my this compound-enhanced images?

A2: Improving CNR is crucial for clear visualization of liver lesions. Here are several approaches:

  • Optimize this compound Protocol: Ensure you are using the recommended dose and imaging window for this compound to achieve maximum accumulation in the liver.

  • Increase Scan Time/Projections: A longer scan with more projections will generally increase the signal-to-noise ratio (SNR) and subsequently the CNR.

  • Frame Averaging: Averaging multiple frames at each projection angle can reduce random noise.

  • Reconstruction Kernel: Use a "soft" reconstruction kernel or filter, which can reduce noise at the expense of some spatial resolution.[1]

  • Post-Processing Filters: Apply noise-reducing filters (e.g., median or Gaussian filters) to the reconstructed images, being mindful of potential blurring of fine details.[10]

Q3: Can the use of this compound itself introduce new artifacts?

A3: While this compound is designed to enhance contrast, its high concentration of iodine can exacerbate certain artifacts, most notably beam hardening.[11] This is because the iodine strongly attenuates lower-energy X-rays, leading to the characteristic cupping and streak artifacts. The troubleshooting steps for beam hardening mentioned above are particularly important for this compound-enhanced imaging.

Q4: Are there any specific sample preparation steps to reduce artifacts when using this compound?

A4: Proper sample preparation is key. Ensure the animal is properly anesthetized and immobilized to prevent motion artifacts. If performing ex vivo scans, ensure the tissue is adequately fixed to prevent degradation and gas formation, which can introduce artifacts.

Data and Protocols

Table 1: Quantitative Comparison of Beam Hardening Reduction Techniques
TechniqueParameter ChangedTypical Reduction in Cupping Artifact (%)Effect on CNRReference
Physical Filtration Added 0.5 mm Al filter15-25%May slightly decrease[12]
Increased kVp From 50 to 80 kVp20-30%May decrease[3]
Software Correction Algorithm applied30-50%Generally improves[2]

Note: The values presented are illustrative and can vary significantly based on the specific microCT system, sample, and contrast agent concentration.

Experimental Protocol: Respiratory Gating for Motion Artifact Reduction
  • Animal Preparation: Anesthetize the animal (e.g., with isoflurane) and place it on the scanner bed.

  • Monitoring: Place a pressure-sensitive pad under the animal's thorax or abdomen to detect respiratory movements. Connect the sensor to the gating system.

  • Signal Calibration: Observe the respiratory waveform on the gating system's software. Set the trigger window to correspond to the end-expiratory phase of the breathing cycle.

  • Acquisition: Start the microCT scan with the gating system enabled. The scanner will only acquire projection data when the respiratory signal is within the defined trigger window.

  • Reconstruction: The acquired projections are then used to reconstruct a 3D image with reduced motion artifacts.[7]

Visualizations

experimental_workflow cluster_pre_scan Pre-Scan Preparation cluster_scan MicroCT Scanning cluster_post_scan Post-Scan Processing animal_prep Animal Preparation (Anesthesia) dhog_admin This compound Administration animal_prep->dhog_admin positioning Animal Positioning dhog_admin->positioning parameter_setup Scan Parameter Setup (kVp, Filtration) positioning->parameter_setup gating Respiratory Gating parameter_setup->gating acquisition Data Acquisition gating->acquisition reconstruction Image Reconstruction acquisition->reconstruction artifact_correction Artifact Correction (Beam Hardening, Rings) reconstruction->artifact_correction analysis Data Analysis artifact_correction->analysis

Caption: Workflow for this compound-enhanced microCT imaging.

artifact_troubleshooting cluster_beam_hardening Beam Hardening cluster_ring Ring Artifacts cluster_motion Motion Artifacts artifact Artifact Observed bh_symptom Dark Streaks / Cupping artifact->bh_symptom ring_symptom Concentric Rings artifact->ring_symptom motion_symptom Blurring / Ghosting artifact->motion_symptom bh_solution1 Increase kVp bh_symptom->bh_solution1 bh_solution2 Add Filter bh_symptom->bh_solution2 bh_solution3 Software Correction bh_symptom->bh_solution3 ring_solution1 Detector Calibration ring_symptom->ring_solution1 ring_solution2 Post-Processing ring_symptom->ring_solution2 motion_solution1 Respiratory Gating motion_symptom->motion_solution1 motion_solution2 Anesthesia motion_symptom->motion_solution2

Caption: Troubleshooting logic for common microCT artifacts.

References

Technical Support Center: DHOG Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for the administration of DHOG (dehydroxymethylepoxyquinomicin) in mice.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (dehydroxymethylepoxyquinomicin) is a potent, selective, and irreversible inhibitor of NF-κB (nuclear factor-kappaB).[1][2] It works by covalently binding to a specific cysteine residue on NF-κB subunits like p65, p50, cRel, and RelB, which prevents their binding to DNA.[1][3] This inhibition of NF-κB, a key transcription factor in inflammatory responses, leads to this compound's anti-inflammatory and anticancer activities.[1][4]

Q2: What are the recommended solvents and vehicles for preparing this compound for in vivo mouse studies?

A2: this compound is soluble in DMSO. For in vivo administration, a stock solution in DMSO is typically diluted with other vehicles to create a stable suspension. Common formulations include:

  • DMSO/PEG300/Tween-80/Saline: A frequently used vehicle composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5] Another similar formulation consists of adding a 50 mg/mL DMSO stock solution to PEG300 and Tween-80, then adjusting the final volume with saline.[1] Sonication is often recommended to ensure a uniform suspension.[1][5]

  • Carboxymethyl cellulose (B213188) (CMC): this compound can also be suspended in 0.5% CMC.[3]

Q3: What are the common routes of administration for this compound in mice?

A3: The most common routes of administration for this compound in mice are intraperitoneal (IP) and intravenous (IV) injections.[1][3][6] The choice of administration route can depend on the experimental model and the specific formulation of this compound being used.

Q4: What is a typical dosage range for this compound in mice?

A4: The dosage of this compound can vary depending on the disease model and research objectives. Successful in vivo studies in mice have used dosages ranging from 4 mg/kg to 12 mg/kg.[1][7]

Q5: Are there any known side effects or toxicity associated with this compound administration in mice?

A5: Based on available preclinical studies, this compound is generally well-tolerated in mice at therapeutic doses. Studies have reported no significant toxicity or loss of body weight during experimental periods.[4][7] However, as with any experimental compound, it is crucial to monitor the animals closely for any signs of distress or adverse effects.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound during preparation - Inadequate mixing or sonication.- Incorrect ratio of solvents and vehicles.- Ensure thorough mixing and use an ultrasonic bath to aid suspension.[1]- Prepare the formulation by sequentially adding and mixing each component.[5]
Difficulty with Intravenous (IV) injection - Viscosity of the formulation.- Small tail veins in mice.- Ensure the formulation is not too viscous. Adjust the vehicle composition if necessary.- Use a warming lamp to dilate the tail veins before injection.[8]
Variable experimental results - Inconsistent dosing.- Instability of the this compound formulation.- Ensure accurate calculation of dosage based on individual mouse body weight.- Prepare fresh this compound formulations for each experiment and use them immediately.[5]
Signs of irritation at the injection site - High concentration of DMSO.- Improper injection technique.- Minimize the final concentration of DMSO in the injected volume.- Ensure proper subcutaneous or intraperitoneal injection technique to avoid leakage and local irritation.[9]

Quantitative Data Summary

Table 1: this compound Dosage and Administration in Murine Models

Disease Model Mouse Strain Dosage Administration Route Frequency Reference
Human Mantle Cell Lymphoma XenograftSCID mice4 mg/kg or 12 mg/kgIntraperitoneal (IP)3 times a week for one month[1]
Human Breast Carcinoma Xenograft (MCF-7)SCID mice4 mg/kgIntraperitoneal (IP)3 times a week[7]
Human Breast Carcinoma Xenograft (MDA-MB-231)SCID mice12 mg/kgIntraperitoneal (IP)3 times a week[7]
Allergic AsthmaBALB/c miceNot specifiedIntraperitoneal (IP)Before each challenge[6]
Pancreatic CarcinomaMouse modelNot specifiedIntravenous (IV)Not specified[3]

Table 2: Recommended Maximum Injection Volumes for Mice

Administration Route Maximum Volume Needle Size (Gauge)
Intravenous (IV)< 0.2 mL27-30
Intraperitoneal (IP)< 2-3 mL25-27
Subcutaneous (SC)< 2-3 mL (max 1 mL per site)25-27
Intramuscular (IM)< 0.05 mL25-27
Oral (Gavage)< 10 mL/kgNot applicable

Source: Adapted from various animal administration guidelines.[10]

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal Administration

  • Materials:

    • (-)-DHMEQ powder

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Polyethylene glycol 300 (PEG300)

    • Tween-80

    • Sterile Saline (0.9% NaCl)

    • Sterile microcentrifuge tubes

    • Ultrasonic water bath

  • Procedure:

    • Prepare a stock solution of this compound in DMSO at a concentration of 50 mg/mL.

    • For a final injection volume of 1 mL, add 100 µL of the this compound stock solution to 400 µL of PEG300 in a sterile microcentrifuge tube.

    • Mix thoroughly by vortexing.

    • Add 50 µL of Tween-80 to the mixture and mix again.

    • Add 450 µL of sterile saline to bring the final volume to 1 mL.

    • Vortex the final suspension and sonicate for 5-10 minutes to ensure a homogenous mixture.[1]

    • Administer the suspension to the mice immediately after preparation.

Protocol 2: Intraperitoneal (IP) Injection in Mice

  • Materials:

    • Prepared this compound suspension

    • Sterile 1 mL syringe

    • 25-27 gauge needle

    • 70% ethanol (B145695) for disinfection

    • Appropriate mouse restraint device

  • Procedure:

    • Calculate the required injection volume based on the mouse's body weight and the desired dosage.

    • Restrain the mouse securely, exposing the abdomen.

    • Tilt the mouse slightly with its head pointing downwards.

    • Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[11]

    • Wipe the injection site with 70% ethanol.

    • Insert the needle at a 30-40 degree angle into the peritoneal cavity.[12]

    • Gently aspirate to ensure no fluid (urine or intestinal contents) is drawn back. If fluid is present, reposition the needle.

    • Inject the this compound suspension slowly and steadily.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the mouse for any signs of distress post-injection.

Visualizations

Caption: this compound inhibits the nuclear translocation of NF-κB.

DHOG_Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Analysis prep_this compound Prepare this compound Suspension calc_dose Calculate Dosage per Mouse prep_this compound->calc_dose restrain Restrain Mouse calc_dose->restrain inject Administer via IP Injection restrain->inject monitor Monitor Animal Health inject->monitor endpoints Measure Experimental Endpoints monitor->endpoints

Caption: General workflow for this compound administration in mice.

References

Technical Support Center: Enhancing Signal-to-Noise Ratio in Digital Holographic Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Digital Holographic Microscopy (DHM) and Quantitative Phase Imaging (QPI). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental setups for a higher signal-to-noise ratio (SNR), leading to clearer, more reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of noise in my DHM images?

A1: The most significant source of noise in DHM is speckle noise , which arises from the high coherence of the laser light source interacting with a rough object surface. Other common sources include:

  • Shot Noise: Random fluctuations in the number of photons detected by the camera sensor, particularly prevalent in low-light conditions.

  • Camera Noise: This includes read noise, dark noise, and quantization noise from the digital sensor.

  • Zero-Order and Twin Image Noise: In off-axis holography, these are artifacts that can overlap with the real image if not properly filtered.

  • Environmental Factors: Vibrations, air turbulence, and temperature fluctuations can degrade the quality of the recorded hologram.

  • Parasitic Interferences: Unwanted reflections from optical components in the setup can create interference patterns that obscure the sample's signal.

Q2: My reconstructed images look grainy and have low contrast. What is the likely cause and solution?

A2: A grainy appearance with low contrast is a classic sign of speckle noise . This can be addressed through both optical and digital methods. Optically, you can try reducing the spatial coherence of your illumination source. Digitally, a wide range of filtering algorithms can be applied post-acquisition to reduce speckle.

Q3: I see fringe patterns and other strange artifacts in my images that are not part of my sample. What are they?

A3: These are likely parasitic interferences from reflections off optical surfaces (e.g., lenses, filters, the camera sensor window). To mitigate this, ensure all optical components are clean and consider using anti-reflection coated optics. For persistent issues, slightly tilting optical components can sometimes direct these reflections away from the camera sensor.

Q4: How can I reduce noise when imaging light-sensitive live cells?

A4: For light-sensitive samples, it's crucial to minimize the illumination intensity, which can increase the impact of shot noise.[1] To counteract this, you can:

  • Use a high-quantum-efficiency, low-noise camera.

  • Increase the camera's integration time, if the sample is static enough to avoid motion blur.

  • Employ digital noise reduction techniques that are effective at low signal levels, such as frame averaging if multiple holograms can be captured in quick succession.

Troubleshooting Guides

This section provides structured guidance for resolving common issues encountered during DHM experiments.

Issue 1: High Speckle Noise in Reconstructed Images

Symptoms:

  • Grainy or salt-and-pepper appearance in the reconstructed amplitude and phase images.

  • Reduced image contrast and obscured fine details of the sample.

Troubleshooting Steps:

  • Optical Adjustments (During Acquisition):

    • Reduce Spatial Coherence: If your setup allows, use a rotating diffuser or a light source with lower spatial coherence, such as an LED.[2][3] Be aware that this may slightly reduce the spatial resolution.

    • Implement Multi-Look Digital Holography: Acquire multiple holograms with different speckle patterns and average the reconstructed images. This is a very effective method for speckle reduction. See the detailed protocol below.

  • Digital Processing (Post-Acquisition):

    • Apply Digital Filters: Use image processing software to apply filters designed for speckle reduction. Common and effective filters include Median, Wiener, Frost, and Block-Matching 3D (BM3D) filters.[4][5] The choice of filter and its parameters will depend on the specific characteristics of your image and the desired trade-off between noise reduction and detail preservation.

Issue 2: Presence of Zero-Order and Twin Image Artifacts

Symptoms:

  • A bright central spot (zero-order) and a ghost image (twin image) overlapping with the desired reconstructed image in off-axis DHM.

Troubleshooting Steps:

  • Optimize Optical Setup:

    • Adjust Off-Axis Angle: Ensure a sufficient angle between the reference and object beams to spatially separate the zero-order, real image, and twin image in the Fourier domain.

  • Implement Spatial Filtering:

    • Frequency Domain Filtering: During the numerical reconstruction process, apply a spatial filter in the Fourier domain to select only the spectrum of the real image before performing the inverse Fourier transform.[6]

Issue 3: Low Signal-to-Noise Ratio in Low-Light Conditions

Symptoms:

  • Images appear noisy, especially when using low laser power for sensitive samples.

  • Loss of fine details and reduced quantitative phase accuracy.

Troubleshooting Steps:

  • Hardware Optimization:

    • Use a High-Performance Camera: Employ a camera with high quantum efficiency and low read noise.

    • Stable Laser Source: Ensure your laser has good power stability to minimize fluctuations in illumination intensity.

  • Acquisition Strategy:

    • Signal Averaging: If possible, acquire and average multiple holograms. This can significantly improve the SNR.[7]

  • Post-Processing:

    • Advanced Denoising Algorithms: Use sophisticated denoising algorithms like BM3D, which are effective even at lower signal levels.[3]

Data Presentation: Comparison of Digital Speckle Reduction Filters

The following table summarizes the performance of various digital filters for speckle noise reduction in DHM, based on common performance metrics.

Filter TypePrinciple of OperationTypical SNR ImprovementSpeckle Contrast ReductionAdvantagesDisadvantages
Median Filter Replaces each pixel's value with the median value of its neighbors.Low to ModerateModerateSimple to implement, good at removing salt-and-pepper noise.Can blur edges and remove fine details.
Wiener Filter Performs statistical-based filtering to minimize the mean square error.ModerateModerateGood balance between noise reduction and detail preservation.Requires estimation of the noise and original signal spectra.
Frost Filter An adaptive filter that uses local statistics to preserve edges.Moderate to HighGoodEffective at preserving sharp features while smoothing speckle.Can be computationally more intensive than simpler filters.
Lee Filter Another adaptive filter based on local statistics.Moderate to HighGoodSimilar to the Frost filter, good for edge preservation.Performance depends on the window size selection.
BM3D (Block-Matching and 3D Filtering) Groups similar 2D image patches into 3D groups and filters them together.[3]HighExcellentState-of-the-art performance in noise reduction while preserving details.Computationally very intensive.

Experimental Protocols

Protocol 1: Speckle Reduction using Multi-Look Digital Holography

This protocol describes how to acquire and process multiple holograms to reduce speckle noise. The principle is to average multiple reconstructed images, each having an independent speckle pattern.

Methodology:

  • Inducing Speckle Diversity (choose one method):

    • Angle Diversity: Slightly change the angle of the illumination beam between each hologram acquisition. This can be done by tilting a mirror in the illumination path.

    • Wavelength Diversity: If you have a tunable laser or multiple lasers, acquire holograms at slightly different wavelengths.

    • Polarization Diversity: Use a polarization rotator in the illumination path and acquire holograms at different polarization states.

    • Moving Diffuser: Place a rotating ground glass diffuser in the illumination path and acquire holograms at different times.

  • Hologram Acquisition:

    • For each unique speckle condition (e.g., each angle, wavelength, or polarization state), record a digital hologram.

    • Acquire a sufficient number of holograms (e.g., 10-20) for effective speckle reduction.

  • Numerical Reconstruction:

    • Individually reconstruct the complex wavefront (amplitude and phase) for each acquired hologram.

    • Ensure that all reconstructed images are properly aligned. Image registration algorithms may be necessary if there is any sample drift between acquisitions.

  • Averaging:

    • Average the intensity (amplitude squared) of all the reconstructed images to obtain the final speckle-reduced intensity image.

    • For quantitative phase imaging, the complex fields should be averaged before calculating the final phase image.

Protocol 2: Applying the BM3D Filter for Speckle Reduction

This protocol outlines the steps for using the Block-Matching and 3D Filtering (BM3D) algorithm, a powerful method for digital noise reduction.

Methodology:

  • Software and Libraries:

    • Ensure you have a suitable programming environment (e.g., Python with libraries like NumPy and a BM3D implementation, or MATLAB with the Image Processing Toolbox).

    • There are several open-source implementations of the BM3D algorithm available online.

  • Image Preparation:

    • Load your reconstructed, noisy holographic image (either amplitude or phase) into your programming environment.

    • Convert the image to a floating-point data type and normalize it to a range of if required by the specific BM3D implementation.

  • BM3D Algorithm Implementation:

    • The BM3D algorithm typically involves two stages: a basic estimate and a final estimate.[3]

    • Stage 1 (Basic Estimate):

      • Block Matching: For a reference block (a small square patch of the image), similar blocks are found within a defined search area.

      • Collaborative Filtering: The matched blocks are grouped into a 3D stack. A 3D transformation (e.g., 3D wavelet transform) is applied to this stack.

      • Shrinkage: The transform coefficients are filtered (hard thresholding) to remove noise.

      • Inverse Transformation: An inverse 3D transformation is applied to the filtered coefficients.

    • Stage 2 (Final Estimate):

      • This stage repeats the process but uses the basic estimate from Stage 1 to improve the block matching.

      • Wiener filtering is often used in the collaborative filtering step of this stage for more refined noise reduction.[3]

  • Aggregation:

    • The denoised blocks are returned to their original positions. Since the blocks are overlapping, each pixel will have multiple estimates. These estimates are aggregated (averaged with weights) to produce the final denoised image.

  • Parameter Tuning:

    • The performance of the BM3D algorithm can depend on several parameters, such as the block size, search window size, and the noise variance estimate. It may be necessary to adjust these parameters to achieve optimal results for your specific data.

Visualizations

Below are diagrams illustrating key concepts and workflows for improving the signal-to-noise ratio in DHM.

Experimental_Workflow_Multi_Look_DHM cluster_acquisition Hologram Acquisition cluster_processing Digital Processing start Start acquire_h1 Acquire Hologram 1 start->acquire_h1 change_speckle Change Speckle Pattern (e.g., change illumination angle) acquire_h1->change_speckle reconstruct_h1 Reconstruct Hologram 1 acquire_h1->reconstruct_h1 acquire_hN Acquire Hologram N change_speckle->acquire_hN reconstruct_hN Reconstruct Hologram N acquire_hN->reconstruct_hN align_images Align Reconstructed Images reconstruct_h1->align_images reconstruct_hN->align_images average Average Images align_images->average final_image Speckle-Reduced Image average->final_image

Experimental workflow for Multi-Look Digital Holography.

Noise_Sources_Relationship cluster_sources Primary Noise Sources cluster_effect Effect on Image Quality speckle Speckle Noise Coherent Illumination low_snr Low Signal-to-Noise Ratio speckle->low_snr shot Shot Noise Photon Statistics shot->low_snr camera Camera Noise Read, Dark, Quantization camera->low_snr environmental Environmental Noise Vibrations, Air Turbulence artifacts Image Artifacts environmental->artifacts low_contrast Reduced Contrast low_snr->low_contrast detail_loss Loss of Fine Details low_snr->detail_loss artifacts->detail_loss

Relationship between noise sources and their impact on image quality.

Digital_Filtering_Logic input_image Noisy Reconstructed Image choose_filter Select Filtering Method input_image->choose_filter filter_simple Simple Filters (e.g., Median, Wiener) choose_filter->filter_simple Fast, less detail preservation filter_adaptive Adaptive Filters (e.g., Frost, Lee) choose_filter->filter_adaptive Good balance filter_advanced Advanced Filters (e.g., BM3D) choose_filter->filter_advanced High performance, computationally intensive apply_filter Apply Filter filter_simple->apply_filter filter_adaptive->apply_filter filter_advanced->apply_filter output_image Denoised Image apply_filter->output_image

References

Technical Support Center: DHOG (Dehydroepiandrosterone O-glucuronide) Dosage and Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the primary difference between DHEA, DHEAS, and DHOG?

A1: DHEA (Dehydroepiandrosterone) is a steroid hormone. DHEAS (Dehydroepiandrosterone Sulfate) is the sulfated, more stable, and abundant form of DHEA in circulation. This compound (Dehydroepiandrosterone O-glucuronide) is a metabolite of DHEA formed in the liver to facilitate excretion. While DHEA and DHEAS are biologically active and widely studied, this compound is primarily considered a product of detoxification.

Q2: Are there established dosage guidelines for this compound in mouse models?

A2: Currently, there are no established dosage guidelines specifically for this compound in mouse models for any disease. The information provided in this guide is extrapolated from studies using DHEA and DHEAS.

Q3: What are the common routes of administration for DHEA and DHEAS in mice?

A3: Common routes of administration for DHEA and DHEAS in mice include oral gavage (PO), subcutaneous (SC) injection, intraperitoneal (IP) injection, and supplementation in the diet or drinking water. The choice of administration route depends on the experimental design and the desired pharmacokinetic profile.

Troubleshooting Guide

Q1: I am not observing the expected therapeutic effect after DHEA/DHEAS administration. What could be the issue?

A1: Several factors could contribute to a lack of efficacy:

  • Dosage: The dosage may be too low. Refer to the dosage tables below for ranges used in different models.

  • Mouse Strain: The genetic background of the mouse strain can significantly influence the response to DHEA.[1]

  • Metabolism: The conversion of DHEA/DHEAS to its active metabolites can vary.

  • Route of Administration: The bioavailability of DHEA/DHEAS differs with the administration route. Oral administration is subject to first-pass metabolism.

Q2: My mice are showing signs of toxicity (e.g., weight loss, lethargy) after DHEA/DHEAS administration. What should I do?

A2: High doses of DHEA can lead to side effects.

  • Reduce Dosage: Immediately lower the administered dose.

  • Monitor Health: Closely monitor the health of the animals, including body weight and food/water intake.

  • Check for Purity: Ensure the purity of the DHEA/DHEAS compound.

  • Consider Side Effects: Be aware of potential side effects such as hepatomegaly (enlarged liver) and changes in liver enzyme activity, which have been observed with high doses.[2]

Q3: I am observing high variability in my experimental results between individual mice.

A3: Inter-individual variability is common in in vivo studies.

  • Standardize Procedures: Ensure all experimental procedures, including animal handling, dosing time, and sample collection, are highly standardized.

  • Increase Sample Size: A larger number of animals per group can help to mitigate the effects of individual variability.

  • Consider Sex Differences: The effects of DHEA can be sex-dependent. Analyze data for males and females separately.

Dosage and Administration Tables for DHEA/DHEAS in Mouse Models

Table 1: DHEA/DHEAS Dosage in Mouse Models of Metabolic Diseases

Mouse ModelCompoundDosageRoute of AdministrationObserved EffectsReference
Diabetic (db/db) MiceDHEA0.4% in dietDietPrevented hyperglycemia and islet atrophy[3]
Diabetic (db/db) MiceDHEA0.1% - 0.4% in dietDietPrevented hyperglycemia[1]
Obese (ob/ob) MiceDHEA0.1% in dietDietPrevented mild hyperglycemia, decreased body weight[1]
High-Fat Diet-Induced ObesityDHEA6 mg/100 g body weightSubcutaneous (SC)Induced PCOS-like phenotype with hyperinsulinemia[4]

Table 2: DHEA/DHEAS Dosage in Mouse Models of Cancer

Mouse ModelCompoundDosageRoute of AdministrationObserved EffectsReference
Head and Neck Cancer (Xenograft)DHEA10 mg/kgIntraperitoneal (IP)Sensitized tumors to irinotecan[5]
Pituitary Tumor (Xenograft)DHEA8 mg/mouse/daySubcutaneous (SC)Attenuated tumor growth in combination with parthenolide[6]
Spontaneous Cancers (Aging)DHEAS25 µg/ml in drinking waterDrinking WaterNo significant effect on cancer incidence[2]

Table 3: DHEA/DHEAS Dosage in Mouse Models of Neurological Disorders

Mouse ModelCompoundDosageRoute of AdministrationObserved EffectsReference
Alzheimer's Disease (Aβ injection)DHEANot specifiedNot specifiedReduced cognitive impairments[7]
Alzheimer's Disease (3xTg-AD)DHEAS10 mg/kgNot specifiedDecreased Aβ plaques[8]
General NeuroprotectionDHEAS10 mg/kgIntraperitoneal (IP)No effect on seizure thresholds[9]

Experimental Protocols

Protocol 1: Oral Gavage Administration of DHEA

  • Preparation of Dosing Solution:

    • Dissolve DHEA in a suitable vehicle such as corn oil or sesame oil. A common concentration is 10 mg/ml.

    • Ensure the solution is homogenous by vortexing or brief sonication.

  • Animal Handling:

    • Gently restrain the mouse, ensuring it is calm to minimize stress.

  • Gavage Procedure:

    • Use a proper-sized, flexible gavage needle.

    • Carefully insert the needle into the esophagus, avoiding the trachea.

    • Slowly administer the calculated volume of the DHEA solution.

    • The typical volume for oral gavage in mice is 5-10 ml/kg.

  • Post-Administration Monitoring:

    • Observe the mouse for any signs of distress immediately after the procedure and periodically for the next few hours.

Protocol 2: Subcutaneous Injection of DHEA

  • Preparation of Dosing Solution:

    • Dissolve DHEA in a sterile vehicle suitable for subcutaneous injection, such as sesame oil or a mixture of ethanol (B145695) and mineral oil.[6]

  • Injection Procedure:

    • Gently lift the skin on the back of the neck or flank to form a tent.

    • Insert a sterile needle (e.g., 25-27 gauge) into the base of the skin tent.

    • Slowly inject the DHEA solution.

    • Withdraw the needle and gently massage the injection site to aid dispersal.

  • Post-Administration Monitoring:

    • Monitor the injection site for any signs of irritation or inflammation.

Signaling Pathways and Experimental Workflows

DHEA Metabolism and Signaling Pathway

DHEA_Metabolism_Signaling cluster_circulation Circulation cluster_cell Target Cell DHEAS DHEAS DHEA DHEA DHEAS->DHEA Sulfatase Androstenedione Androstenedione DHEA->Androstenedione 3β-HSD PI3K_Akt PI3K/Akt Pathway DHEA->PI3K_Akt G-protein coupled receptor Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Estrone Estrone Androstenedione->Estrone Aromatase Estradiol Estradiol Testosterone->Estradiol Aromatase AR Androgen Receptor Testosterone->AR ER Estrogen Receptor Estradiol->ER Genomic_Effects Genomic Effects (Gene Transcription) AR->Genomic_Effects ER->Genomic_Effects Non_Genomic_Effects Non-Genomic Effects (e.g., Kinase Activation) PI3K_Akt->Non_Genomic_Effects

Caption: Metabolism of DHEAS to active steroid hormones and subsequent signaling pathways.

Experimental Workflow for a DHEA Efficacy Study

DHEA_Efficacy_Workflow start Start: Select Mouse Model acclimatization Acclimatization (1-2 weeks) start->acclimatization randomization Randomize into Groups (Control vs. DHEA-treated) acclimatization->randomization treatment DHEA/Vehicle Administration (Define dose, route, frequency) randomization->treatment monitoring Monitor Health & Body Weight treatment->monitoring endpoint Endpoint Measurement (e.g., Tumor volume, Blood glucose) monitoring->endpoint analysis Data Analysis endpoint->analysis conclusion Conclusion analysis->conclusion

Caption: A typical experimental workflow for evaluating the efficacy of DHEA in a mouse model.

References

Common issues with Fenestra LC in preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fenestra LC. This resource is designed for researchers, scientists, and drug development professionals using Fenestra LC in their preclinical micro-CT imaging studies. Here you will find answers to frequently asked questions and detailed troubleshooting guides to help you resolve common issues and optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Fenestra LC and what is its primary application? Fenestra LC is a lipid-based, iodinated contrast agent designed for preclinical micro-CT imaging. Its primary application is the visualization of the hepatobiliary system. The agent is formulated as a novel oil-in-water lipid emulsion that mimics naturally occurring plasma lipoproteins (chylomicron remnants). Following intravenous administration, these particles are selectively taken up by hepatocytes, allowing for contrast enhancement of the liver parenchyma.[1]

Q2: How should Fenestra LC be stored and handled? Fenestra LC should be stored at room temperature. Refrigeration is not recommended as partial freezing can cause the emulsion to separate, rendering it unusable. The agent appears as a white or slightly off-white milky fluid. Before use, gently invert or shake the vial to ensure it is well-mixed. If a dose is drawn and not used within 5-10 minutes, it should be remixed by gentle inversion of the syringe. Do not use the agent if it appears to have separated into distinct oil and water phases.[1]

Q3: What is the recommended injection protocol for a mouse model? For a standard 20g mouse, the recommended dose is typically between 200 µL and 400 µL, administered via the lateral tail vein.[2] The injection should be performed slowly, over a period of 30-60 seconds. To ensure a successful intravenous injection and prevent extravasation (leakage into the surrounding tissue), it is recommended to dilate the tail vessels by immersing the tail in warm water for 30-60 seconds prior to injection.[1]

Q4: When is the optimal time for imaging after Fenestra LC injection? For liver imaging in mice, contrast enhancement begins to peak around 3 to 4 hours post-injection.[1][3] However, adequate contrast for imaging can often be achieved for up to 6 hours.[1] It is important to note that the metabolic status of the animal can affect uptake and clearance, so optimal timing may vary depending on the animal strain, diet, or disease model being studied.[4]

Q5: How is Fenestra LC cleared from the body? Fenestra LC is metabolized and eliminated through the hepatobiliary system. The contrast-carrying metabolites are eliminated into the bile. Consequently, enhancement of the gastrointestinal tract may be visible at later time points. The agent is primarily eliminated in the feces.[1][4]

Troubleshooting Guides

This section addresses specific issues that users may encounter during their experiments with Fenestra LC.

Issue 1: Poor or Inconsistent Liver Contrast Enhancement

Q: My micro-CT images show weak or highly variable contrast enhancement in the liver across my study animals. What could be the cause?

A: This is a common issue that can stem from several factors related to the agent's preparation, administration, or the physiological state of the animal. Inconsistent enhancement compromises the quantitative analysis of your study.

Troubleshooting Steps:

  • Verify Agent Integrity: Before injection, visually inspect the Fenestra LC vial. The emulsion should be a uniform, milky white liquid. If you observe any clear separation of oil and water phases, do not use the agent as its stability is compromised. Always mix the vial by gentle inversion before drawing a dose.[1]

  • Confirm Successful Injection: The most frequent cause of poor systemic contrast is the partial or complete extravasation of the agent during tail vein injection (i.e., the dose was injected into the tissue around the vein, not into it).

    • Action: Perform a quick, low-resolution scan of the animal's tail. A bright, hyperdense area at the injection site confirms extravasation.[4] If this occurs, that animal's data for that timepoint should be excluded. Refine your injection technique for subsequent animals.

  • Check Anesthesia Protocol: Certain anesthetics can alter an animal's metabolism and cardiovascular function, thereby affecting the biodistribution and uptake of Fenestra LC.[1][4]

    • Action: Maintain a consistent anesthesia protocol across all animals in your study. If you suspect the anesthetic is the issue, consult veterinary literature for alternatives known to have minimal impact on hepatic function.

  • Standardize Animal Preparation: Factors like diet and fasting can significantly impact the metabolism of lipid-based agents.[4] Most lab chow contains radio-opaque minerals that can cause abdominal artifacts.

    • Action: Whenever possible, fast animals prior to imaging or place them on a soft or liquid diet for 24-48 hours to reduce gastrointestinal artifacts and standardize metabolic states.[5]

G start Start: Poor Liver Contrast Enhancement check_agent Step 1: Verify Agent Integrity (No Phase Separation?) start->check_agent check_injection Step 2: Confirm IV Injection (Scan Tail for Extravasation) check_agent->check_injection Agent OK fail_agent Action: Discard vial. Use new vial. check_agent->fail_agent Separated check_anesthesia Step 3: Review Anesthesia (Is Protocol Consistent?) check_injection->check_anesthesia Injection OK fail_injection Action: Exclude animal data. Refine injection technique. check_injection->fail_injection Extravasated check_prep Step 4: Standardize Animal Prep (Diet, Fasting Consistent?) check_anesthesia->check_prep Consistent fail_anesthesia Action: Standardize protocol. Consult literature for alternatives. check_anesthesia->fail_anesthesia Inconsistent success Result: Consistent Enhancement Achieved check_prep->success Consistent fail_prep Action: Implement consistent diet/fasting protocol. check_prep->fail_prep Inconsistent

Caption: Workflow for troubleshooting poor or inconsistent contrast enhancement.

Issue 2: Unexpected High Signal in Spleen

Q: I am observing significant contrast enhancement in the spleen, which is not the primary target organ for Fenestra LC. Why is this happening?

A: While the primary target of Fenestra LC is the liver hepatocytes, some uptake by the reticuloendothelial system (RES), which includes macrophages in the spleen (and Kupffer cells in the liver), can occur.[6] Elevated spleen uptake may indicate an issue with the nanoparticle formulation, such as aggregation.

Troubleshooting Steps:

  • Evaluate Emulsion Stability: Nanoparticle aggregation can lead to larger particles that are more readily cleared by the spleen's macrophages.[7] This can be caused by improper storage (e.g., exposure to freezing temperatures) or expiration of the agent.

    • Action: Ensure the agent is stored correctly at room temperature and is within its expiration date.[4] Do not shake the vial vigorously, as this can affect emulsion stability; use gentle inversion to mix.[1]

  • Review Injection Rate and Volume: A very rapid injection or an excessive volume can saturate the hepatic uptake mechanism, leading to increased circulation time and greater clearance by secondary RES organs like the spleen.[6] Injecting a volume greater than 0.2 mL into a 20g mouse can cause stress and may lead to adverse health effects, potentially altering biodistribution.[6]

    • Action: Adhere to the recommended slow injection rate (30-60 seconds) and dosage guidelines.[1] See the table below for typical dosage adjustments.

  • Consider the Animal's Health Status: Underlying inflammation or certain disease models can cause splenomegaly or an activated RES, leading to naturally higher uptake of nanoparticles in the spleen.

    • Action: Correlate the imaging findings with necropsy data. If the spleen is enlarged or shows other pathological signs, the splenic enhancement may be a result of the animal's condition rather than an issue with the agent.

The following tables provide expected biodistribution data for a properly administered dose of Fenestra LC and a guide for adjusting injection volume based on animal weight.

Organ Expected Signal (% Injected Dose) Problematic Signal (% Injected Dose) Potential Cause
Liver > 70%< 50%Injection failure, Saturated uptake
Spleen < 15%> 30%Nanoparticle aggregation, RES activation
Blood Pool (at 4h) Low / BaselineHighImpaired hepatic uptake (liver disease)
Lungs Minimal / Baseline> 10%Severe aggregation, Embolism risk
Animal Weight (g) Recommended Injection Volume (µL)
20400
25500
30600

Note: Injection volumes should always comply with institutional IACUC guidelines on intravenous administration limits.

Issue 3: Low Signal-to-Noise Ratio (SNR) in Images

Q: My final reconstructed images are grainy, and it's difficult to distinguish the enhanced liver from the surrounding tissue. How can I improve the SNR?

A: Low SNR can be caused by insufficient signal (poor contrast enhancement), high noise (from the imaging system), or both. Optimizing both the experimental protocol and the scanner acquisition parameters is crucial.

Troubleshooting Steps:

  • Maximize the Signal: First, ensure you have addressed all the points in the "Poor Contrast Enhancement" section above to maximize the signal from the agent itself.

  • Optimize CT Acquisition Parameters:

    • X-Ray Tube Settings: Increasing the tube current (µA) or exposure time (ms) will increase the number of photons reaching the detector, which generally improves SNR at the cost of a higher radiation dose and longer scan time.

    • Frame Averaging: Acquire multiple projections at each gantry angle and average them. This is a very effective way to reduce random noise.

    • Voxel Size: Using a larger voxel size (lower resolution) will increase the number of photons per voxel, thereby increasing SNR. This is a trade-off with image resolution.

  • Use Appropriate Reconstruction Filters: The choice of reconstruction algorithm and filter (e.g., a smoother kernel like a Hamming filter vs. a sharper one like a Shepp-Logan) can significantly impact image noise.

    • Action: Re-reconstruct your data using a smoother filter. While this may slightly reduce spatial resolution, it will decrease the apparent noise and may improve the differentiability of the enhanced liver tissue.

G cluster_prep 1. Pre-Experiment Preparation cluster_imaging 2. Imaging Procedure cluster_analysis 3. Data Analysis animal_prep Animal Prep (Acclimatize, Fasting/Diet) anesthetize Anesthetize Animal animal_prep->anesthetize agent_prep Agent Prep (Warm to RT, Invert to Mix) injection Inject Fenestra LC (Slow IV, 30-60s) agent_prep->injection scanner_setup Scanner Setup (Calibrate, Set Protocol) baseline_scan Acquire Baseline (Pre-Contrast) Scan scanner_setup->baseline_scan anesthetize->baseline_scan baseline_scan->injection wait Wait for Uptake (3-4 hours) injection->wait post_scan Acquire Post-Contrast Scan wait->post_scan reconstruct Reconstruct Images (Select Appropriate Filter) post_scan->reconstruct analysis Image Analysis (ROI Measurement, 3D Render) reconstruct->analysis

Caption: A standard experimental workflow for a preclinical study using Fenestra LC.

Detailed Experimental Protocols

Protocol 1: Reconstitution and Preparation of Fenestra LC for Injection
  • Retrieve: Remove the Fenestra LC vial from its room temperature storage location.

  • Inspect: Visually inspect the vial for any signs of phase separation (visible layers of clear liquid and milky emulsion) or particulate matter. The emulsion should be uniform and milky white. Do not use if separation is observed.

  • Mix: Gently invert the vial 10-15 times to ensure a homogenous suspension. Do not vortex or shake vigorously , as this can disrupt the lipid emulsion structure.

  • Prepare Syringe: Using a sterile 1 mL syringe with a 30-gauge needle, disinfect the vial's rubber septum with an alcohol swab.

  • Draw Dose: Carefully draw the calculated volume of Fenestra LC into the syringe. (e.g., 400 µL for a 20g mouse).

  • Remove Bubbles: Expel any air bubbles from the syringe. Due to the opaque nature of Fenestra LC, this must be done carefully.

  • Inject Promptly: Administer the dose to the animal within 5-10 minutes of drawing it. If this time is exceeded, remix the agent within the syringe by inverting it gently before injection.

Protocol 2: Micro-CT Imaging for Liver Contrast
  • Animal Preparation: Anesthetize the subject animal using your institution-approved protocol. Place the animal on the scanner bed and ensure it is properly secured to prevent motion. Set up physiological monitoring (e.g., respiratory gating) if available.

  • Baseline Scan: Perform a pre-contrast scan of the abdominal region.

    • Suggested Parameters (mouse): 70 kVp, 500 µA, 200 ms (B15284909) exposure, 400-720 views, ~90 µm isotropic resolution.

  • Agent Administration: Remove the animal from the scanner. Administer the prepared Fenestra LC dose via slow intravenous tail vein injection (over 30-60 seconds).

  • Uptake Period: Return the animal to a heated recovery cage and allow it to recover from anesthesia. The peak uptake period is 3 to 4 hours. The animal must be kept warm and monitored during this time.

  • Post-Contrast Scan: At the desired time point (e.g., 4 hours post-injection), re-anesthetize the animal and position it in the scanner in the same orientation as the baseline scan.

  • Acquisition: Perform the post-contrast scan using the identical acquisition parameters as the baseline scan to ensure comparability.

  • Recovery: Allow the animal to fully recover from anesthesia in a heated cage before returning it to its home cage.

  • Image Reconstruction: Reconstruct both pre- and post-contrast scans. Use a reconstruction filter that provides a good balance of sharpness and noise for your application (e.g., a Hamming filter is often a good starting point). Analyze images by drawing regions of interest (ROIs) in the liver parenchyma on both scans to quantify the change in Hounsfield Units (HU).

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of DHOG (1,3-Bis-[7-(3-amino-2,4,6-triiodophenyl)-heptanoyl]-2-oleoyl glycerol), commercially known as Fenestra® LC, a hepatobiliary contrast agent for preclinical micro-CT imaging. The following information is designed to help minimize potential toxicity and ensure high-quality data in longitudinal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound (Fenestra® LC) and what is its primary application?

This compound is a lipid-in-water emulsion of an iodinated triglyceride used as a contrast agent for preclinical X-ray computed tomography (CT) and micro-CT imaging.[1] It is specifically designed for hepatobiliary imaging in small animals, mimicking chylomicron remnants to allow for uptake by hepatocytes.[1] This enables enhanced visualization of the liver and biliary system.

Q2: Is this compound considered toxic?

Fenestra® LC is generally described as a non-toxic contrast agent.[2] However, improper handling or administration may lead to adverse effects. For instance, partial freezing of the emulsion can cause phase separation, rendering the product ineffective and potentially toxic.[2]

Q3: Can this compound be used for longitudinal studies involving repeated administrations?

Yes, user guides for Fenestra® LC state that it can be administered repeatedly without significant safety concerns, making it suitable for longitudinal studies.[3]

Q4: What is the recommended storage for this compound to maintain its stability and safety?

This compound should always be stored at room temperature. Refrigeration is not recommended as partial freezing can render the product ineffective and toxic.[2]

Q5: What are the clearance pathways for this compound?

This compound is primarily metabolized and eliminated through the hepatobiliary system, with the majority being excreted in the feces and a smaller fraction in the urine of normal animals.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Animal Distress or Adverse Reaction Post-Injection - Improper Storage: The product may have been partially frozen, leading to phase separation and increased toxicity.[2]- High Injection Volume: Injecting a volume greater than 0.2 mL in a 20g mouse may lead to serious health effects.[4]- Dehydration: Poorly hydrated animals may have a reduced tolerance to the contrast agent.- Always store Fenestra® LC at room temperature and visually inspect for a homogenous white or slightly off-white milky appearance before use.[2] Do not use if phase separation is observed.- Adjust the dose according to the animal's body weight. For a 20g mouse, a typical dose is 0.4 mL, but this can be adjusted.[3]- Ensure animals are well-hydrated with unlimited access to water before anesthesia and as soon as they regain consciousness.[5]
Poor Image Quality or Artifacts - Improper Animal Preparation: The presence of radiopaque minerals in commercial rodent chow can cause significant image artifacts.[3][6]- Animal Movement: Inadequate anesthesia can lead to motion artifacts.[3][6]- Incorrect Imaging Time: Imaging too early or too late can result in suboptimal contrast enhancement.- Fast animals prior to imaging or provide a liquid or soft vegetable diet for 24-48 hours before the study.[5]- Ensure proper and stable anesthesia throughout the scan. The choice of anesthetic can also influence image quality.[3][6]- Optimal liver contrast enhancement in mice is typically observed around 4 hours post-injection.[1]
Inconsistent Results in Longitudinal Studies - Variability in Animal Health: Underlying health issues can affect the metabolism and clearance of the contrast agent.- Inconsistent Administration Technique: Variations in injection speed or volume can lead to different biodistribution profiles.- Closely monitor animal health throughout the study. Any signs of illness should be noted and considered in the data analysis.- Standardize the injection protocol, including the rate of administration (e.g., 400 μL over 30-60 seconds).[3]

Data Presentation

Table 1: Recommended Dosage and Administration Parameters for Fenestra® LC in Mice

ParameterRecommendationReference
Route of Administration Intravenous (lateral tail vein)[3]
Dosage 0.4 mL per 20 g body weight (adjustable)[3]
Injection Rate 400 μL over 30-60 seconds[3]
Dosing Frequency At least every other day (shorter intervals may be possible)[3]

Experimental Protocols

Protocol 1: General Procedure for this compound (Fenestra® LC) Administration and Micro-CT Imaging in Mice

  • Animal Preparation:

    • Ensure mice are well-hydrated with free access to water.

    • To minimize image artifacts from gut content, fast the animals overnight or provide a liquid/soft diet for 24-48 hours prior to imaging.[5]

  • Contrast Agent Preparation:

    • Visually inspect the Fenestra® LC vial to ensure a homogenous, milky-white emulsion with no signs of phase separation.[2]

    • Gently invert the vial to mix before drawing the dose.[3]

  • Administration:

    • Anesthetize the mouse using an appropriate and approved protocol.

    • Administer the calculated dose of Fenestra® LC intravenously via the lateral tail vein at a controlled rate (e.g., 400 μL over 30-60 seconds).[3]

  • Micro-CT Imaging:

    • Position the anesthetized animal in the micro-CT scanner.

    • Acquire images at the desired time points. For optimal liver enhancement, imaging at approximately 4 hours post-injection is recommended.[1]

  • Post-Procedure Care:

    • Monitor the animal during recovery from anesthesia.

    • Ensure easy access to food and water post-recovery.

Mandatory Visualization

DHOG_Experimental_Workflow cluster_pre_procedure Pre-Procedure cluster_procedure Procedure cluster_post_procedure Post-Procedure Animal_Prep Animal Preparation (Hydration, Diet) Anesthesia Anesthesia Animal_Prep->Anesthesia Agent_Prep Contrast Agent Preparation (Visual Inspection, Mixing) Injection IV Injection of this compound Agent_Prep->Injection Anesthesia->Injection Imaging Micro-CT Imaging Injection->Imaging Recovery Recovery from Anesthesia Imaging->Recovery Monitoring Post-Procedure Monitoring Recovery->Monitoring

Caption: Experimental workflow for this compound (Fenestra® LC) administration and micro-CT imaging.

DHOG_Troubleshooting_Logic Adverse_Event Adverse Event Observed? Check_Storage Check Storage Conditions (Room Temp, No Freezing) Adverse_Event->Check_Storage Yes Poor_Image Poor Image Quality? Adverse_Event->Poor_Image No Check_Dosage Verify Dosage and Injection Volume Check_Storage->Check_Dosage Check_Hydration Assess Animal Hydration Status Check_Dosage->Check_Hydration Check_Diet Review Animal Diet (Fasting/Liquid Diet) Poor_Image->Check_Diet Yes Inconsistent_Results Inconsistent Longitudinal Results? Poor_Image->Inconsistent_Results No Check_Anesthesia Evaluate Anesthesia Protocol Check_Diet->Check_Anesthesia Check_Timing Confirm Imaging Time Point Check_Anesthesia->Check_Timing Monitor_Health Monitor Animal Health Closely Inconsistent_Results->Monitor_Health Yes Standardize_Protocol Standardize Injection Protocol Monitor_Health->Standardize_Protocol

Caption: Troubleshooting logic for this compound-related issues in preclinical studies.

References

Technical Support Center: DHOG MicroCT Image Reconstruction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing DHOG (1,3-Bis-[7-(3-amino-2,4,6-triiodophenyl)-heptanoyl]-2-oleoyl glycerol) for preclinical microCT imaging. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during image reconstruction with this high-Z contrast agent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in preclinical microCT imaging?

This compound is a hepatobiliary contrast agent specifically designed for preclinical microCT imaging in animal models, particularly mice.[1] It is an iodinated lipid emulsion that is taken up by hepatocytes in the liver, allowing for enhanced visualization of the liver parenchyma and the detection of liver lesions.[1] Its high atomic number (high-Z) iodine content provides excellent contrast for X-ray-based imaging.

Q2: What are the most common image artifacts encountered with this compound microCT data?

Due to its high iodine concentration, the most prevalent artifacts in this compound-enhanced microCT are:

  • Beam Hardening Artifacts: These manifest as "cupping" (artificially lower attenuation in the center of the liver) or dark streaks between highly attenuating regions.[2] This occurs because the polychromatic X-ray beam becomes "harder" (has a higher average energy) as it passes through the dense, iodine-rich liver, which is not fully accounted for by standard reconstruction algorithms.[2]

  • Streak Artifacts: These appear as dark and bright lines radiating from the highly enhanced liver or other dense structures.[2][3] They are a common manifestation of beam hardening.[2]

  • Noise: Increased noise can be a challenge, especially in low-dose scanning protocols. Iterative reconstruction methods can be employed to mitigate noise.[3]

  • Ring Artifacts: These appear as concentric circles on the reconstructed images and are typically caused by detector imperfections or miscalibration.[3]

  • Motion Artifacts: Subject movement during the scan can lead to blurring and ghosting in the reconstructed images.

Q3: Can this compound cause artifacts similar to those from metallic implants?

Yes, the high concentration of iodine in this compound can lead to artifacts that are similar in appearance to those caused by metallic implants. These include severe streaking and dark bands that can obscure the underlying anatomy.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the reconstruction of this compound microCT data.

Problem 1: Dark streaks and cupping artifacts are obscuring liver lesion details.
  • Cause: Beam hardening due to the high iodine concentration in the liver.[2][3]

  • Solutions:

    • Utilize Beam Hardening Correction (BHC) Algorithms: Most microCT reconstruction software includes BHC algorithms. It is crucial to apply and optimize the level of this correction. Insufficient correction will leave residual artifacts, while over-correction can introduce new artifacts.

    • Increase X-ray Tube Voltage (kVp): Using a higher energy X-ray spectrum can reduce the effects of beam hardening.[4] However, this may also decrease contrast-to-noise ratio (CNR) for iodine, so a balance must be found.[4]

    • Software-based Correction: Some advanced software packages offer specific metal artifact reduction (MAR) algorithms that can be effective in reducing streak artifacts from high-Z contrast agents.

    • Dual-Energy MicroCT: If available, dual-energy scanning can effectively separate the iodine signal from the tissue and significantly reduce beam hardening artifacts.[3]

Problem 2: Reconstructed images appear noisy, making small lesions difficult to detect.
  • Cause: Low photon counts, often a result of low-dose scanning protocols or high X-ray attenuation by the subject.

  • Solutions:

    • Increase Scan Time or X-ray Tube Current (mA): This will increase the number of photons and improve the signal-to-noise ratio (SNR). However, this also increases the radiation dose to the animal.

    • Employ Iterative Reconstruction Algorithms: Algorithms like Ordered Subset Expectation Maximization (OSEM) can produce images with lower noise compared to traditional Filtered Back Projection (FBP) algorithms, especially with a lower number of projections.

    • Post-reconstruction Filtering: Applying a smoothing filter (e.g., a Gaussian filter) after reconstruction can reduce noise, but may also lead to a loss of fine detail. Use with caution and optimize the filter parameters.

Problem 3: Ring-like structures are superimposed on the image.
  • Cause: Non-uniform detector response or a defective detector element.[3]

  • Solutions:

    • Detector Calibration: Perform a new detector calibration (flat-field correction) before scanning. This is often the most effective solution.

    • Ring Artifact Removal Filters: Most reconstruction software includes filters specifically designed to remove ring artifacts. These should be applied during the reconstruction process.

Problem 4: The edges of the liver and internal structures appear blurred or doubled.
  • Cause: Motion of the animal during the scan, which can be due to breathing or inadequate anesthesia.

  • Solutions:

    • Respiratory Gating: If your microCT system supports it, use respiratory gating to acquire data only during specific phases of the breathing cycle.

    • Optimize Anesthesia Protocol: Ensure the animal is properly anesthetized and its physiological state is stable throughout the scan.

    • Shorter Scan Times: Reducing the overall scan time can minimize the window for potential movement.

Quantitative Data Summary

The following tables summarize key quantitative data relevant to this compound microCT imaging and reconstruction.

Table 1: Typical Hounsfield Unit (HU) Enhancement with this compound in Mice

OrganPre-Contrast (HU)Post-Contrast (HU) at 3-7 hours
Liver~50 - 70> 200
Spleen~70 - 90> 150
Aorta (blood pool)~40 - 60> 300 (early phase)
Kidney~30 - 50Minimal enhancement

Data adapted from studies on hepatobiliary contrast agents in mice.

Table 2: Impact of Reconstruction Parameters on Image Quality Metrics

Reconstruction ParameterEffect on Image QualityRecommendation for this compound Data
Beam Hardening Correction (BHC) Level Increasing BHC reduces cupping and streak artifacts but can introduce new artifacts if over-applied.Start with a medium level and adjust based on visual inspection of the reconstructed liver.
Number of Iterations (Iterative Reconstruction) Higher iterations can improve image sharpness but also increase noise.A balance is needed. Start with the software's default and adjust to optimize the trade-off between noise and resolution.
Post-Reconstruction Filter Strength Stronger filtering reduces noise but can blur fine details and lesion margins.Use minimal filtering necessary to achieve acceptable noise levels without sacrificing important details.
Voxel Size Smaller voxel size increases spatial resolution but also increases noise and scan time.Choose a voxel size appropriate for the size of the expected lesions.

Experimental Protocols

Detailed Protocol for this compound-Enhanced Liver MicroCT in Mice
  • Animal Preparation:

    • Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).

    • Maintain the animal's body temperature using a heating pad.

    • Place a catheter in the tail vein for contrast agent administration.

  • Pre-Contrast Scan:

    • Acquire a baseline microCT scan of the abdominal region before injecting the contrast agent.

  • Contrast Agent Administration:

    • Administer this compound intravenously via the tail vein catheter. A typical dose is 1 g Iodine/kg body weight.

  • Post-Contrast Scans:

    • Acquire microCT scans at multiple time points post-injection to capture the dynamic uptake of this compound.

    • For optimal liver enhancement, scan between 3 and 7 hours post-injection.[1]

    • For vascular imaging (blood pool phase), scan immediately after injection.

  • Image Reconstruction:

    • Use a reconstruction algorithm with appropriate beam hardening correction.

    • Apply ring artifact correction if necessary.

    • Optimize reconstruction parameters (iterations, filters) to achieve the best balance of noise and detail.

Diagrams

DHOG_MicroCT_Workflow cluster_experiment Experimental Protocol cluster_reconstruction Image Reconstruction Animal Preparation Animal Preparation Pre-Contrast Scan Pre-Contrast Scan Animal Preparation->Pre-Contrast Scan This compound Injection This compound Injection Pre-Contrast Scan->this compound Injection Post-Contrast Scan Post-Contrast Scan This compound Injection->Post-Contrast Scan Raw Data Acquisition Raw Data Acquisition Post-Contrast Scan->Raw Data Acquisition Reconstruction Algorithm Reconstruction Algorithm Raw Data Acquisition->Reconstruction Algorithm Artifact Correction Artifact Correction Reconstruction Algorithm->Artifact Correction Final 3D Image Final 3D Image Artifact Correction->Final 3D Image

Troubleshooting_Logic Start Start Identify Artifact Identify Artifact Start->Identify Artifact Streaks/Cupping Streaks/Cupping Identify Artifact->Streaks/Cupping Beam Hardening Noise Noise Identify Artifact->Noise High Noise Rings Rings Identify Artifact->Rings Ring Artifacts Blurring Blurring Identify Artifact->Blurring Motion Adjust BHC Adjust BHC Streaks/Cupping->Adjust BHC Use Iterative Recon Use Iterative Recon Noise->Use Iterative Recon Calibrate Detector Calibrate Detector Rings->Calibrate Detector Check Anesthesia Check Anesthesia Blurring->Check Anesthesia Increase kVp Increase kVp Adjust BHC->Increase kVp End End Increase kVp->End Increase Scan Time Increase Scan Time Use Iterative Recon->Increase Scan Time Increase Scan Time->End Apply Ring Filter Apply Ring Filter Calibrate Detector->Apply Ring Filter Apply Ring Filter->End Use Gating Use Gating Check Anesthesia->Use Gating Use Gating->End

References

Enhancing Reproducibility of DHOG-Based Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Difference Histograms of Oriented Gradients (DHOG) based experiments. This resource is designed for researchers, scientists, and drug development professionals to enhance the reproducibility of their experimental results. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from the standard HOG?

A1: this compound, or Difference Histograms of Oriented Gradients, is a feature descriptor used in computer vision and image analysis to capture motion information in image sequences. While the standard Histogram of Oriented Gradients (HOG) describes the distribution of intensity gradients within a single image to characterize shape and appearance, this compound extends this by calculating gradients between consecutive frames. This "difference" allows for the characterization of motion, making it particularly useful for analyzing dynamic processes such as in echocardiogram videos.

Q2: What are the primary applications of this compound in biomedical research?

A2: this compound is primarily used in applications where the analysis of motion is critical. A key example is in the classification of different views in echocardiogram videos, where the dynamic contraction and relaxation of the heart muscle provide crucial diagnostic information. It can also be applied to other areas of biomedical research involving the analysis of cellular or tissue dynamics in video microscopy.

Q3: What are the key parameters to consider when implementing a this compound-based experiment?

A3: The successful implementation of a this compound-based experiment relies on the careful selection of several key parameters. These parameters influence the sensitivity and specificity of the motion analysis.

ParameterDescriptionTypical Values
Cell Size The size of the local regions (in pixels) over which the gradient histograms are calculated.8x8, 16x16 pixels
Block Size The number of cells that are grouped together for normalization.2x2, 3x3 cells
Block Overlap The amount of overlap between adjacent blocks.50% of the block size
Number of Bins The number of orientation bins in the histogram.9, 18 bins
Temporal Step The number of frames between which the difference is calculated.1, 2 frames

Troubleshooting Guide

This guide addresses common issues that can arise during this compound-based experiments and provides potential solutions.

Problem 1: Poor motion detection or inaccurate classification.

  • Possible Cause: Inappropriate parameter selection for cell size, block size, or the number of bins.

    • Solution: Systematically vary these parameters to find the optimal combination for your specific dataset. For instance, smaller cell sizes can capture finer motion details but may be more sensitive to noise.

  • Possible Cause: High levels of noise in the input images.

    • Solution: Apply pre-processing steps such as Gaussian blurring or median filtering to reduce noise before calculating the this compound features.

  • Possible Cause: Illumination changes between frames are being misinterpreted as motion.

    • Solution: Implement illumination normalization techniques, such as histogram equalization, on each frame before this compound calculation.

Problem 2: The this compound algorithm is computationally expensive and slow.

  • Possible Cause: Processing high-resolution images or long video sequences.

    • Solution: Downsample the images to a lower resolution before applying the this compound algorithm. While this may result in some loss of detail, it can significantly improve processing speed. Analyze shorter, representative clips of the video sequence if continuous analysis is not required.

  • Possible Cause: A small temporal step is being used, leading to redundant calculations.

    • Solution: Increase the temporal step (the number of frames between difference calculations). This can reduce the computational load while still capturing the essential motion information.

Problem 3: Difficulty in reproducing results from a published study.

  • Possible Cause: Ambiguities in the published experimental protocol.

    • Solution: Contact the authors of the study to request more detailed information about their this compound implementation, including the specific parameter values and any pre-processing steps they used.

  • Possible Cause: Differences in the software or libraries used for implementation.

    • Solution: Ensure that you are using the same versions of the software and libraries as cited in the original study. Minor differences in algorithm implementations between versions can lead to variations in results.

Experimental Protocols

This section provides a detailed methodology for a typical this compound-based experiment for motion analysis in a sequence of biomedical images.

Objective: To quantify and classify motion patterns in a time-lapse microscopy video of migrating cells.

Materials:

  • Time-lapse microscopy video sequence (e.g., AVI or TIFF stack).

  • Image analysis software with this compound implementation capabilities (e.g., Python with OpenCV and scikit-image libraries).

Methodology:

  • Image Pre-processing:

    • Load the video sequence and convert each frame to grayscale.

    • Apply a Gaussian filter (e.g., with a 5x5 kernel) to each frame to reduce noise.

    • Perform histogram equalization on each frame to normalize for illumination changes.

  • This compound Feature Extraction:

    • Set the this compound parameters:

      • Cell Size: 16x16 pixels

      • Block Size: 2x2 cells

      • Block Overlap: 1 cell

      • Number of Bins: 9

      • Temporal Step: 1 frame

    • For each pair of consecutive frames (t and t+1):

      • Calculate the optical flow between the two frames to estimate the motion vectors at each pixel.

      • Compute the magnitude and orientation of these motion vectors.

      • For each 16x16 cell, create a 9-bin histogram of the motion vector orientations, weighted by their magnitudes.

      • Group the cells into 2x2 blocks with a 1-cell overlap.

      • Normalize the histograms within each block using L2-norm.

      • Concatenate the normalized histograms from all blocks to form the final this compound feature vector for the frame pair.

  • Classification (Example):

    • Train a Support Vector Machine (SVM) classifier on a labeled dataset of this compound feature vectors corresponding to different cell migration patterns (e.g., directional vs. random).

    • Use the trained SVM to classify the motion patterns in the experimental video sequence.

Visualizations

To aid in the understanding of the this compound workflow, the following diagrams have been generated using the DOT language.

DHOG_Workflow cluster_preprocessing Image Pre-processing cluster_this compound This compound Calculation cluster_classification Classification Frame_t Frame t Grayscale_t Grayscale Conversion Frame_t->Grayscale_t Frame_t1 Frame t+1 Grayscale_t1 Grayscale Conversion Frame_t1->Grayscale_t1 Denoise_t Denoising Grayscale_t->Denoise_t Denoise_t1 Denoising Grayscale_t1->Denoise_t1 Normalize_t Normalization Denoise_t->Normalize_t Normalize_t1 Normalization Denoise_t1->Normalize_t1 Optical_Flow Optical Flow Calculation Normalize_t->Optical_Flow Normalize_t1->Optical_Flow Gradient Gradient Magnitude & Orientation Optical_Flow->Gradient Cell_Histograms Cell Histograms Gradient->Cell_Histograms Block_Normalization Block Normalization Cell_Histograms->Block_Normalization DHOG_Vector This compound Feature Vector Block_Normalization->DHOG_Vector Classifier Classifier (e.g., SVM) DHOG_Vector->Classifier Classification_Result Classification Result Classifier->Classification_Result

Caption: The general workflow for a this compound-based experiment.

Logical_Relationship This compound This compound Analysis Motion Cellular/Tissue Motion This compound->Motion quantifies Phenotype Phenotypic Change Motion->Phenotype results in Signaling Signaling Pathway Activation/Inhibition Signaling->Motion induces Drug Drug Treatment Drug->Signaling modulates

Caption: Logical relationship between this compound analysis and biological processes.

Validation & Comparative

A Comparative Guide to DHOG and Other Hepatobiliary Contrast Agents for MicroCT

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging micro-computed tomography (microCT) for preclinical studies, the choice of contrast agent is critical for achieving high-quality, reproducible results. This guide provides an objective comparison of 1,3-Bis-[7-(3-amino-2,4,6-triiodophenyl)-heptanoyl]-2-oleoyl glycerol (B35011) (DHOG), commercially known as Fenestra LC, with other commonly used hepatobiliary contrast agents. The comparison is supported by experimental data to aid in the selection of the most suitable agent for specific research needs.

Overview of Hepatobiliary Contrast Agents

Hepatobiliary contrast agents are specialized substances used in medical imaging to enhance the visibility of the liver and biliary system. In the context of preclinical microCT imaging, these agents are invaluable for non-invasively studying liver anatomy, function, and pathology, including the detection and monitoring of liver metastases.[1][2] The agents discussed in this guide are taken up by hepatocytes, allowing for detailed imaging of the liver parenchyma.

This compound (Fenestra™ LC) is a lipid-based contrast agent that mimics chylomicron remnants, leading to its specific uptake by hepatocytes.[3] At early time points after administration, it exhibits a blood pool effect, enhancing the visibility of blood vessels.[1][2] At later stages, it provides prolonged and marked enhancement of the liver parenchyma.[1][2]

ExiTron™ nano 6000 and ExiTron™ nano 12000 are nanoparticle-based contrast agents.[4] These agents are also taken up by the liver and spleen, offering strong and long-lasting contrast enhancement.[1][4] ExiTron™ nano 12000 is particularly optimized for angiography due to its high initial vessel contrast.[4]

eXIA™ 160 is an iodinated, aqueous colloidal poly-disperse contrast agent.[5] It provides rapid enhancement of the spleen and liver and has a high iodine concentration, which allows for smaller injection volumes.[5][6]

Performance Comparison

The selection of a hepatobiliary contrast agent often depends on the specific requirements of the study, such as the desired duration of enhancement, the need for vascular imaging, and the constraints on injection volume. The following tables summarize the key performance characteristics of this compound (Fenestra™ LC) compared to ExiTron™ nano agents and eXIA™ 160.

Performance Metric This compound (Fenestra™ LC) ExiTron™ nano 6000 & 12000 eXIA™ 160 Reference(s)
Peak Liver Enhancement Time ~4 hours~4 hours30 minutes[1][6]
Peak Spleen Enhancement Time 48 hours48 hours15 minutes[1][6]
Duration of Liver Enhancement Up to 9 days (with repeated injections)> 3 weeks (single dose)Declines after 1 hour[1][7]
Injection Volume 400 µL (repeated)100 µL (single dose)50-100 µL[1][6]
Vascular Enhancement Yes, at early time pointsYes, ExiTron nano 12000 is optimized for angiographyYes[1][4]
Quantitative Data (Hounsfield Units - HU) This compound (Fenestra™ LC) Reference(s)
Liver Parenchyma (3h post-injection) 1220–1240 HU[8]
Liver Tumor (3h post-injection) 1025–1060 HU[8]
Vasculature (3h post-injection) 1170–1300 HU[8]
Quantitative Data (Liver-to-Background Ratio) This compound (Fenestra™ LC) - C57 Mice Reference(s)
Day 1 post-injection (15ml/kg) 1.28 (±0.02)[9]
Day 1 post-injection (10ml/kg) 1.20 (±0.03)[9]
Day 1 post-injection (7.5ml/kg) 1.17 (±0.02)[9]

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reliable and reproducible results in preclinical imaging studies. Below are the summarized methodologies for the key experiments cited in this guide.

This compound (Fenestra™ LC) Imaging Protocol
  • Animal Model: Female C3H mice.[1][2]

  • Contrast Agent & Dose: this compound (Fenestra™ LC) administered intravenously at a dose of 1 g I/kg body weight.[1][2] Another study used a dose of 0.4 mL per 20 g body weight.[3]

  • Administration: Intravenous injection into the lateral tail vein over 30-60 seconds.[3]

  • Imaging Equipment: MicroCAT II microCT scanner.[1][2]

  • Scan Parameters: 80.0 kVp X-ray voltage; 500.0 μA anode current.[3]

  • Imaging Time Points: Pre-contrast, and at multiple time points up to 48 hours post-injection, with specific scans at 0, 30, 60, 120, 180, and 240 minutes.[1][2][3] Peak liver uptake is often observed around 3 hours post-injection.[8]

ExiTron™ nano 6000 & 12000 Imaging Protocol
  • Animal Model: Mice developing liver metastases.[1]

  • Contrast Agent & Dose: A single dose of 100 µL of ExiTron™ nano 6000 or 12000.[1]

  • Administration: Intravenous injection.

  • Imaging Time Points: Longitudinal microCT imaging was performed to compare elimination times and contrast enhancement.[1]

eXIA™ 160 Imaging Protocol
  • Animal Model: Healthy C57bl/6 mice.[6]

  • Contrast Agent & Dose: eXIA™ 160 administered intravenously at a dose of 0.05 ml/20 g or 0.1 ml/20 g.[6]

  • Administration: Intravenous injection.

  • Imaging Time Points: Pre-contrast (baseline), immediately after injection, and at 15, 30, 45 minutes, and 1, 2, 3, 4, 24, and 48 hours after administration.[6]

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the typical workflows for hepatobiliary contrast-enhanced microCT studies.

DHOG_Workflow cluster_pre_imaging Pre-Imaging Preparation cluster_contrast_admin Contrast Administration cluster_post_imaging Post-Injection Imaging cluster_analysis Data Analysis Animal_Prep Animal Preparation (Anesthesia) Baseline_Scan Baseline MicroCT Scan (Pre-Contrast) Animal_Prep->Baseline_Scan IV_Injection Intravenous Injection of this compound Baseline_Scan->IV_Injection Early_Scans Early Time Points (0-2 hours) Blood Pool Imaging IV_Injection->Early_Scans Late_Scans Late Time Points (3-7 hours) Peak Liver Enhancement Early_Scans->Late_Scans Longitudinal_Scans Longitudinal Scans (up to 48 hours) Late_Scans->Longitudinal_Scans Image_Recon Image Reconstruction Longitudinal_Scans->Image_Recon ROI_Analysis Region of Interest (ROI) Analysis (HU Measurement) Image_Recon->ROI_Analysis Quantitative_Analysis Quantitative Analysis (CNR, SNR) ROI_Analysis->Quantitative_Analysis

Figure 1: Experimental workflow for a typical this compound-enhanced microCT study.

Contrast_Agent_Comparison_Logic cluster_agents Available Contrast Agents cluster_properties Key Performance Characteristics cluster_application Primary Research Application Title Selection of Hepatobiliary Contrast Agent for MicroCT This compound This compound (Fenestra LC) ExiTron ExiTron nano 6000/12000 eXIA eXIA 160 Enhancement_Kinetics Enhancement Kinetics (Peak Time, Duration) This compound->Enhancement_Kinetics Prolonged Liver Enhancement Image_Quality Image Quality (CNR, SNR, HU) This compound->Image_Quality Practicality Practical Considerations (Dose, Volume, Cost) This compound->Practicality Higher Volume ExiTron->Enhancement_Kinetics Very Long Duration ExiTron->Image_Quality ExiTron->Practicality Lower Volume eXIA->Enhancement_Kinetics Rapid Enhancement eXIA->Image_Quality eXIA->Practicality Low Volume Longitudinal Longitudinal Studies Enhancement_Kinetics->Longitudinal Angiography Vascular Imaging (Angiography) Enhancement_Kinetics->Angiography Rapid_Screening Rapid Screening Enhancement_Kinetics->Rapid_Screening Practicality->Longitudinal Practicality->Rapid_Screening

Figure 2: Logical relationship for selecting a hepatobiliary contrast agent.

Conclusion

The choice between this compound and other hepatobiliary contrast agents for microCT imaging depends heavily on the specific aims of the preclinical study. This compound (Fenestra™ LC) provides a good balance of early vascular enhancement and prolonged liver parenchymal imaging. For studies requiring very long-term observation with minimal injections, the ExiTron™ nano series offers a significant advantage in terms of enhancement duration and lower injection volume.[1] eXIA™ 160 is a suitable option for studies that require rapid imaging of the liver and spleen. By considering the comparative data and experimental protocols presented in this guide, researchers can make an informed decision to optimize their microCT imaging studies.

References

A Comparative Analysis of Fenestra LC and Other Liver Contrast Media for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in preclinical studies involving the liver, the choice of contrast agent is paramount for obtaining high-quality, reliable imaging data. This guide provides an objective comparison of Fenestra LC, a preclinical micro-CT contrast agent, with other notable alternatives for both micro-CT and Magnetic Resonance Imaging (MRI). The following sections detail the performance characteristics, mechanisms of action, and safety profiles of these agents, supported by experimental data to aid in the selection of the most appropriate contrast medium for your research needs.

Micro-CT Liver Contrast Agents: A Comparative Overview

Micro-computed tomography (micro-CT) offers high-resolution anatomical imaging in small animals. The effectiveness of this modality for soft tissue, such as the liver, is greatly enhanced by the use of contrast agents. This section compares Fenestra LC with other commonly used preclinical micro-CT contrast agents.

Mechanism of Action

Fenestra LC is a hepatocyte-specific contrast agent. It is an iodinated lipid emulsion designed to mimic chylomicron remnants.[1] Following intravenous injection, it is recognized by apolipoprotein E (ApoE) receptors on healthy hepatocytes and is subsequently taken up by these cells.[1] This targeted uptake results in the enhancement of the liver parenchyma.

ExiTron™ nano series (6000 and 12000) are nanoparticle-based contrast agents containing an alkaline earth metal. These agents are primarily taken up by the reticuloendothelial system (RES), which includes Kupffer cells in the liver.[2][3] This leads to strong and long-lasting enhancement of both the liver and spleen.

eXIA™ 160 is an aqueous colloidal poly-disperse contrast agent with a high iodine concentration. It is designed to have a prolonged residence time in the blood, acting as a blood pool agent initially, and is later taken up by metabolically active organs like the liver and spleen.[4]

Performance Comparison

The performance of these micro-CT contrast agents has been evaluated in preclinical studies, primarily in mouse models of liver disease. Key performance indicators are summarized in the table below.

FeatureFenestra LCExiTron nano 6000ExiTron nano 12000eXIA 160
Targeting Mechanism Hepatocytes (ApoE receptors)Reticuloendothelial System (Kupffer cells)Reticuloendothelial System (Kupffer cells)Blood pool, then metabolically active cells
Peak Liver Enhancement ~4 hours post-injection[5]~4-8 hours post-injection[6]~4-8 hours post-injection[6]~30 minutes post-injection[3]
Duration of Liver Contrast Up to 2 days (requires repeated injections for longer studies)[5]> 3 weeks (single injection)[5]> 3 weeks (single injection)[5]Long-lasting blood pool contrast for ~1 hour[7]
Injection Volume (in mice) High (e.g., 400 µL)[5]Low (e.g., 100 µL)[5]Low (e.g., 100 µL)[5]Low (e.g., 50-100 µL)[3]
Key Advantage Hepatocyte-specific uptake allows for functional assessment.Strong, long-lasting contrast with a lower injection volume.[5]Similar to ExiTron nano 6000 with potential for better vessel imaging.[6]Rapid enhancement and high iodine content.[3]
Consideration Shorter contrast duration and higher required injection volume compared to nanoparticle agents.[5]Not specific to hepatocytes, targets phagocytic cells.Not specific to hepatocytes, targets phagocytic cells.Higher dose (32 mg I/20 g) was reported to be lethal in mice.[7]

MRI Liver Contrast Agents: A Complementary Perspective

While Fenestra LC is a micro-CT agent, it is valuable for researchers to understand the capabilities of Magnetic Resonance Imaging (MRI) contrast agents for liver imaging, as MRI provides excellent soft-tissue contrast and offers different functional information.

Mechanism of Action

Gadoxetate Disodium (Eovist®/Primovist®) is a gadolinium-based contrast agent with a dual mode of action. Initially, it distributes in the extracellular fluid, and subsequently, it is taken up by hepatocytes via organic anion transporting polypeptides (OATPs).[8][9] Approximately 50% is excreted via the biliary system.[8]

Gadobenate Dimeglumine (MultiHance®) is another gadolinium-based agent that initially acts as an extracellular agent. A smaller fraction (3-5%) is taken up by hepatocytes and excreted in the bile.[10][11][12]

Ferumoxytol (Feraheme®) is an iron-based nanoparticle contrast agent (ultrasmall superparamagnetic iron oxide - USPIO). It is a blood pool agent with a long intravascular half-life. It is taken up by the reticuloendothelial system (macrophages) in the liver and spleen.[13][14]

Properties of MRI Liver Contrast Agents
FeatureGadoxetate DisodiumGadobenate DimeglumineFerumoxytol
Agent Type Gadolinium-basedGadolinium-basedIron-based (USPIO)
Primary Uptake Hepatocytes (OATPs)Extracellular, with some hepatocyte uptakeReticuloendothelial System (Macrophages)
Hepatobiliary Phase Imaging Yes (strong)Yes (weak)No
Primary Application Detection and characterization of focal liver lesions, functional liver imaging.General MRI contrast, with some utility for liver lesion characterization.Blood pool imaging, imaging in patients with renal impairment.
Key Advantage High specificity for functioning hepatocytes, allowing for excellent lesion-to-liver contrast.Good vascular enhancement and established safety profile.[10][11][12]Long half-life allows for steady-state imaging and can be used in patients with poor renal function.[13][14]

Safety and Toxicity Profile

The safety of contrast agents is a critical consideration in any preclinical study. The following table summarizes the known safety and toxicity information for the discussed agents.

Contrast AgentKey Safety and Toxicity Findings
Fenestra LC Generally considered non-toxic and well-tolerated in animal studies.[15] The user guide suggests ensuring animals are well-hydrated due to the lipidic nature of the agent.[15]
ExiTron nano Series Studies have reported that ExiTron nano agents are well-tolerated in mice, with no observable adverse events.[2] Some reports suggest a lack of hepatotoxicity and pro-inflammatory cytokine release.[16]
eXIA 160 A dose of 32 mg I/20 g was reported to be lethal in mice.[7] Histological analysis showed some cytotoxicity in the spleen at 5 days post-injection, but no abnormalities in the liver.[7]
Gadoxetate Disodium Considered to have a good safety profile.[8][9] The most common adverse events are nausea, headache, and dizziness.[9]
Gadobenate Dimeglumine Demonstrated a wide margin of safety in toxicological studies.[10] It is considered safe in the recommended clinical doses.[10]
Ferumoxytol Carries a boxed warning for serious hypersensitivity reactions, including anaphylaxis.[17] May cause clinically significant hypotension.[17]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining reliable data. Below is a representative protocol for in vivo micro-CT imaging of the liver in a mouse model using a contrast agent.

Detailed Protocol: Micro-CT Liver Imaging in a Murine Model

1. Animal Preparation:

  • House mice in accordance with institutional guidelines and allow for acclimatization.
  • Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane (B1672236) inhalation or injectable anesthetic). Maintain the animal's body temperature using a heating pad.
  • If required, place a catheter in the lateral tail vein for contrast agent administration.

2. Contrast Agent Administration:

  • Gently warm the contrast agent to room temperature.
  • Administer the appropriate dose of the contrast agent intravenously via the tail vein catheter. For example, for ExiTron nano 6000/12000, a typical dose is 100 µL per mouse.[5] For Fenestra LC, a higher volume of around 400 µL may be required.[5]
  • Flush the catheter with a small volume of sterile saline to ensure complete delivery of the contrast agent.

3. Micro-CT Image Acquisition:

  • Position the anesthetized mouse on the scanner bed.
  • Set the appropriate scanning parameters. A typical protocol might include:
  • Tube voltage: 80 kV
  • Tube current: 450 µA
  • Number of projections: 720
  • Acquisition time: Approximately 4 minutes[18]
  • Acquire a pre-contrast scan to serve as a baseline.
  • Acquire post-contrast scans at desired time points based on the known pharmacokinetics of the chosen agent (e.g., at 4 hours for peak liver enhancement with Fenestra LC or ExiTron nano).

4. Image Reconstruction and Analysis:

  • Reconstruct the acquired projection data into 3D volumes using the scanner's software.
  • Analyze the reconstructed images to quantify liver volume, tumor burden, and contrast enhancement (e.g., in Hounsfield Units).

Visualizing Mechanisms and Workflows

To further clarify the processes involved, the following diagrams, generated using the DOT language, illustrate the mechanism of action of Fenestra LC and a typical experimental workflow.

Fenestra_LC_Mechanism cluster_blood Bloodstream cluster_liver Hepatocyte Fenestra_LC Fenestra LC (Chylomicron Remnant Mimic) ApoE_Receptor ApoE Receptor Fenestra_LC->ApoE_Receptor Binding Internalization Endocytosis ApoE_Receptor->Internalization Uptake Metabolism Metabolism & Contrast Enhancement Internalization->Metabolism

Caption: Mechanism of Fenestra LC uptake by hepatocytes.

Experimental_Workflow Animal_Prep 1. Animal Preparation (Anesthesia, Catheterization) Contrast_Admin 2. Contrast Agent Administration (Intravenous Injection) Animal_Prep->Contrast_Admin Image_Acq 3. Micro-CT Image Acquisition (Pre- and Post-Contrast Scans) Contrast_Admin->Image_Acq Data_Analysis 4. Image Reconstruction & Analysis (Quantification of Liver Parameters) Image_Acq->Data_Analysis

Caption: Experimental workflow for in vivo micro-CT liver imaging.

References

A Comparative Guide to DHOG microCT for Monitoring Treatment Response in Liver Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in preclinical liver cancer studies, the ability to accurately and longitudinally monitor treatment response is paramount. This guide provides a comprehensive comparison of dual-energy Gado-Sepiolite (DHOG) micro-computed tomography (microCT) with other prevalent imaging modalities, including Magnetic Resonance Imaging (MRI), Bioluminescence Imaging (BLI), and Contrast-Enhanced Ultrasound (CEUS). The following sections detail the experimental protocols, present comparative quantitative data, and visualize the underlying principles and workflows.

Overview of Imaging Modalities

This compound microCT is an X-ray-based imaging technique that utilizes a hepatocyte-specific contrast agent, 1,3-Bis-[7-(3-amino-2,4,6-triiodophenyl)-heptanoyl]-2-oleoyl glycerol (B35011) (this compound). This agent is selectively taken up by healthy liver cells, leading to a prolonged and marked enhancement of the liver parenchyma on microCT images.[1][2] Tumorous tissue, which does not uptake the contrast agent, appears as a hypodense region, allowing for clear delineation and quantification.

Magnetic Resonance Imaging (MRI) is a non-invasive imaging modality that uses strong magnetic fields and radio waves to generate detailed images of soft tissues. In the context of liver cancer, MRI offers excellent soft-tissue contrast and can be performed with or without contrast agents to assess tumor morphology, vascularity, and diffusion characteristics.[3][4]

Bioluminescence Imaging (BLI) is a highly sensitive optical imaging technique that detects light emitted by cancer cells genetically engineered to express a luciferase enzyme.[5][6] The intensity of the emitted light correlates with the number of viable tumor cells, providing a quantitative measure of tumor burden and response to therapy.[6]

Contrast-Enhanced Ultrasound (CEUS) utilizes microbubble contrast agents to enhance the visualization of blood flow dynamics within the liver and its tumors.[7][8] By analyzing the pattern and timing of microbubble wash-in and wash-out, CEUS can provide information on tumor vascularity and perfusion, which are often altered by cancer therapies.[7]

Quantitative Data Comparison

The following tables summarize key quantitative performance metrics for each imaging modality based on preclinical studies. It is important to note that direct head-to-head comparisons across all modalities in a single study are limited; therefore, the data presented is a synthesis from multiple sources.

Performance Metric This compound microCT MRI Bioluminescence Imaging (BLI) Contrast-Enhanced Ultrasound (CEUS)
Spatial Resolution High (isotropic voxels)[9]High (anisotropic voxels)[9]Low (2D planar imaging)[10]Moderate[11]
Tumor Detection Limit ~300 µm diameter[8]Can detect small lesions, higher CNR than microCT for early detection[9]Highly sensitive to low tumor burdens[12]Limited for nodules <1 cm[13]
Quantitative Readout Tumor volume (mm³), Contrast enhancement (Hounsfield Units)[1]Tumor volume (mm³), Diffusion coefficients, Perfusion parameters[4]Photon flux (photons/second)[6]Perfusion parameters (e.g., peak enhancement, wash-in rate)[14]
Correlation with Histology Good correlation of tumor size[15]Good correlation of tumor volume[3][16]Good correlation with tumor burden, but can underestimate at late stages[5]Provides functional information on vascularity[7]
Reproducibility High reproducibility for lesion detection[2][5]Good reproducibility[17]High, but can be affected by substrate administration and tumor location[12]Operator-dependent[18]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing experimental findings. The following sections outline typical experimental protocols for each imaging modality in the context of preclinical liver cancer models.

This compound microCT Protocol

A typical protocol for this compound microCT imaging in a mouse model of liver cancer involves the following steps:

  • Animal Model: Immunocompromised mice with orthotopically implanted human hepatocellular carcinoma cells or a genetically engineered mouse model of liver cancer.

  • Contrast Agent Administration: Intravenous injection of this compound at a dose of 1 g I/kg body weight.[1][2]

  • Imaging Time Points: Imaging is performed at multiple time points post-injection to capture both the blood pool phase and the hepatocyte-specific phase. A common protocol includes scans at baseline (pre-contrast) and at 3 to 7 hours post-injection for optimal liver enhancement.[1]

  • microCT Scanner Parameters:

    • Scanner: e.g., MicroCAT II[1]

    • X-ray tube voltage: 50-80 kVp[19][20]

    • X-ray tube current: 200-500 µA[19][20]

    • Exposure time: 500-1000 ms (B15284909) per projection[19]

    • Number of projections: 180-360 over 360 degrees[19]

    • Voxel size: Isotropic, typically in the range of 35-100 µm[9][19]

  • Image Analysis: 3D reconstruction of the acquired projection images. Segmentation of the liver and tumor volumes is performed to quantify tumor burden and changes in response to treatment.

Magnetic Resonance Imaging (MRI) Protocol

A standard preclinical MRI protocol for monitoring liver tumor response includes:

  • Animal Preparation: Anesthetized mouse placed in a dedicated animal holder with respiratory monitoring.

  • MRI System: High-field preclinical MRI scanner (e.g., 7T or 9.4T).

  • Imaging Sequences:

    • T2-weighted imaging (e.g., TurboRARE or FSE): For anatomical visualization of the tumor and surrounding liver tissue.

    • Diffusion-Weighted Imaging (DWI): To assess changes in water diffusion, which can reflect changes in tissue cellularity.

    • Dynamic Contrast-Enhanced (DCE-MRI): Following intravenous injection of a gadolinium-based contrast agent to evaluate tumor vascularity and perfusion.

  • Image Analysis: Calculation of tumor volume from T2-weighted images, Apparent Diffusion Coefficient (ADC) maps from DWI, and perfusion parameters (e.g., Ktrans, ve) from DCE-MRI data.

Bioluminescence Imaging (BLI) Protocol

The protocol for in vivo BLI to monitor liver tumor burden is as follows:

  • Cell Line Preparation: Use of a liver cancer cell line stably expressing a luciferase gene (e.g., firefly luciferase).

  • Animal Model: Orthotopic implantation of the luciferase-expressing cancer cells into the liver of immunocompromised mice.

  • Substrate Administration: Intraperitoneal injection of D-luciferin at a dose of 150 mg/kg body weight.[3][12]

  • Imaging: Imaging is typically performed 10-15 minutes after luciferin (B1168401) injection using an in vivo imaging system (e.g., IVIS).[3][12]

  • Image Acquisition Parameters:

    • Exposure time: Varies depending on signal intensity (e.g., 1 second to 5 minutes).

    • Binning: Medium to high to increase sensitivity.

    • Field of View (FOV): Adjusted to the size of the animal.

  • Data Analysis: Quantification of the bioluminescent signal from a region of interest (ROI) drawn over the liver. The signal is typically expressed as total flux (photons/second).

Contrast-Enhanced Ultrasound (CEUS) Protocol

A typical CEUS protocol for assessing liver tumor perfusion in a rodent model includes:

  • Animal Preparation: Anesthetized animal with the abdominal area shaved and warmed.

  • Ultrasound System: High-frequency ultrasound system equipped with a linear array transducer (e.g., 9-18 MHz).

  • Contrast Agent: Intravenous bolus injection of a microbubble contrast agent (e.g., Sonazoid or Vevo MicroMarker).

  • Imaging Protocol:

    • B-mode imaging: To localize the tumor.

    • Contrast-mode imaging: To visualize the microbubble perfusion in real-time. Dynamic clips are acquired during the wash-in, peak enhancement, and wash-out phases of the contrast agent.

  • Data Analysis: Time-intensity curves (TICs) are generated from ROIs placed on the tumor and surrounding liver parenchyma. Quantitative perfusion parameters such as peak enhancement, time to peak, and wash-in rate are extracted from the TICs.

Visualizing the Methodologies

To further clarify the experimental workflows and the underlying principles of each imaging modality, the following diagrams are provided in the DOT language for Graphviz.

DHOG_microCT_Workflow cluster_preparation Preparation cluster_imaging Imaging cluster_analysis Data Analysis Animal_Model Animal Model with Liver Tumor DHOG_Injection IV Injection of This compound Contrast Animal_Model->DHOG_Injection MicroCT_Scan MicroCT Scan (3-7h post-injection) DHOG_Injection->MicroCT_Scan Reconstruction 3D Reconstruction MicroCT_Scan->Reconstruction Segmentation Tumor & Liver Segmentation Reconstruction->Segmentation Quantification Tumor Volume & Contrast Measurement Segmentation->Quantification

Caption: Workflow for this compound microCT imaging of liver tumors.

MRI_Workflow cluster_preparation Preparation cluster_imaging Imaging cluster_analysis Data Analysis Animal_Prep Anesthetized Animal in MRI Scanner T2w_Scan T2-weighted Scan Animal_Prep->T2w_Scan DWI_Scan Diffusion-weighted Scan Animal_Prep->DWI_Scan DCE_Scan Dynamic Contrast- Enhanced Scan Animal_Prep->DCE_Scan Tumor_Volume Tumor Volume Calculation T2w_Scan->Tumor_Volume ADC_Map ADC Map Generation DWI_Scan->ADC_Map Perfusion_Analysis Perfusion Parameter Calculation DCE_Scan->Perfusion_Analysis

Caption: Preclinical MRI workflow for liver tumor assessment.

BLI_Workflow cluster_preparation Preparation cluster_imaging Imaging cluster_analysis Data Analysis Animal_Model Animal with Luciferase- Expressing Tumor Luciferin_Injection IP Injection of D-luciferin Animal_Model->Luciferin_Injection BLI_Acquisition Bioluminescence Image Acquisition Luciferin_Injection->BLI_Acquisition ROI_Analysis Region of Interest Analysis BLI_Acquisition->ROI_Analysis Signal_Quantification Photon Flux Quantification ROI_Analysis->Signal_Quantification

Caption: Workflow for bioluminescence imaging of liver tumors.

CEUS_Workflow cluster_preparation Preparation cluster_imaging Imaging cluster_analysis Data Analysis Animal_Prep Anesthetized Animal Contrast_Injection IV Injection of Microbubbles Animal_Prep->Contrast_Injection Dynamic_Scan Dynamic Ultrasound Scanning Contrast_Injection->Dynamic_Scan TIC_Generation Time-Intensity Curve Generation Dynamic_Scan->TIC_Generation Perfusion_Quantification Perfusion Parameter Quantification TIC_Generation->Perfusion_Quantification

Caption: Workflow for contrast-enhanced ultrasound of liver tumors.

Conclusion

The choice of an imaging modality for monitoring treatment response in preclinical liver cancer models depends on the specific research question, available resources, and the desired balance between spatial resolution, sensitivity, and functional information. This compound microCT offers a high-resolution anatomical imaging approach with excellent contrast for delineating liver tumors. MRI provides superior soft-tissue contrast and multi-parametric information on tumor biology. BLI is a highly sensitive tool for quantifying overall tumor burden, particularly in early-stage disease. CEUS offers a real-time assessment of tumor vascularity and perfusion. By understanding the strengths and limitations of each technique, researchers can select the most appropriate imaging strategy to advance the development of novel liver cancer therapies.

References

A Comparative Guide to Deuterium Metabolic Imaging and Magnetic Resonance Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Deuterium (B1214612) Metabolic Imaging (DMI) with conventional Magnetic Resonance Imaging (MRI). It is designed to assist researchers, scientists, and drug development professionals in understanding the unique capabilities of DMI and how it complements traditional MRI techniques for preclinical and clinical research. This document outlines the underlying principles, experimental protocols, and comparative data to aid in the selection of appropriate imaging modalities for specific research questions.

Introduction to Deuterium Metabolic Imaging (DMI)

Deuterium Metabolic Imaging (DMI) is an emerging, non-invasive imaging technique that utilizes magnetic resonance to map metabolic pathways in vivo.[1][2] Unlike conventional MRI, which primarily provides anatomical and structural information, DMI tracks the metabolic fate of deuterium-labeled substrates, such as glucose, to visualize and quantify metabolic activity.[1][3] This capability offers a unique window into cellular and tissue function, making it a valuable tool for studying a variety of diseases, including cancer and neurodegenerative disorders, and for assessing therapeutic responses at a metabolic level.[3][4]

Principle of DMI

DMI operates by introducing a non-radioactive, biocompatible deuterium-labeled compound (e.g., [6,6’-²H₂]glucose) into the subject, either orally or via intravenous infusion.[1][5] The magnetic resonance scanner is then tuned to detect the deuterium signal. As the labeled substrate is metabolized, the deuterium atoms are incorporated into various downstream metabolic products, such as lactate (B86563) and glutamate.[1][5] By using MR spectroscopic imaging (MRSI), DMI can spatially map the distribution of the original substrate and its metabolites, providing a snapshot of metabolic pathways like glycolysis and the tricarboxylic acid (TCA) cycle.[2][5]

Comparison with Conventional MRI

Conventional MRI excels at providing high-resolution anatomical images with excellent soft-tissue contrast, making it a cornerstone of clinical diagnostics and research for visualizing morphology and structural abnormalities.[6][7] However, it does not directly provide information about metabolic processes. DMI, on the other hand, offers functional information by imaging metabolism, but with a lower spatial resolution compared to anatomical MRI.[8][9] The two techniques are highly complementary; DMI data is often overlaid on high-resolution anatomical MR images to correlate metabolic activity with specific anatomical structures.[1] Recent advancements have even demonstrated the ability to interleave DMI and conventional MRI acquisitions to obtain both metabolic and anatomical information within the same scanning session without increasing the total scan time.[10]

Quantitative Data Summary

The following tables summarize key quantitative parameters for DMI and compare them with conventional MRI and another advanced metabolic imaging technique, hyperpolarized ¹³C-MRI.

ParameterDeuterium Metabolic Imaging (DMI)Conventional MRI (Anatomical)Hyperpolarized ¹³C-MRI
Primary Information Metabolic fluxes and pathwaysAnatomy and tissue structureReal-time metabolic conversion
Spatial Resolution Lower (e.g., 3.3 mL at 3T)[8]High (sub-millimeter)Moderate
Temporal Resolution Minutes to hours (for steady-state)[5]Seconds to minutesSeconds
Tracer/Contrast Deuterium-labeled substrates (e.g., ²H-glucose)[5]Gadolinium-based contrast agents (optional)Hyperpolarized ¹³C-labeled substrates (e.g., ¹³C-pyruvate)
Radiation Exposure NoneNoneNone

Table 1: General Comparison of Imaging Modalities.

Study ParameterDMI ([6,6’-²H₂]glucose)Hyperpolarized ¹³C-MRI ([1-¹³C]pyruvate)
Metabolic Focus Glycolysis and TCA cycle (steady-state)[11]Glycolysis (real-time)[11]
²H-Lactate / ²H-Glx Ratio (Normal Brain) 0.43 ± 0.19[11][12]-
¹³C-Lactate / ¹³C-Bicarbonate Ratio (Normal Brain) -5.05 ± 0.89[11][12]
Tracer Administration Oral or Intravenous Infusion[5]Intravenous Injection
Acquisition Timing 1-2 hours post-administration[13]Immediately after injection[13]

Table 2: Comparative Metabolic Metrics in the Normal Human Brain at 3T. [11][12][13]

Experimental Protocols

General DMI Experimental Workflow

A typical DMI study involves the following key steps:[5]

  • Subject Preparation: The subject is fasted prior to the study to ensure standardized metabolic conditions.

  • Substrate Administration: A deuterium-labeled substrate, most commonly [6,6’-²H₂]glucose, is administered. The route of administration can be oral or intravenous infusion.[5] For steady-state imaging, a waiting period of 45-90 minutes allows for the substrate to be metabolized and reach a steady state in the tissue of interest.[5]

  • MRI/DMI Acquisition: The subject is positioned in the MRI scanner. The protocol typically includes:

    • Anatomical MRI: High-resolution T1-weighted and T2-weighted images are acquired to provide anatomical reference.

    • DMI Acquisition: A 3D MR spectroscopic imaging (MRSI) sequence is used to acquire the deuterium signal. This involves a simple pulse-acquire sequence with phase-encoding gradients.[5]

  • Data Processing and Analysis: The acquired DMI data is processed to quantify the spectral signals from the deuterated substrate and its metabolites at each spatial location. This often involves spectral fitting.[5] The resulting metabolic maps are then overlaid on the anatomical MR images for visualization and interpretation.[5]

Example Protocol: DMI of Brain Tumors in a Rat Model

The following is a representative experimental protocol adapted from studies on rat glioma models:[1][14]

  • Animal Model: Rat with an induced glioma.

  • Substrate: Intravenous infusion of [6,6’-²H₂]glucose.

  • Imaging System: High-field MRI scanner (e.g., 11.7 T).

  • RF Coils: A dual-tuned coil for both proton (¹H) and deuterium (²H) frequencies is used. For example, orthogonal surface coils for proton imaging and a two-turn surface coil for deuterium detection.[14]

  • Imaging Sequence:

    • Anatomical MRI: T2-weighted images for tumor localization.

    • DMI: 3D ²H MRSI sequence.

  • Data Analysis: Quantification of ²H-glucose, ²H-lactate, and ²H-glutamate+glutamine (Glx) signals. The lactate-to-Glx ratio is often calculated as a marker of the Warburg effect.[14]

Visualizations

DMI Experimental Workflow

DMI_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis Fasting Subject Fasting Substrate_Admin Administer Deuterated Substrate (e.g., ²H-Glucose) Fasting->Substrate_Admin Metabolism Metabolic Uptake (45-90 min) Substrate_Admin->Metabolism Positioning Position Subject in MRI Scanner Metabolism->Positioning Anat_MRI Acquire Anatomical MRI (T1w, T2w) Positioning->Anat_MRI DMI_Acq Acquire 3D DMI Data (²H MRSI) Positioning->DMI_Acq Processing Process DMI Data (Spectral Fitting) DMI_Acq->Processing Metabolic_Maps Generate Metabolic Maps (Glucose, Lactate, Glx) Processing->Metabolic_Maps Overlay Overlay Metabolic Maps on Anatomical MRI Metabolic_Maps->Overlay Interpretation Interpretation Overlay->Interpretation

Caption: A generalized workflow for a Deuterium Metabolic Imaging (DMI) experiment.

Key Metabolic Pathways Imaged by DMI

Metabolic_Pathways d_Glucose ²H-Glucose Glycolysis Glycolysis d_Glucose->Glycolysis d_Lactate ²H-Lactate d_Glx ²H-Glutamate + Glutamine (Glx) Glycolysis->d_Lactate Anaerobic TCA_Cycle TCA Cycle Glycolysis->TCA_Cycle Aerobic TCA_Cycle->d_Glx

Caption: Simplified diagram of metabolic pathways visualized with DMI using ²H-glucose.

Conclusion

Deuterium Metabolic Imaging is a powerful, non-invasive technique that provides unique insights into in vivo metabolism, complementing the anatomical information provided by conventional MRI.[1][3] Its ability to visualize and quantify metabolic pathways makes it a promising tool for a wide range of applications in research and drug development, from understanding disease mechanisms to assessing early therapeutic response.[3][4] While challenges such as lower spatial resolution remain, ongoing technological advancements are continually improving the capabilities and clinical translatability of DMI.[2][8] The integration of DMI with standard MRI protocols holds significant potential for a more comprehensive characterization of disease.[10]

References

Detecting Small Liver Metastases: A Comparative Guide to DHOG and Alternative Imaging Modalities

Author: BenchChem Technical Support Team. Date: December 2025

The accurate detection of small liver metastases is a critical factor in the prognosis and therapeutic management of cancer patients. Dynamic Helical CT with Arterial Portography (DHOG), also known as CT during arterial portography (CTAP), has historically been a highly sensitive method for this purpose. This guide provides an objective comparison of this compound's performance against other imaging techniques, supported by available data, to assist researchers, scientists, and drug development professionals in understanding the current landscape of hepatic imaging.

Comparative Efficacy of Imaging Modalities

The choice of imaging modality for the detection of small liver metastases depends on a trade-off between sensitivity, specificity, invasiveness, and availability. While this compound is renowned for its high sensitivity, particularly for lesions smaller than 10 mm, its specificity can be limited by perfusion defects that may mimic metastases. Newer, non-invasive techniques such as Magnetic Resonance Imaging (MRI) with liver-specific contrast agents and Positron Emission Tomography/MRI (PET/MRI) are now often favored for their high diagnostic accuracy.

Quantitative Performance Data

The following table summarizes the reported performance of various imaging modalities in detecting liver metastases, with a focus on smaller lesions where specified.

Imaging ModalityOverall SensitivitySensitivity for Small Lesions (<10mm)Overall SpecificityKey AdvantagesKey Disadvantages
This compound (CTAP) 81-94%88%69-82%High sensitivity for small lesions.Invasive, low specificity, potential for artifacts.
Helical CT 76%Not specified90%Widely available, non-invasive.Lower sensitivity than this compound for small lesions.
MRI (Gadolinium-enhanced) 70-80.6%Higher than CT for lesions <10mm.88-94%High soft-tissue contrast, non-ionizing radiation.Variable sensitivity depending on contrast agent and sequence.
MRI (Ferumoxides-enhanced) ~86%Significantly more sensitive than CT for lesions <10mm.Not specifiedHigh sensitivity for small lesions.Not widely available.
MRAP (MR during Arterial Portography) 97%95%97%Very high sensitivity and specificity.Invasive.
PET/MRI 92.2%Superior detection of PET-negative metastases.Not specifiedCombines metabolic and anatomical information.High cost, limited availability.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of imaging studies. Below are generalized protocols for the key imaging techniques discussed.

This compound (CTAP) Protocol
  • Patient Preparation : Patients are typically required to fast for 4-6 hours prior to the procedure. Informed consent is obtained due to the invasive nature of the technique.

  • Catheterization : Using the Seldinger technique, a catheter is introduced into the femoral artery and advanced under fluoroscopic guidance into the superior mesenteric artery or splenic artery.

  • Contrast Administration : A bolus of iodinated contrast material is injected through the catheter. The injection rate and volume are optimized to achieve dense opacification of the portal venous system.

  • Helical CT Imaging : A helical CT scan of the liver is acquired during the portal venous phase of enhancement. This timing is critical to maximize the contrast between the enhanced liver parenchyma and typically hypovascular metastases.

  • Image Reconstruction and Analysis : Thin-slice images are reconstructed to allow for multiplanar and 3D analysis, which aids in the precise localization of lesions relative to hepatic vascular structures.

Contrast-Enhanced MRI Protocol with Liver-Specific Agent
  • Patient Preparation : Patients fast for 4-6 hours. A pre-procedural check for contraindications to MRI and contrast agents (e.g., metallic implants, renal insufficiency) is performed.

  • Baseline Imaging : Unenhanced T1-weighted and T2-weighted sequences are acquired.

  • Contrast Administration : A liver-specific contrast agent (e.g., gadoxetate disodium) is administered intravenously as a bolus.

  • Dynamic Imaging : Multi-phasic T1-weighted images are acquired during the arterial, portal venous, and transitional phases.

  • Hepatobiliary Phase Imaging : Delayed images are acquired at approximately 20 minutes post-injection. In this phase, the contrast agent is taken up by healthy hepatocytes, leading to high signal intensity in normal liver parenchyma and making metastases, which do not contain hepatocytes, appear as hypointense lesions.

  • Image Analysis : The combination of dynamic and hepatobiliary phase images allows for the detection and characterization of liver lesions.

PET/MRI Protocol
  • Patient Preparation : Patients fast for at least 6 hours to ensure optimal metabolic conditions for FDG uptake. Blood glucose levels are checked prior to tracer injection. Patients are also screened for MRI contraindications.

  • Radiotracer Injection : 18F-Fluorodeoxyglucose (FDG) is injected intravenously.

  • Uptake Period : The patient rests for approximately 60 minutes to allow for the distribution and uptake of the FDG.

  • Image Acquisition : The patient is positioned in the PET/MRI scanner. A whole-body scan is typically performed, followed by a dedicated, high-resolution scan of the liver. The MRI component includes T1-weighted, T2-weighted, and diffusion-weighted imaging (DWI) sequences acquired simultaneously with the PET data.

  • Image Fusion and Analysis : The PET data (providing metabolic information) and MRI data (providing detailed anatomical information) are co-registered and fused for interpretation.

Visualizing the Diagnostic Workflow

The following diagrams illustrate the procedural flow of this compound/CTAP and a typical clinical decision-making workflow for the diagnosis of small liver metastases.

DHOG_Workflow cluster_pre Pre-Procedure cluster_proc Procedure cluster_post Post-Procedure prep Patient Preparation (Fasting, Consent) catheter Arterial Catheterization (Superior Mesenteric/Splenic Artery) prep->catheter contrast Contrast Injection catheter->contrast scan Helical CT Scan (Portal Venous Phase) contrast->scan recon Image Reconstruction (Multiplanar, 3D) scan->recon analysis Image Analysis recon->analysis

This compound (CTAP) Experimental Workflow.

Diagnostic_Workflow start Patient with Suspected Small Liver Metastases initial_imaging Initial Non-invasive Imaging (CECT or Ultrasound) start->initial_imaging decision1 Lesions Detected and Characterized? initial_imaging->decision1 definitive_tx Proceed to Treatment decision1->definitive_tx Yes problem_solving Problem-Solving Imaging decision1->problem_solving No / Equivocal This compound This compound (CTAP) (Pre-operative planning) definitive_tx->this compound If resection is planned mri MRI with Liver-Specific Contrast Agent problem_solving->mri pet_mri PET/MRI problem_solving->pet_mri decision2 Definitive Diagnosis? mri->decision2 pet_mri->decision2 decision2->definitive_tx Yes biopsy Biopsy or Follow-up decision2->biopsy No

Diagnostic Workflow for Small Liver Metastases.

A Comparative Guide to DHOG and Extracellular Contrast Agents for Liver Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the deoxycholic acid-based hepatocyte-targeting agent (DHOG) and conventional extracellular contrast agents (ECAs) for liver imaging. It is designed to assist researchers, scientists, and drug development professionals in understanding the distinct mechanisms, performance characteristics, and experimental considerations for each class of contrast agent. This document summarizes key quantitative data, outlines experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Executive Summary

Extracellular contrast agents (ECAs) are the most widely used agents for magnetic resonance imaging (MRI) of the liver. They distribute within the extracellular fluid space and provide information based on tissue vascularity and perfusion. In contrast, this compound is a novel hepatobiliary contrast agent designed for preclinical micro-computed tomography (microCT). It functions as a chylomicron remnant mimic and is specifically taken up by hepatocytes, allowing for functional imaging of the liver parenchyma. This guide explores these fundamental differences, presenting available data to inform the selection of an appropriate contrast agent for specific research applications.

Mechanism of Action

The primary difference between this compound and ECAs lies in their mechanism of action and subsequent biodistribution.

This compound: This agent is a lipid-in-water emulsion that mimics chylomicron remnants.[1] After intravenous injection, apolipoprotein E (ApoE) associates with the this compound particles. This complex is then recognized and taken up by hepatocytes via receptor-mediated endocytosis, primarily through the LDL receptor and LDL receptor-related protein (LRP).[2][3] This targeted uptake results in a prolonged and significant enhancement of the liver parenchyma.

Extracellular Contrast Agents (ECAs): Standard ECAs, such as gadopentetate dimeglumine and gadodiamide, are small molecule gadolinium chelates.[4][5] Following intravenous administration, they rapidly distribute into the intravascular and interstitial spaces, collectively known as the extracellular fluid compartment.[4] They do not specifically target hepatocytes and are primarily eliminated by the kidneys.[4] Liver enhancement with ECAs is dependent on blood flow and vascular permeability.[4]

Some gadolinium-based agents, like gadoxetate disodium (B8443419) and gadobenate dimeglumine, exhibit both extracellular and hepatobiliary properties.[6] A portion of these agents is taken up by hepatocytes through organic anion transporting polypeptides (OATPs), providing functional information in a delayed phase.[7][8]

Signaling Pathway: this compound Uptake in Hepatocytes

DHOG_Uptake cluster_blood Bloodstream cluster_liver Hepatocyte This compound This compound (Lipid Emulsion) DHOG_ApoE This compound-ApoE Complex This compound->DHOG_ApoE associates with ApoE ApoE ApoE->DHOG_ApoE Receptor LDL Receptor / LRP DHOG_ApoE->Receptor binds to Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis triggers Hepatocyte_Interior Intracellular Space Endocytosis->Hepatocyte_Interior internalization

This compound mimics chylomicron remnants, binding to ApoE and entering hepatocytes via LDL receptors.

Signaling Pathway: Extracellular & Hepatobiliary ECA Uptake

ECA_Uptake cluster_blood_eca Bloodstream cluster_liver_eca Hepatocyte & Extracellular Space ECA Extracellular CA Extracellular_Space Extracellular Space (Sinusoids, Space of Disse) ECA->Extracellular_Space distributes to HB_ECA Hepatobiliary CA (e.g., Gadoxetate) HB_ECA->Extracellular_Space OATP OATP Transporter Extracellular_Space->OATP transported via Kidney Renal Excretion Extracellular_Space->Kidney cleared via Hepatocyte_Int Intracellular Space OATP->Hepatocyte_Int

ECAs distribute in the extracellular space, while some are also taken up by hepatocytes via OATP.

Performance Data

Direct comparative studies between this compound and ECAs are limited. The following tables summarize available quantitative data from separate preclinical and clinical studies.

Table 1: Quantitative Liver Enhancement
Contrast AgentImaging ModalityAnimal Model/Patient PopulationDosePeak Liver Enhancement (Mean ± SD)Time to Peak EnhancementReference
This compound microCTC3H Mice1 g I/kg351 ± 27 HU (over baseline)3 - 7 hours[9][10]
Gadoxetate Disodium MRIHealthy Human Volunteers0.025 mmol/kgRelative enhancement varies~20 minutes (hepatobiliary phase)[11]
Extracellular CA (General) CTHuman Patients (Non-steatotic liver)Variable51.9 ± 11.5 ΔHUPortal Venous Phase[6]

HU = Hounsfield Units; ΔHU = change in Hounsfield Units from baseline.

Table 2: Diagnostic Performance for Lesion Detection (Hepatocellular Carcinoma - HCC)

This table presents data from clinical studies comparing different types of MRI contrast agents. While this compound is not included, this data provides context for the performance of ECAs and hepatobiliary agents.

Contrast Agent TypeSensitivity for HCC DetectionSpecificity for HCC DetectionStudy PopulationReference
ECA-MRI 76%96%Patients with suspected HCC[12]
Hepatobiliary Agent MRI (Gadoxetate) 63%98%Patients with suspected HCC[12]
ECA-MRI 83.1%97.4%Patients with chronic liver disease and a nodule[13]
Hepatobiliary Agent MRI (Gadoxetate) 71.2%97.4%Patients with chronic liver disease and a nodule[13]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline typical experimental protocols for liver imaging with this compound and ECAs.

This compound Liver Imaging Protocol (Preclinical microCT)

This protocol is based on studies investigating this compound in mice.[9][14]

  • Animal Model: C3H female mice are commonly used.

  • Contrast Agent Administration:

    • This compound (Fenestra LC) is administered via intravenous injection.

    • A typical dose is 1 g Iodine/kg body weight.

  • Imaging Parameters:

    • A preclinical microCT scanner (e.g., MicroCAT II) is used.

    • Typical X-ray tube settings are 50 kVp and 200 µA.

    • Image acquisition involves multiple rotational steps (e.g., 180) to achieve high spatial resolution.

  • Imaging Time Points:

    • Pre-contrast (baseline) images are acquired.

    • Post-contrast images are acquired at multiple time points, such as 30 minutes, 1 hour, 3 hours, 7 hours, and up to 48 hours, to capture both the vascular and hepatobiliary phases.

  • Data Analysis:

    • Regions of interest (ROIs) are drawn on the liver, aorta, spleen, and kidneys on both pre- and post-contrast images.

    • The mean Hounsfield Units (HU) are measured within each ROI to quantify contrast enhancement over time.

Experimental Workflow: this compound MicroCT Imaging

DHOG_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., C3H Mouse) Baseline_Scan Acquire Baseline Pre-Contrast MicroCT Animal_Model->Baseline_Scan Inject_this compound Inject this compound (IV) (1 g I/kg) Baseline_Scan->Inject_this compound Post_Contrast_Scans Acquire Post-Contrast Scans (Multiple Time Points) Inject_this compound->Post_Contrast_Scans Draw_ROIs Draw ROIs on Liver, Aorta, Spleen, Kidneys Post_Contrast_Scans->Draw_ROIs Measure_HU Measure Mean HU in ROIs Draw_ROIs->Measure_HU Quantify_Enhancement Quantify Contrast Enhancement vs. Time Measure_HU->Quantify_Enhancement

Workflow for preclinical liver imaging using this compound with microCT.

Extracellular Contrast Agent Liver Imaging Protocol (Clinical MRI)

This protocol is a generalized representation for dynamic contrast-enhanced MRI using a standard ECA.

  • Patient Preparation: Patients are typically asked to fast for 4-6 hours prior to the scan.

  • Contrast Agent Administration:

    • An extracellular gadolinium-based contrast agent is administered intravenously as a bolus.

    • The dose is weight-based, typically 0.1 mmol/kg.

  • Imaging Parameters:

    • An MRI scanner (e.g., 1.5T or 3T) is used.

    • T1-weighted gradient-echo sequences (e.g., LAVA, VIBE) are acquired.

  • Imaging Phases: A dynamic series of images are acquired:

    • Pre-contrast: Baseline images.

    • Arterial Phase: Acquired ~20-30 seconds after injection to visualize arterial blood supply.

    • Portal Venous Phase: Acquired ~60-80 seconds after injection, when the portal vein and liver parenchyma are maximally enhanced.

    • Delayed/Equilibrium Phase: Acquired ~3-5 minutes after injection, showing washout characteristics of lesions.

  • Data Analysis:

    • Qualitative assessment of lesion enhancement patterns (e.g., hyperenhancement, washout).

    • Quantitative analysis can be performed by placing ROIs on lesions and normal liver parenchyma to measure signal intensity changes across the different phases.

Experimental Workflow: ECA-Enhanced MRI

ECA_Workflow cluster_prep_eca Preparation cluster_exp_eca Dynamic Imaging cluster_analysis_eca Data Analysis Patient_Prep Patient Preparation (Fasting) Pre_Contrast_MRI Acquire Pre-Contrast T1-weighted MRI Patient_Prep->Pre_Contrast_MRI Inject_ECA Inject ECA (IV) (0.1 mmol/kg) Pre_Contrast_MRI->Inject_ECA Arterial_Phase Arterial Phase Scan (~20-30s post-injection) Inject_ECA->Arterial_Phase Portal_Venous_Phase Portal Venous Phase Scan (~60-80s post-injection) Arterial_Phase->Portal_Venous_Phase Delayed_Phase Delayed Phase Scan (~3-5 min post-injection) Portal_Venous_Phase->Delayed_Phase Qualitative_Assess Qualitative Assessment (Enhancement Patterns) Delayed_Phase->Qualitative_Assess Quantitative_Assess Quantitative Analysis (Signal Intensity in ROIs) Delayed_Phase->Quantitative_Assess

Typical workflow for dynamic contrast-enhanced liver MRI using an ECA.

Concluding Remarks

This compound and extracellular contrast agents offer distinct advantages for liver imaging, driven by their fundamentally different mechanisms of action.

  • This compound is a promising tool for preclinical functional liver imaging . Its hepatocyte-specific uptake allows for the assessment of liver parenchymal function and provides high contrast for lesion detection in a delayed phase. Its long retention time is particularly advantageous for longitudinal studies in animal models.

  • Extracellular Contrast Agents remain the standard for clinical vascular and perfusion imaging . They provide crucial information about the vascularity of liver lesions during dynamic phases, which is essential for the characterization of many liver tumors. Hepatobiliary ECAs offer a hybrid approach, providing both vascular and functional information.

The choice between these agents depends on the specific research question. For studies focused on hepatocyte function and high-contrast lesion delineation in preclinical models, this compound is a strong candidate. For investigations requiring detailed assessment of tumor vascularity and perfusion, particularly in a clinical setting, ECAs are the established choice. Future research may involve the development of novel agents that combine the strengths of both targeted and dynamic contrast enhancement for more comprehensive liver imaging.

References

Reproducibility of Lesion Size Measurements: A Comparative Guide to Histogram of Oriented Gradients (HOG)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reproducible measurement of lesion size is a cornerstone of clinical research and drug development, providing a critical endpoint for assessing treatment efficacy. Among the various automated and semi-automated image analysis techniques, the Histogram of Oriented Gradients (HOG) has emerged as a powerful feature descriptor for object detection and, by extension, lesion segmentation and measurement. This guide provides an objective comparison of HOG-based methods with other alternatives, supported by available experimental data, to inform the selection of robust and reliable measurement tools.

Performance of HOG in Lesion Size Measurement

The Histogram of Oriented Gradients (HOG) method captures the shape and appearance of objects in an image by analyzing the distribution of intensity gradients or edge directions. This technique has shown promise in medical imaging for the segmentation of lesions, which is a prerequisite for size measurement. The primary advantage of HOG lies in its robustness to geometric and photometric transformations, meaning it is less sensitive to changes in illumination, scaling, and rotation. This characteristic is particularly beneficial in clinical settings where imaging conditions may vary.

While direct quantitative data on the reproducibility of lesion size measurements using H.O.G. is not extensively reported in the literature, the performance of H.O.G.-based segmentation methods can be inferred from studies evaluating their accuracy. High segmentation accuracy, often measured by the Dice coefficient, is a strong indicator of potential reproducibility in size measurements. However, it is crucial to note that segmentation accuracy does not directly translate to measurement reproducibility.

Comparison with Alternative Methods

The performance of HOG for lesion size measurement is best understood in the context of alternative methods, which range from manual measurements to other automated techniques.

MethodPrincipleAdvantagesDisadvantages
Manual Measurement A trained expert manually delineates the lesion boundaries.Considered the "gold standard" for accuracy in many contexts.Highly subjective, time-consuming, and prone to significant intra- and inter-observer variability.
Thresholding Segments an image by setting a threshold value for pixel intensity.Simple and computationally fast.Highly sensitive to noise and variations in image intensity; often requires manual adjustment.
Region Growing Starts from a "seed" point within the lesion and expands to include neighboring pixels with similar properties.Can provide accurate segmentation for homogeneous lesions.Performance is highly dependent on the initial seed point selection and homogeneity of the lesion.
Active Contour Models (Snakes) An energy-minimizing spline guided by external constraint forces and influenced by image forces.Can accurately segment objects with well-defined boundaries.Can be sensitive to initialization and may not perform well with complex or indistinct boundaries.
Machine Learning (e.g., Support Vector Machines, Random Forests with HOG features) Uses features like HOG to train a classifier to distinguish between lesion and non-lesion pixels.Can learn complex patterns and often provides more robust segmentation than simpler methods.Requires a labeled training dataset; performance depends on the quality and representativeness of the training data.
Deep Learning (e.g., Convolutional Neural Networks - CNNs) End-to-end learning approach that automatically learns features from the data.Can achieve state-of-the-art performance in segmentation tasks.Requires large amounts of labeled training data and significant computational resources; can be a "black box," making interpretation difficult.

Experimental Protocols for Assessing Reproducibility

To rigorously evaluate the reproducibility of any lesion size measurement method, a well-designed experimental protocol is essential. The following outlines a general workflow for such an assessment.

A typical experimental protocol to assess the reproducibility of lesion size measurements involves the following steps:

  • Image Acquisition: A standardized imaging protocol is used to acquire images of lesions from a cohort of subjects. To assess intra-scanner reproducibility, multiple scans of the same subject can be performed on the same scanner with repositioning between scans. For inter-scanner reproducibility, scans can be performed on different scanners.

  • Lesion Segmentation: The lesion in each image is segmented using the method under investigation (e.g., a HOG-based algorithm). For comparison, manual segmentation by multiple trained observers is also performed to establish a reference standard and to assess inter-observer variability of the manual method.

  • Size Measurement: The size of the segmented lesion (e.g., area, volume) is calculated from the segmentation mask.

  • Statistical Analysis: The reproducibility of the measurements is quantified using statistical metrics such as:

    • Intraclass Correlation Coefficient (ICC): Measures the reliability of ratings by comparing the variability of different ratings of the same subject to the total variation across all ratings and all subjects. An ICC value close to 1 indicates high reproducibility.

    • Coefficient of Variation (CV): Expressed as a percentage, it is the ratio of the standard deviation to the mean. A lower CV indicates higher precision.

    • Bland-Altman Analysis: A graphical method to plot the difference between two measurements against their mean. It helps to visualize the agreement between two quantitative measurements and to identify any systematic bias.

Experimental Workflow for Reproducibility Assessment

experimental_workflow cluster_data_acquisition 1. Data Acquisition cluster_segmentation 2. Lesion Segmentation cluster_measurement 3. Size Measurement cluster_analysis 4. Statistical Analysis img_acq Image Acquisition (Standardized Protocol) hog_seg HOG-based Segmentation img_acq->hog_seg manual_seg Manual Segmentation (Multiple Observers) img_acq->manual_seg other_methods Other Automated Methods img_acq->other_methods repeat_scans Repeat Scans (Intra-scanner variability) multi_scanner Multi-Scanner Scans (Inter-scanner variability) calc_size Calculate Lesion Size (Area, Volume) hog_seg->calc_size manual_seg->calc_size other_methods->calc_size icc Intraclass Correlation Coefficient (ICC) calc_size->icc cv Coefficient of Variation (CV) calc_size->cv bland_altman Bland-Altman Analysis calc_size->bland_altman

Caption: Workflow for assessing lesion size measurement reproducibility.

Conclusion

The Histogram of Oriented Gradients provides a robust feature set for lesion segmentation, which is a critical step for automated size measurement. Its invariance to certain imaging variations makes it a promising tool for improving the consistency of measurements compared to manual methods. However, for a comprehensive evaluation of its reproducibility for lesion size measurement, dedicated studies employing rigorous experimental protocols and appropriate statistical analyses are necessary. Researchers and drug development professionals should carefully consider the trade-offs between different methods and validate the chosen approach for their specific application to ensure the reliability of their findings. The integration of HOG features within more advanced machine learning and deep learning frameworks may offer further improvements in both accuracy and reproducibility.

A Comparative Guide to DHOG and ICG for In Vivo Liver Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the optimal imaging agent is critical for obtaining accurate and reproducible in vivo data. This guide provides a comprehensive comparison of 1,3-Bis-[7-(3-amino-2,4,6-triiodophenyl)-heptanoyl]-2-oleoyl glycerol (B35011) (DHOG) and Indocyanine Green (ICG) for in vivo liver imaging, highlighting their distinct imaging modalities, performance characteristics, and experimental protocols.

While both this compound and ICG are utilized for visualizing the liver and its pathologies in preclinical models, they operate on fundamentally different principles. This compound is a hepatobiliary contrast agent designed for micro-computed tomography (microCT), providing detailed anatomical information based on X-ray attenuation. In contrast, ICG is a fluorescent dye used for near-infrared fluorescence (NIRF) imaging, offering high sensitivity for detecting biological processes. This guide will objectively compare the performance of this compound-based microCT and ICG-based fluorescence imaging for in vivo liver analysis.

Performance Comparison: this compound (MicroCT) vs. ICG (Fluorescence)

The performance of each agent is best understood within the context of its respective imaging modality. Below are tables summarizing the key quantitative data for this compound and ICG based on available preclinical studies.

This compound (Fenestra LC) Performance in MicroCT Imaging

This compound is specifically designed for high-resolution anatomical imaging of the liver with microCT. Its performance is measured in Hounsfield Units (HU), which represent the relative density of tissues to X-rays.

OrganPre-Contrast HUPeak Post-Contrast HUTime to Peak Enhancement
LiverData not available>1200 HU3 - 7 hours[1]
Aorta (Blood Pool)Data not availableMarked early enhancementEarly time points[1][2]
SpleenData not availableVery high enhancementEarly time points[1][2]
KidneysData not availableNo significant enhancementNot applicable[1][2]

Lesion Detection with this compound: For a 1 mm diameter liver lesion, the variability between two scans was 27.7 HU and the variability for different planes of one scan was 19.8 HU[1][2]. Liver metastases as small as 0.3 mm in diameter have been detected using this compound-enhanced microCT.

ICG Performance in Near-Infrared Fluorescence (NIRF) Imaging

ICG's performance in fluorescence imaging is typically quantified by the signal intensity of the target tissue (e.g., tumor) relative to the surrounding background tissue, often expressed as a Tumor-to-Background Ratio (TBR).

ParameterValueExperimental Context
Tumor-to-Background Ratio (TBR)3.807 ± 0.0430In a mouse model of liver injury with 4T1 tumors[3]
Tumor Detection Sensitivity69-100%In clinical settings for identifying primary and secondary liver tumors[4]
Lesion Detection LimitSubcapsular lesions up to 8 mm deepLimited by tissue penetration of fluorescent light[4]
Positive Staining Rate for Malignancies96.0%In a study of 86 patients with hepatocellular carcinoma and colorectal liver metastasis[5]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful in vivo imaging studies. The following sections outline the methodologies for this compound-based microCT and ICG-based fluorescence imaging in a murine model.

This compound-Enhanced MicroCT Imaging of the Liver

This protocol is designed to assess the pharmacokinetics and imaging characteristics of this compound as a hepatobiliary contrast agent.

Materials:

  • 1,3-Bis-[7-(3-amino-2,4,6-triiodophenyl)-heptanoyl]-2-oleoyl glycerol (this compound, Fenestra LC)

  • Experimental animals (e.g., female C3H mice)[1]

  • MicroCAT II microCT scanner or equivalent[1]

  • Anesthesia (e.g., isoflurane)

  • Intravenous injection equipment

Procedure:

  • Animal Preparation: Acclimatize mice to the laboratory conditions. Anesthetize the mouse prior to the imaging procedure.

  • Pre-Contrast Imaging: Acquire a baseline microCT scan of the abdomen before the injection of this compound[1].

  • This compound Administration: Administer this compound intravenously at a dose of 1 g Iodine/kg body weight[1].

  • Post-Contrast Imaging: Acquire microCT scans at multiple time points post-injection, for example, at 90 minutes, 3 hours, 7 hours, and up to 48 hours to monitor the dynamic contrast enhancement[1][2].

  • Image Analysis: Quantify the contrast enhancement by measuring the Hounsfield Units (HU) in regions of interest (ROI) placed over the liver, aorta, spleen, and kidneys on the pre- and post-contrast images[1][2].

ICG-Based Fluorescence Imaging of Liver Tumors

This protocol is designed to visualize liver tumors using ICG-based near-infrared fluorescence imaging.

Materials:

  • Indocyanine Green (ICG)

  • Experimental animals (e.g., tumor-bearing mice)

  • In vivo fluorescence imaging system (e.g., IVIS, Pearl Trilogy)[6][7]

  • Anesthesia (e.g., isoflurane (B1672236) or sodium pentobarbital)[3]

  • Intravenous injection equipment

Procedure:

  • Animal Preparation: Use mice with established liver tumors (e.g., orthotopic or subcutaneous models). Anesthetize the animal prior to imaging.

  • ICG Administration: Administer ICG intravenously via the tail vein. Doses can range from 0.1-0.2 mg/kg for general visualization to 1-8 mg/kg for specific tumor-to-background optimization[3][8]. The timing of administration can be from minutes to several days before imaging, depending on the research question[4].

  • Fluorescence Imaging: Place the anesthetized mouse in the imaging system. Acquire fluorescence images at various time points post-injection (e.g., 1, 2, 4, 8, 12, 24, 48, and 72 hours) to determine the optimal imaging window[3].

  • Image Analysis: Quantify the fluorescence intensity in the tumor and surrounding normal liver tissue. Calculate the Tumor-to-Background Ratio (TBR) to assess the specificity of the signal[8].

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams were generated using the DOT language.

DHOG_MicroCT_Workflow cluster_prep Preparation cluster_imaging Imaging Protocol cluster_analysis Data Analysis Animal_Prep Anesthetize Mouse Pre_Scan Acquire Baseline MicroCT Scan Animal_Prep->Pre_Scan Proceed to Imaging Inject_this compound Inject this compound (1 g I/kg IV) Pre_Scan->Inject_this compound Post_Scan Acquire Post-Contrast Scans at Multiple Time Points Inject_this compound->Post_Scan Quantify_HU Quantify Hounsfield Units (HU) in ROIs Post_Scan->Quantify_HU Analyze Images

Experimental workflow for this compound-enhanced microCT liver imaging.

ICG_Fluorescence_Workflow cluster_prep_icg Preparation cluster_imaging_icg Imaging Protocol cluster_analysis_icg Data Analysis Animal_Prep_ICG Anesthetize Tumor-Bearing Mouse Inject_ICG Inject ICG (0.1-8 mg/kg IV) Animal_Prep_ICG->Inject_ICG Proceed to Injection Image_Acquisition Acquire Fluorescence Images at Various Time Points Inject_ICG->Image_Acquisition Quantify_Intensity Quantify Fluorescence Intensity Image_Acquisition->Quantify_Intensity Analyze Images Calculate_TBR Calculate Tumor-to- Background Ratio (TBR) Quantify_Intensity->Calculate_TBR

Experimental workflow for ICG-based fluorescence liver imaging.

Conclusion

This compound and ICG are powerful but distinct tools for in vivo liver imaging. This compound, when paired with microCT, excels at providing high-resolution anatomical detail and quantitative density measurements, making it highly suitable for studies focused on morphology, lesion volume, and pharmacokinetics where structural context is paramount. ICG, used with near-infrared fluorescence imaging, offers exceptional sensitivity for detecting tumors and assessing liver function through metabolic activity, making it ideal for applications in oncology and disease detection where functional information is key. The choice between this compound and ICG will ultimately depend on the specific research question, the desired endpoint, and the imaging capabilities available to the research team.

References

Safety Operating Guide

Proper Disposal Procedures for DHOG (Hypothetical Hazardous Organic Compound)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: DHOG is a hypothetical substance created for the purpose of this guide. The following procedures are based on general best practices for handling hazardous organic compounds in a laboratory setting. Always refer to the specific Safety Data Sheet (SDS) for any chemical you are working with and follow your institution's established safety protocols.

This guide provides essential safety and logistical information for the proper disposal of the hypothetical hazardous organic compound this compound. It is intended for researchers, scientists, and drug development professionals.

This compound Safety and Hazard Information

Before handling or disposing of this compound, it is crucial to understand its potential hazards. The following table summarizes the hypothetical properties of this compound.

PropertyValueHazard Class
Physical State Volatile, colorless liquidFlammable Liquid
Odor Pungent, solvent-like-
Boiling Point 56°C (133°F)-
Flash Point -18°C (0°F)Flammable
Toxicity (LD50, oral) 45 mg/kg (Rat)Highly Toxic
Specific Hazards Halogenated organic compoundEnvironmental Hazard, Toxic upon inhalation
Reactivity Reacts violently with strong oxidizersReactive

Personal Protective Equipment (PPE)

Due to the flammable, toxic, and volatile nature of this compound, appropriate PPE is mandatory.[1][2] Always wear the following when handling this compound or its waste products:[2][3][4]

  • Eye and Face Protection: Chemical splash goggles and a face shield are required to protect against splashes.[3][5]

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.[2][5] It is advisable to double-glove.

  • Body Protection: A flame-resistant lab coat and a chemical-resistant apron are essential.[1][5] For large quantities or in case of a spill, a full chemical-resistant suit may be necessary.[1]

  • Respiratory Protection: All work with this compound must be conducted in a certified chemical fume hood to prevent inhalation of toxic vapors.[2][6]

This compound Waste Disposal Protocol

The disposal of this compound and materials contaminated with it must be handled as hazardous waste.[7][8] Never dispose of this compound down the drain or in regular trash.[6][8][9]

Step 1: Waste Segregation and Collection

  • Liquid this compound Waste:

    • Collect all liquid waste containing this compound in a designated "Halogenated Organic Waste" container.[2][6]

    • The container must be made of a compatible material (e.g., glass or polyethylene) with a secure, leak-proof screw-on cap.[10][11]

    • Do not mix this compound waste with other waste streams, especially oxidizing agents.[10]

  • Solid this compound Waste:

    • This includes contaminated gloves, bench paper, pipette tips, and other lab supplies.[11]

    • Collect these materials in a clearly labeled, double-bagged container designated for "this compound Solid Waste."[11]

    • Sharps, such as contaminated needles or broken glass, must be placed in a designated sharps container.[11]

Step 2: Labeling and Storage

  • Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Flammable, Toxic, Environmental Hazard).[12]

  • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[10]

  • Ensure containers are kept closed except when adding waste.[9][10][11]

  • Store liquid waste containers in secondary containment to prevent spills.[9][11]

Step 3: Arranging for Disposal

  • Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the hazardous waste.[6]

  • Do not allow waste to accumulate. Follow your institution's guidelines on the maximum allowable storage time and quantity.[11]

Step 4: Decontamination of Empty Containers

  • An empty container that held this compound is still considered hazardous.

  • Triple-rinse the container with a suitable solvent (e.g., acetone). The rinsate must be collected and disposed of as hazardous liquid waste.[7][8][9]

  • After triple-rinsing, deface the original label and allow the container to air dry in a fume hood before disposal as regular trash or recycling, as per your institution's policy.[7][8]

Experimental Workflow Leading to this compound Waste

Caption: A typical laboratory synthesis workflow involving this compound, from preparation to waste generation.

Spill Management Protocol

In the event of a this compound spill, immediate and proper response is critical.

Step 1: Evacuate and Alert

  • Alert all personnel in the immediate area.

  • If the spill is large or you feel it is unsafe to clean up, evacuate the area and contact your institution's EHS or emergency response team.

Step 2: Secure the Area

  • If the spill is small and manageable, ensure the area is well-ventilated by keeping the fume hood running.

  • Remove all ignition sources.[6]

Step 3: Don Appropriate PPE

  • Wear the full PPE as described in section 2.

Step 4: Contain and Clean Up the Spill

  • Contain the spill by making a dike around it with an absorbent material like vermiculite (B1170534) or a spill pillow.[13]

  • Work from the outside of the spill inward to absorb the liquid.[13]

  • Place all contaminated absorbent materials into a designated hazardous waste bag.[13]

Step 5: Decontaminate the Area

  • Clean the spill area with soap and water or an appropriate solvent.[14]

  • Dispose of all cleaning materials as hazardous solid waste.[14]

Step 6: Reporting

  • Report the spill to your supervisor and EHS, following your institution's reporting procedures.

This compound Spill Response Logic

Spill_Response cluster_major Major Spill Response cluster_minor Minor Spill Response spill This compound Spill Occurs assess Assess Spill Size & Immediate Risk spill->assess evacuate Evacuate Area assess->evacuate Large / Unsafe alert_personnel Alert Nearby Personnel assess->alert_personnel Small / Manageable alert_ehs Alert EHS/ Emergency Response evacuate->alert_ehs secure Secure Area alert_ehs->secure report Report Incident to Supervisor/EHS secure->report don_ppe Don Full PPE alert_personnel->don_ppe contain Contain & Absorb Spill don_ppe->contain decontaminate Decontaminate Surface contain->decontaminate dispose Dispose of Waste decontaminate->dispose dispose->report

Caption: A decision-making diagram for responding to a this compound spill in a laboratory setting.

References

Essential Safety and Operational Guide for Handling 3,4-Dihydroxyphenylglycol (DHPG)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3,4-Dihydroxyphenylglycol (DHPG), also known as DHOG. Adherence to these procedures is essential for ensuring a safe laboratory environment.

Compound Identification and Properties

PropertyValue
Synonyms This compound, DL-α,β,3,4-Tetrahydroxyphenethyl alcohol, DL-β,3,4-Trihydroxyphenethyl alcohol
Chemical Formula C₈H₁₀O₄
Molecular Weight 170.16 g/mol [1]
Form Powder[1]
Storage Temperature −20°C[1]

Hazard Identification and Personal Protective Equipment

3,4-Dihydroxyphenylglycol is classified as an eye irritant.[1] The following personal protective equipment (PPE) is mandatory when handling this compound to mitigate exposure risks.

Protection TypeRecommended EquipmentSpecifications/Notes
Eye Protection EyeshieldsSafety glasses with side shields or chemical safety goggles are necessary.
Hand Protection Protective glovesThe specific glove material should be chosen based on the solvent used and the duration of handling.
Respiratory Protection Dust mask type N95 (US)Use a NIOSH/MSHA approved respirator when dust or aerosols may be generated.[1]
Skin and Body Protection Laboratory coat---

Safe Handling and Operational Workflow

A systematic approach to handling DHPG is critical for laboratory safety. The following workflow outlines the key steps from preparation to disposal.

Safe Handling Workflow for DHPG prep Step 1: Preparation - Work in a well-ventilated area (fume hood). - Ensure eyewash station and safety shower are accessible. - Verify all PPE is available and in good condition. handling Step 2: Handling the Compound - Avoid direct contact with skin, eyes, and clothing. - Prevent dust formation. - Avoid ingestion and inhalation. prep->handling first_aid Step 3: First Aid Measures - In case of eye contact, rinse with water for several minutes. - If on skin, wash with plenty of water. - If inhaled, move to fresh air. handling->first_aid disposal Step 4: Disposal - Dispose of waste in a designated, sealed container. - Follow local, regional, and national hazardous waste regulations. - Do not allow the substance to enter drains. first_aid->disposal

Safe handling workflow for DHPG.

Disposal Plan

The disposal of 3,4-Dihydroxyphenylglycol and any contaminated materials must be conducted in accordance with institutional and regulatory guidelines for chemical waste.

Key Disposal Steps:

  • Segregation: Collect waste DHPG and any contaminated materials (e.g., gloves, weighing paper) in a designated and properly labeled hazardous waste container.

  • Storage: Store the waste container in a secure, designated area away from incompatible materials.

  • Professional Disposal: Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Do not dispose of DHPG down the drain or in regular trash.[2]

Precautionary and Hazard Statements

The following statements are based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

CategoryCodeStatement
Hazard Statement H319Causes serious eye irritation.[1]
Precautionary Statement P264Wash skin thoroughly after handling.[1]
Precautionary Statement P280Wear protective gloves/ eye protection/ face protection.[1]
Precautionary Statement P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Precautionary Statement P337 + P313If eye irritation persists: Get medical advice/ attention.[1]

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.